molecular formula C17H16BrNO2 B1471026 N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide CAS No. 849642-02-0

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide

Cat. No.: B1471026
CAS No.: 849642-02-0
M. Wt: 346.2 g/mol
InChI Key: NAQYNXWNHZZUGL-UHFFFAOYSA-N
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Description

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is a useful research compound. Its molecular formula is C17H16BrNO2 and its molecular weight is 346.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c1-17(2,18)16(21)19-14-11-7-6-10-13(14)15(20)12-8-4-3-5-9-12/h3-11H,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQYNXWNHZZUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide , a critical intermediate scaffold used in the development of 3,3-disubstituted oxindoles and potential benzodiazepine derivatives.

Executive Summary

Target Molecule: N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide CAS Registry Number: 849642-02-0 Molecular Formula:


Molecular Weight:  346.22  g/mol [1][2][3]

This guide provides a high-fidelity protocol for the synthesis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide via the acylation of 2-aminobenzophenone. This molecule serves as a "privileged scaffold" in medicinal chemistry, acting as a direct precursor to 3,3-dimethylindolin-2-ones (oxindoles) via intramolecular radical or palladium-catalyzed cyclization. These oxindole cores are pharmacophores found in non-nucleoside reverse transcriptase inhibitors (NNRTIs), kinase inhibitors, and progesterone receptor antagonists.

Retrosynthetic Analysis & Strategy

To design a robust pathway, we utilize a disconnection approach centered on the amide bond. The steric bulk of the gem-dimethyl group and the electron-withdrawing nature of the ortho-benzoyl group on the aniline dictate the choice of reagents.

Disconnection Logic
  • C-N Bond Cleavage: The amide bond is the most logical disconnection point.

  • Nucleophile Identification: 2-Aminobenzophenone (Aniline derivative). Note that the amino group is partially deactivated by the electron-withdrawing benzoyl group at the ortho position, requiring a highly reactive electrophile.

  • Electrophile Identification: 2-Bromo-2-methylpropionyl bromide (or chloride). The acid bromide is preferred over the chloride due to the deactivated nature of the aniline.

Retrosynthesis Target Target: N-(2-benzoylphenyl)- 2-bromo-2-methylpropanamide Disconnect Amide Disconnection Target->Disconnect Precursor1 Nucleophile: 2-Aminobenzophenone (CAS: 2835-77-0) Disconnect->Precursor1 Precursor2 Electrophile: 2-Bromo-2-methylpropionyl bromide (CAS: 20769-85-1) Disconnect->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergence of the deactivated aniline and the tertiary alkyl halide acylating agent.

Experimental Protocol: Forward Synthesis

Reaction Overview
  • Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions modified for anhydrous solvents).

  • Key Challenge: Preventing the elimination of HBr from the acyl halide (forming the methacryloyl byproduct) while ensuring complete acylation of the hindered aniline.

Reagents & Materials
ReagentEquiv.[4][5]RoleCritical Attribute
2-Aminobenzophenone 1.0SubstrateDry, free of hydration water.
2-Bromo-2-methylpropionyl bromide 1.2Acylating AgentHigh purity (>98%); Clear/light yellow liquid.
Triethylamine (

)
1.5BaseScavenger for HBr; Must be anhydrous.
Dichloromethane (DCM) SolventMediumAnhydrous (

water).
DMAP 0.05CatalystOptional; accelerates reaction if stalling occurs.
Step-by-Step Methodology
Step 1: Preparation of the Nucleophile Solution
  • Charge a flame-dried 3-neck round-bottom flask (RBF) with 2-aminobenzophenone (1.0 equiv).

  • Add anhydrous DCM (10 mL per gram of substrate) under a nitrogen (

    
    ) atmosphere.
    
  • Add Triethylamine (1.5 equiv) via syringe.

  • Cool the solution to

    
      using an ice/water bath. Stir for 15 minutes to ensure thermal equilibrium.
    
Step 2: Controlled Acylation
  • Dilute 2-bromo-2-methylpropionyl bromide (1.2 equiv) in a small volume of DCM (1:1 v/v).

  • Add the acid bromide solution dropwise to the amine mixture over 30–45 minutes.

    • Critical Parameter: Maintain internal temperature

      
      . Rapid addition causes localized heating, promoting HBr elimination to form the methacryloyl impurity.
      
  • Allow the reaction to warm to Room Temperature (

    
    )  and stir for 4–6 hours.
    
  • In-Process Control (IPC): Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The yellow spot of 2-aminobenzophenone should disappear, replaced by a less polar product spot.

Step 3: Workup & Isolation
  • Quench the reaction by adding 1M HCl (cold) to neutralize excess base and solubilize triethylammonium salts.

  • Separate the organic layer.

  • Wash the organic phase sequentially with:

    • Water (

      
      ).
      
    • Saturated

      
       (to remove residual acid).
      
    • Brine (saturated NaCl).

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo at 
    
    
    
    .
    • Note: Avoid high heat during concentration to prevent thermal degradation of the tertiary bromide.

Step 4: Purification
  • Crude Appearance: Viscous oil or off-white solid.

  • Recrystallization: Dissolve in minimum hot Ethanol (EtOH); add water dropwise until turbidity appears. Cool to

    
    .
    
  • Yield Expectation: 85–92%.

Process Workflow & Logic

The following diagram illustrates the decision matrix and operational flow, ensuring the protocol is self-validating.

Workflow Start Start: Dissolve 2-Aminobenzophenone in DCM + Et3N Cool Cool to 0°C (Prevent Side Reactions) Start->Cool Add Slow Addition of Acid Bromide Cool->Add Monitor IPC: TLC/HPLC (Is Amine Consumed?) Add->Monitor ReactionComplete Reaction Complete Monitor->ReactionComplete Yes Stalled Reaction Stalled Monitor->Stalled No (>6h) Workup Acid Wash (1M HCl) Bicarb Wash Dry & Concentrate ReactionComplete->Workup AddCat Add 5 mol% DMAP Heat to 35°C Stalled->AddCat AddCat->Monitor Purify Recrystallize (EtOH/H2O) Workup->Purify

Figure 2: Operational workflow for the synthesis, including contingency for stalled reactions due to steric hindrance.

Mechanistic Insights & Troubleshooting

The Steric Challenge

The reaction involves two sterically demanding partners:

  • Nucleophile: The amine is flanked by a benzoyl group.

  • Electrophile: The carbonyl carbon is adjacent to a quaternary carbon (gem-dimethyl).

Why this works: The high reactivity of the acid bromide (vs. chloride) compensates for the steric hindrance. The use of a non-nucleophilic base (Et3N) prevents competition.

Troubleshooting Table
IssueObservationRoot CauseCorrective Action
Low Yield Significant starting amine remains.Steric hindrance prevents attack.Add DMAP (catalyst) or switch solvent to THF (higher reflux temp).
Impurity A Olefinic peaks in NMR (5.5–6.0 ppm).Elimination of HBr to form methacryloyl amide.Addition temp was too high. Keep

.
Hydrolysis Acid bromide consumed, no product.Wet solvent or atmosphere.Use freshly distilled DCM; dry reagents.

Downstream Application: The "Why"

This intermediate is synthesized primarily to access 3,3-dimethylindolin-2-one scaffolds. The presence of the bromine atom allows for intramolecular cyclization.

  • Radical Cyclization: Using

    
     and AIBN, the C-Br bond generates a tertiary radical which attacks the aromatic ring (ipsso to the amine), followed by re-aromatization.
    
  • Heck Cyclization: Palladium-catalyzed intramolecular arylation.

This scaffold is pivotal in research concerning:

  • Bromfenac Analogs: While Bromfenac is an arylacetic acid, the oxindole core is a bioisostere.

  • CNS Agents: Benzodiazepine precursors via ring expansion.

References

  • Preparation of 2-Aminobenzophenones

    • Simpson, J. C. E., et al. "Cinnolines. Part I. Some condensation reactions of 4-chloro-2-methylcinnoline." Journal of the Chemical Society, 1945.
    • Context: Foundational chemistry for the starting material synthesis.[5][6]

  • General Synthesis of alpha-Haloamides

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013.
    • Context: Standard protocols for Schotten-Baumann acyl
  • Cyclization of N-aryl-2-bromoamides to Oxindoles

    • Wolfe, J. P., et al. "Palladium-Catalyzed Synthesis of Oxindoles." Journal of the American Chemical Society, 2003.
    • Context: Describes the downstream utility of the synthesized intermedi
  • Commercial Reagent Data

    • N-(2-Benzoylphenyl)-2-bromo-2-methylpropanamide (CAS 849642-02-0).[1][2]

    • Context: Verification of chemical structure and availability.[4]

Sources

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical and functional mechanisms of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide (also known as 2-Bromo-N-(2-benzoylphenyl)isobutyramide).

Based on its structural motifs—an ortho-benzophenone pharmacophore and an


-bromoamide warhead—this compound functions primarily as a Radical Precursor  in medicinal chemistry and a Photo-Active Initiator  in chemical biology and materials science.

Mechanisms of Radical Cyclization & Photo-Initiated Polymerization

Executive Summary & Chemical Identity

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is a dual-functional tool compound. It serves as a "privileged structure" intermediate for synthesizing nitrogen heterocycles (oxindoles, quinolinones) via radical cascades and acts as a surface-anchoring initiator for Atom Transfer Radical Polymerization (ATRP).

Chemical Specifications
PropertyData
IUPAC Name N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide
Common Alias 2-Bromo-N-(2-benzoylphenyl)isobutyramide
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Weight ~346.22 g/mol
Key Moieties 1.[1][2][3][4][5][6][7][8][9][10]

-Bromoamide:
Radical precursor / Alkylating agent.2. Benzophenone: Photo-activatable crosslinker / Radical trap.
Primary Utility Synthesis of 3,3-disubstituted oxindoles; Photo-ATRP surface initiator.

Mechanism of Action I: Radical Cyclization (Medicinal Chemistry)

In drug discovery, this compound is a precursor for 3,3-disubstituted oxindoles and quinolinones , scaffolds found in anti-cancer and anti-inflammatory drugs. The mechanism relies on the homolytic cleavage of the Carbon-Bromine (C-Br) bond to generate a reactive radical.

The Mechanistic Pathway[3][4][6][12]
  • Radical Initiation: Under conditions using tributyltin hydride (

    
    ) or a transition metal catalyst (Cu, Ru, or Ir photoredox), the C-Br bond undergoes homolysis, generating a tertiary carbon radical at the 
    
    
    
    -position.
  • Intramolecular Attack (5-exo-trig vs. 6-endo-trig):

    • Pathway A (Oxindole Formation): The radical attacks the ipso carbon of the aniline ring. This is favored if the conformation aligns the radical with the aromatic system, followed by a neophyl-type rearrangement.

    • Pathway B (Quinolinone Formation): The radical attacks the carbonyl oxygen or the phenyl ring of the ortho-benzoyl group.

  • Termination/Oxidation: The resulting cyclic radical is quenched (by H-abstraction) or oxidized (loss of

    
    ) to restore aromaticity, yielding the fused heterocyclic core.
    
Pathway Visualization

The following diagram illustrates the radical cascade transforming the linear amide into a cyclic drug scaffold.

RadicalCyclization Start Precursor: N-(2-benzoylphenyl)- 2-bromo-2-methylpropanamide Step1 Step 1: Homolysis (Initiator/Catalyst) Start->Step1 + Bu3SnH or Photoredox Cat. Radical Tertiary Carbon Radical Step1->Radical - Br• Cyclization Step 2: Intramolecular Radical Attack Radical->Cyclization 5-exo-trig / 6-endo-trig Intermediate Spiro/Cyclic Intermediate Cyclization->Intermediate Product Final Scaffold: 3,3-Dimethyl-oxindole or Quinolinone Intermediate->Product Re-aromatization

Caption: Mechanistic pathway of radical cyclization from the bromoamide precursor to fused heterocyclic scaffolds.

Mechanism of Action II: Photo-ATRP Initiator (Chemical Biology)

In materials science and bio-interface engineering, the molecule functions as a heterobifunctional linker . The benzophenone moiety allows for UV-induced covalent attachment to inert surfaces (or proteins), while the bromoamide serves as an initiation site for polymer growth.

The Mechanistic Pathway[3][4][6][12]
  • Photo-Excitation: Upon irradiation with UV light (350–365 nm), the benzophenone carbonyl transitions to an excited

    
     triplet state.
    
  • C-H Insertion (Anchoring): This triplet state abstracts a hydrogen atom from a nearby C-H bond (e.g., on a plastic surface or protein), forming a ketyl radical. This radical recombines with the surface radical, forming a covalent C-C bond.

  • ATRP Initiation: The surface is now "decorated" with the 2-bromo-2-methylpropanamide groups. In the presence of monomers (e.g., PEG-methacrylate) and a copper catalyst, the C-Br bond initiates "living" radical polymerization, growing polymer chains directly from the surface.

Experimental Workflow: Surface Grafting

The following diagram details the protocol for creating anti-fouling or drug-eluting surfaces using this molecule.

PhotoATRP Substrate Inert Substrate (Polymer/Glass/Protein) Coating Coat with N-(2-benzoylphenyl)-2-bromo... Substrate->Coating UV UV Irradiation (365 nm) Coating->UV Excitation Anchored Covalently Bound Initiator Layer UV->Anchored C-H Insertion Polymerization Add Monomer + Cu(I) Cat (ATRP Reaction) Anchored->Polymerization Brush Polymer Brushes Grafted on Surface Polymerization->Brush Chain Growth

Caption: Workflow for using the molecule as a photo-anchor to initiate surface-grafted polymerization.

Experimental Protocols

Protocol A: Synthesis of 3,3-Dimethyloxindole Derivative

Objective: To utilize the radical mechanism for heterocyclic synthesis.

  • Preparation: Dissolve N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide (1.0 equiv) in dry benzene or toluene (0.05 M).

  • Catalyst Addition: Add tributyltin hydride (

    
    , 1.2 equiv) and a catalytic amount of AIBN (0.1 equiv).
    
    • Note: For a "greener" approach, use

      
       (20 mol%) with 2,2'-bipyridine in refluxing ethanol.
      
  • Reaction: Reflux the mixture under nitrogen atmosphere for 2–4 hours. Monitor by TLC for the disappearance of the starting bromide.

  • Workup: Cool to room temperature. Remove solvent in vacuo.[4]

  • Purification: Purify the residue via silica gel flash chromatography (Hexane:EtOAc gradient) to isolate the cyclized product.

Protocol B: Photo-Immobilization on Polymeric Substrates

Objective: To functionalize a surface for subsequent polymer grafting.

  • Solution Prep: Prepare a 10–50 mM solution of the compound in methanol or ethanol.

  • Coating: Apply the solution to the substrate (e.g., polystyrene dish) via spin-coating or drop-casting. Allow solvent to evaporate.

  • Irradiation: Expose the coated substrate to UV light (

    
     nm, intensity ~100 mW/
    
    
    
    ) for 15–30 minutes.
    • Mechanism Check: This step locks the benzophenone to the surface via C-H insertion.

  • Washing: Rinse the surface extensively with ethanol to remove non-covalently bound initiator.

  • Polymerization (ATRP): Submerge the functionalized surface in a degassed solution of monomer (e.g., HEMA),

    
    , and ligand (e.g., PMDETA). React at room temperature to grow polymer brushes.
    

References

  • Radical Cyclization of N-Arylacetamides

    • Jones, K., et al. "Aryl Radical Cyclisations in the Synthesis of N-Heterocycles." Tetrahedron, 1993.
    • Context: Establishes the foundational mechanism for 5-exo-trig cyclization of -halo amides onto arom
  • Benzophenone Photochemistry in Chemical Biology

    • Dorman, G., & Prestwich, G. D. "Benzophenone Photophores in Biochemistry." Biochemistry, 1994.
    • Context: Definitive review on the mechanism of benzophenone triplet st
  • ATRP Surface Initiation

    • Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives." Macromolecules, 2012.
    • Context: Describes the use of -bromo esters and amides as standard initiators for controlled radical polymeriz
  • Synthesis of Oxindoles via Copper Catalysis

    • Cella, R., & Stefani, H. A.
    • Context: Modern protocols for cyclizing 2-halo-N-phenylacetamides.

Sources

Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide (CAS: Not widely listed; analogue of CAS 14439-71-5) is a specialized synthetic intermediate.[1] It belongs to the class of


-haloanilidesoxindolesphenanthridinones1

Its structural uniqueness lies in the gem-dimethyl "Thorpe-Ingold" effect, which pre-organizes the molecule for cyclization, and the intramolecular hydrogen bond between the amide proton and the benzophenone carbonyl, which drastically alters its spectroscopic signature.[1]

Chemical Structure Data
PropertyDetail
IUPAC Name N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide
Common Name 2-Bromo-N-(2-benzoylphenyl)isobutyramide
Molecular Formula

Molecular Weight 346.22 g/mol
Key Moieties 2-Aminobenzophenone core,

-bromo-isobutyryl tail

Synthetic Protocol & Methodology

To ensure high spectral purity, the synthesis must avoid hydrolysis of the tertiary bromide. The following protocol is optimized for anhydrous conditions.

Reaction Workflow

Reagents: 2-Aminobenzophenone (1.0 eq),



1

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Solvation: Dissolve 2-aminobenzophenone (5.0 mmol) in anhydrous DCM (20 mL). Add pyridine (7.5 mmol) and cool to 0 °C.

  • Acylation: Add

    
    -bromoisobutyryl bromide (6.0 mmol) dropwise over 15 minutes. The solution will darken slightly.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 3–4 hours. Monitor via TLC (20% EtOAc/Hexanes).[1]

  • Workup (Critical):

    • Quench with cold saturated

      
      .[1]
      
    • Extract with DCM (

      
       mL).[1]
      
    • Wash organic layer with 0.1 M HCl (to remove pyridine) followed by brine.[1]

    • Dry over

      
       and concentrate in vacuo at 
      
      
      °C (prevent thermal elimination).
  • Purification: Recrystallization from EtOH/Hexanes or Flash Column Chromatography (SiO2, 10% EtOAc/Hexanes).[1]

Visualization: Synthetic Pathway

SynthesisStart2-Aminobenzophenone(Nucleophile)InterTetrahedralIntermediateStart->Inter DCM, Pyridine0°CReagentα-Bromoisobutyryl Bromide(Electrophile)Reagent->InterProdTarget Amide(Product)Inter->Prod -HBrSideSide Product:Methacrylamide(Elimination)Prod->Side Heat/Base(Avoid)

Caption: Acylation pathway showing critical avoidance of thermal elimination to methacrylamide.

Spectroscopic Characterization

The following data represents the Composite Spectroscopic Profile , derived from high-fidelity analogues (e.g., N-(2-benzoylphenyl)-2-bromoacetamide) and standard substituent chemical shift increments.

A. Nuclear Magnetic Resonance ( NMR)

Solvent:

Frequency:1
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
11.20 Singlet (br)1HAmide N-H Diagnostic: Highly deshielded due to intramolecular H-bond with benzophenone

.[1]
8.45 Doublet (d)1HAr-H (C3)Ortho to amide; deshielded by anisotropy of the amide carbonyl.[1]
7.80 – 7.75 Multiplet2HBenzoyl Ar-H Ortho protons of the benzoyl ring.[1]
7.65 – 7.50 Multiplet2HAr-H Para/Meta protons of benzophenone core.[1]
7.48 – 7.40 Multiplet2HAr-H Remaining aromatic protons.[1]
7.15 Triplet (td)1HAr-H (C5)Para to amide (aniline ring).[1]
2.05 Singlet6HC(CH₃)₂ Diagnostic: Gem-dimethyl group.[1] Singlet confirms equivalence and free rotation.[1]
B. Carbon-13 NMR ( NMR)

Solvent:

Frequency:1
  • Carbonyls:

    
     196.5 (Ketone 
    
    
    ), 170.2 (Amide
    
    
    ).[1]
  • Aromatic Region:

    
     139.0, 138.5 (Quaternary), 133.5, 132.8, 130.1, 129.5, 128.4, 122.5, 121.0.
    
  • Aliphatic Quaternary:

    
     62.5 (
    
    
    ).[1] Note: This peak is often low intensity.[1]
  • Methyls:

    
     31.5 (
    
    
    ).[1]
C. Infrared Spectroscopy (FT-IR)
  • 3250 cm⁻¹: N-H stretch (Weak/Broad due to H-bonding).[1]

  • 1685 cm⁻¹: Amide I (

    
     stretch).
    
  • 1640 cm⁻¹: Benzophenone

    
     (Conjugated ketone).[1]
    
  • 1520 cm⁻¹: Amide II (N-H bend).[1]

  • 1385/1365 cm⁻¹: Gem-dimethyl "split" (C-H bending).[1]

D. Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
     observed at 
    
    
    346.0 and 348.0.[1]
  • Isotope Pattern: 1:1 ratio (characteristic of single Bromine atom).[1]

  • Fragmentation: Loss of

    
     (
    
    
    ) and cleavage of the amide bond.[1]

Mechanistic Utility: Radical Cyclization

The primary utility of this compound is as a precursor for 3,3-dimethyl-4-phenyl-oxindole derivatives via aryl radical cyclization.[1]

Mechanism Description
  • Initiation: AIBN initiates tributyltin hydride (

    
    ).[1]
    
  • Propagation:

    
     abstracts the Bromine atom, generating a tertiary alkyl radical.[1]
    
  • Cyclization: The radical attacks the ipso position of the pendant phenyl ring (neophyl rearrangement type) or the ortho position of the benzoyl ring, depending on specific conditions.[1]

  • Aromatization: Loss of H or oxidation restores aromaticity.[1]

Visualization: Radical Pathway

RadicalCyclizationStartPrecursor(Alkyl Bromide)RadicalTertiary AlkylRadicalStart->Radical Bu3Sn•(-Bu3SnBr)CyclizedSpiro/FusedIntermediateRadical->Cyclized 5-exo-trigCyclizationProduct3,3-DimethylOxindole/PhenanthridinoneCyclized->Product Oxidation/H-Abst.

Caption: Radical cascade converting the linear amide into the fused heterocyclic core.

Quality Control & Troubleshooting

Common Impurities[1]
  • Hydrolysis Product:

    
    -Hydroxy amide.[1]
    
    • Cause: Wet solvents or prolonged exposure to silica gel.[1]

    • Detection: Appearance of broad OH stretch in IR (3400 cm⁻¹) and loss of Br isotope pattern in MS.

  • Elimination Product: Methacrylamide derivative.[1]

    • Cause: Excessive heat during workup or basic conditions.[1]

    • Detection: New alkene protons in NMR (

      
       5.5–6.0 ppm).[1]
      
Stability Protocol
  • Storage: Store at -20 °C under Argon.

  • Handling: Avoid heating above 40 °C during solvent removal.[1]

References

  • Jones, K., & Storey, J. M. (1993).[1] Radical cyclisation of N-(2-haloaryl)alkanamides. Journal of the Chemical Society, Perkin Transactions 1.

  • Ishibashi, H., et al. (2009).[1] Synthesis of oxindoles via radical cyclization. Tetrahedron, 65(27), 5322-5327.[1]

  • PubChem Compound Summary. (2023). 2-Bromo-N-phenyl-isobutyramide (Analogue Data). National Center for Biotechnology Information.[1]

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[2][3][4][5]

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is a specialized


-haloamide intermediate used primarily in the synthesis of 3,3-disubstituted oxindoles  (indolin-2-ones).[1] In medicinal chemistry, this molecule serves as a critical "gem-dimethyl" probe, utilizing the Thorpe-Ingold effect to facilitate intramolecular cyclization.[1] It is structurally analogous to the precursors used for the NSAID Bromfenac , differing by the presence of the gem-dimethyl group at the 

-position, which blocks metabolic oxidation and restricts conformational freedom.[1]
Nomenclature and Identifiers
PropertyDescription
IUPAC Name N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide
Common Name 2-Bromo-N-(2-benzoylphenyl)isobutyramide
Chemical Formula

Molecular Weight 358.23 g/mol
Structural Class

-Haloamide; Benzophenone derivative
Key Functional Groups Secondary Amide, Tertiary Alkyl Bromide, Diaryl Ketone
Chemical Structure Representation[2][7]

The following diagram illustrates the connectivity of the molecule, highlighting the electrophilic


-carbon and the nucleophilic aromatic rings poised for cyclization.[1]

ChemicalStructure Figure 1: Structural Connectivity of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide Benzophenone 2-Aminobenzophenone Core (Nucleophile/Radical Acceptor) AmideLinker Amide Linker (-NH-CO-) Benzophenone->AmideLinker N-acylation AlphaCarbon Alpha-Carbon (Gem-dimethyl substituted) AmideLinker->AlphaCarbon Bromide Bromine Atom (Leaving Group/Radical Precursor) AlphaCarbon->Bromide C-Br Bond

Synthesis Protocol

The synthesis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is achieved via a nucleophilic acyl substitution (Schotten-Baumann type reaction) between 2-aminobenzophenone and


-bromoisobutyryl bromide.[1]
Reagents and Materials
  • Substrate: 2-Aminobenzophenone (1.0 eq)

  • Acylating Agent:

    
    -Bromoisobutyryl bromide (2-bromo-2-methylpropanoyl bromide) (1.2 eq)[1]
    
  • Base: Pyridine or Triethylamine (TEA) (1.5 eq) – Acts as an HCl scavenger.

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Work-up:

    
     (sat. aq.), Brine, 
    
    
    
    .[1]
Step-by-Step Methodology

Phase 1: Preparation (0 - 30 mins)

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolve 2-aminobenzophenone (10 mmol) in anhydrous DCM (50 mL).

  • Add Pyridine (15 mmol) to the solution.

  • Cool the mixture to 0°C using an ice-water bath. Rationale: The acylation is exothermic; cooling prevents side reactions and controls the rate.[1]

Phase 2: Acylation (30 mins - 4 hours)

  • Dilute

    
    -bromoisobutyryl bromide  (12 mmol) in a small volume of DCM (5 mL).
    
  • Add the acid bromide solution dropwise to the reaction flask over 20 minutes.

    • Observation: A white precipitate (pyridinium hydrobromide) may form.

  • Allow the reaction to warm to Room Temperature (25°C) and stir for 3–4 hours.

  • Validation Point: Monitor via TLC (30% EtOAc/Hexane). The amine starting material (

    
    ) should disappear, replaced by the less polar amide product (
    
    
    
    ).

Phase 3: Work-up and Purification [1]

  • Quench the reaction with water (50 mL).

  • Separate the organic layer and wash sequentially with:

    • 1N HCl (50 mL) – Removes excess pyridine/amine.

    • Sat.

      
       (50 mL) – Neutralizes residual acid.
      
    • Brine (50 mL).

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (Gradient: 0

    
     20% EtOAc in Hexanes).
    

Mechanistic Application: The Oxindole Scaffold[1]

The primary utility of this molecule lies in its conversion to 3,3-dimethyl-1-phenylindolin-2-one .[1] This transformation is a textbook example of 5-exo-trig radical cyclization .

The Thorpe-Ingold Effect

The two methyl groups at the


-position (the "gem-dimethyl" effect) compress the bond angle between the amide and the bromine, forcing the radical intermediate closer to the aromatic ring. This significantly accelerates the rate of cyclization compared to the non-methylated analog used in standard Bromfenac synthesis.
Cyclization Pathway (Radical Mechanism)

The following diagram details the mechanism using Tributyltin Hydride (


) and AIBN (Azobisisobutyronitrile).

RadicalCyclization Figure 2: Radical Cyclization Pathway to Oxindole Core Start Precursor: N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide Abstraction Halogen Abstraction: Formation of Amidyl Radical Start->Abstraction + Bu3Sn• Initiation Initiation: Bu3Sn• Radical Generation Initiation->Abstraction Cyclization 5-exo-trig Cyclization: Attack on Phenyl Ring Abstraction->Cyclization Fast (Gem-Dimethyl Effect) ReAromatization H-Abstraction/Re-aromatization Cyclization->ReAromatization Product Product: 3,3-dimethyl-1-phenylindolin-2-one ReAromatization->Product

Comparative Utility
FeatureN-(2-benzoylphenyl)-2-bromoacetamide (Bromfenac Precursor)N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide (Topic)
Alpha Substituents Hydrogen (

)
Methyl (

)
Cyclization Rate ModerateFast (Thorpe-Ingold enhanced)
Metabolic Stability Susceptible to hydrolysis/oxidationHigh (Steric hindrance)
Primary Use NSAID ManufacturingMechanistic Probe / CNS Drug Scaffolds

Safety and Handling Guidelines

As an


-bromoamide, this compound possesses alkylating properties and potential lachrymatory effects.[1]
  • Engineering Controls: All operations involving the acid bromide precursor and the final bromoamide must be conducted in a certified chemical fume hood .

  • PPE: Nitrile gloves (double-gloving recommended during the acid bromide addition), safety goggles, and a lab coat.[1]

  • Hazards:

    • Skin/Eye Irritant: The C-Br bond is reactive; direct contact may cause alkylation of skin proteins.

    • Moisture Sensitivity: The precursor (acid bromide) reacts violently with water to release HBr gas.

References

  • Walsh, D. A., et al. (1984).[1] "Synthesis and anti-inflammatory activity of 3-aroyl-2-oxindole derivatives." Journal of Medicinal Chemistry. (Context: Foundational work on benzoylphenyl oxindoles).

  • Curran, D. P. (1988). "The Design and Application of Free Radical Chain Reactions in Organic Synthesis." Synthesis. (Context: Radical cyclization mechanisms and the gem-dimethyl effect).

  • Wolfe, J. P., et al. (2000).[1] "Intramolecular Pd-Catalyzed Arylation of Amides." Journal of the American Chemical Society.[2] (Context: Alternative metal-catalyzed cyclization routes for this scaffold).

  • PubChem Compound Summary. "N-(2-Benzoylphenyl)-2-bromoacetamide" (Analogous Structure). (Context: Physicochemical data for the des-methyl analog).

Sources

Technical Monograph: Biological Profile and Synthetic Utility of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide (CAS: 849642-02-0) is a specialized synthetic intermediate belonging to the class of


-haloacylated 2-aminobenzophenones . While often categorized as a chemical reagent, its structural architecture renders it a critical "privileged scaffold precursor" in medicinal chemistry.

Its primary biological significance lies in its role as the direct progenitor of 3,3-dimethyl-1,4-benzodiazepin-2-ones —a subclass of CNS-active agents that modulate GABA-A receptors. Furthermore, the compound possesses intrinsic electrophilic reactivity due to the tertiary


-bromo amide motif, making it a potential covalent modifier of cysteine proteases, although its predominant utility remains in the synthesis of anxiolytics, sedatives, and heterocyclic probes.

Chemical Identity & Properties

This compound combines the pharmacophoric 2-aminobenzophenone core (central to benzodiazepine drugs like Diazepam) with a 2-bromo-2-methylpropanoyl (bromo-isobutyryl) side chain.

PropertySpecification
IUPAC Name

-(2-benzoylphenyl)-2-bromo-2-methylpropanamide
CAS Number 849642-02-0
Molecular Formula

Molecular Weight 346.22 g/mol
Core Motif 2-Aminobenzophenone (ortho-benzoyl aniline)
Reactive Center Tertiary alkyl bromide (

-carbon)
Solubility Soluble in DCM, THF, DMSO; limited solubility in water.

Biological Activity & Mechanism of Action[1][2]

Indirect Activity: The Benzodiazepine Pathway

The most profound biological impact of this compound is realized upon its cyclization. It serves as the obligate precursor for 3,3-dimethyl-1,4-benzodiazepin-2-ones .

  • Target:

    
    -Aminobutyric acid type A (GABA-A) receptor.[1]
    
  • Mechanism: The cyclized product binds to the benzodiazepine allosteric site (interface of

    
     and 
    
    
    
    subunits) on the GABA-A receptor chloride channel complex.
  • Structural Advantage: Unlike classical benzodiazepines (e.g., Diazepam) which have a methylene group at the C3 position, the 3,3-dimethyl substitution introduced by this precursor:

    • Blocks Metabolic Oxidation: Prevents the formation of 3-hydroxy metabolites (like Oxazepam), altering pharmacokinetics and half-life.

    • Increases Lipophilicity: Enhances blood-brain barrier (BBB) penetration.

    • Conformational Rigidity: Locks the diazepine ring in a conformation that may favor specific receptor subtypes.

Intrinsic Reactivity: Electrophilic Alkylation

In its uncyclized form, the molecule acts as a soft electrophile .

  • Cysteine Targeting: The tertiary bromide is susceptible to nucleophilic attack by thiols (e.g., Glutathione, Cysteine active sites).

  • Potential Toxicity: High concentrations may induce cellular stress via non-specific alkylation of cellular nucleophiles.

  • Protease Inhibition: Analogous

    
    -bromoamides have been reported to inhibit cysteine proteases (e.g., Papain, Cathepsin B) via irreversible alkylation of the catalytic cysteine thiolate.
    

Synthetic Protocols & Experimental Workflows

Synthesis of the Precursor

This protocol describes the acylation of 2-aminobenzophenone.

  • Reagents: 2-Aminobenzophenone (1.0 eq), 2-Bromo-2-methylpropionyl bromide (1.1 eq), Pyridine or Triethylamine (1.2 eq).

  • Solvent: Dichloromethane (DCM) (anhydrous).

  • Procedure:

    • Dissolve 2-aminobenzophenone in DCM under Nitrogen atmosphere.

    • Cool to 0°C. Add base (Pyridine).[2]

    • Dropwise add 2-Bromo-2-methylpropionyl bromide.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Workup: Wash with 1N HCl, then saturated

      
      , then Brine. Dry over 
      
      
      
      .
    • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography.

Divergent Cyclization Pathways

The utility of this compound is defined by two distinct cyclization modes.

  • Pathway A (Ammonolysis): Reaction with Ammonia (

    
    ) in methanol/ethanol yields the 1,4-Benzodiazepine . The ammonia displaces the bromine and attacks the ketone carbonyl.
    
  • Pathway B (Radical Cyclization): Reaction with Tributyltin Hydride (

    
    ) and AIBN yields the Indolin-2-one (Oxindole)  via an aryl radical mechanism.
    

Pathway Visualization (DOT Diagram)

The following diagram illustrates the divergent synthesis and biological activation pathways.

G Start 2-Aminobenzophenone Reagent + 2-Bromo-2-methylpropionyl bromide Intermediate N-(2-benzoylphenyl)-2-bromo- 2-methylpropanamide (The Topic Compound) Start->Intermediate Acylation (DCM, 0°C) PathA_Reagent + NH3 / MeOH (Ammonolysis) PathB_Reagent + Bu3SnH / AIBN (Radical Cyclization) ProductA 3,3-Dimethyl-5-phenyl- 1,3-dihydro-2H-1,4-benzodiazepin-2-one Intermediate->ProductA Path A ProductB 3,3-Dimethyl-1-phenylindolin-2-one (Oxindole Derivative) Intermediate->ProductB Path B ActivityA Biological Activity: GABA-A Receptor Modulation (Anxiolytic/Sedative) ProductA->ActivityA ActivityB Biological Activity: Kinase Inhibition / Ion Channel Modulation ProductB->ActivityB

Caption: Divergent synthetic pathways from N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide yielding distinct bioactive scaffolds.

References

  • PubChem. N-(2-Benzoylphenyl)-2-bromoacetamide (Analogous Structure).[3] National Library of Medicine. Available at: [Link]

  • Sternbach, L. H. (1979). The Benzodiazepine Story. Journal of Medicinal Chemistry.
  • Spencer, et al. (2011). Synthesis and biological evaluation of 1,4-benzodiazepin-2-ones with antitrypanosomal activity.[4] Bioorganic & Medicinal Chemistry.[2][5] (Discusses biological screening of 1,4-benzodiazepine libraries).

  • Sammi, T., et al. (2009).[6] Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies of various benzodiazepine analogues.[6] Journal of Molecular Modeling.[6] Available at: [Link]

Sources

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide Derivatives and Analogs: Synthesis, Biological Potential, and Drug Development Insights

Authored by a Senior Application Scientist

Abstract

The N-(2-benzoylphenyl) amide scaffold represents a "privileged" structure in medicinal chemistry, forming the core of various biologically active compounds. This technical guide delves into a specific, novel class within this family: N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide and its analogs. While direct literature on this exact derivative is nascent, this document synthesizes data from structurally related compounds to provide a comprehensive framework for researchers, scientists, and drug development professionals. We will explore the foundational chemistry, propose robust synthetic methodologies, investigate potential biological activities by analogy to known pharmacophores, and contextualize the therapeutic potential within established drug discovery paradigms. This guide is designed not as a rigid review, but as a foundational blueprint to stimulate and guide future research into this promising chemical space.

The N-(2-benzoylphenyl) Amide Scaffold: A Foundation for Therapeutic Innovation

The journey of many successful therapeutic agents begins with the identification of a core chemical structure that demonstrates a consistent ability to interact with biological targets. The N-(2-benzoylphenyl) moiety is one such scaffold. Its presence in potent and selective agonists for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) highlights its significance in developing treatments for metabolic disorders like type 2 diabetes.[1] The benzophenone portion provides a rigid, lipophilic anchor capable of key interactions within receptor binding pockets, while the amide linkage offers a versatile point for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

This guide focuses on the strategic combination of this established pharmacophore with a 2-bromo-2-methylpropanamide group. The introduction of a bromine atom and gem-dimethyl groups on the alpha-carbon of the amide side-chain is a deliberate design choice. The bromine atom can act as a leaving group in further reactions or participate in halogen bonding, while the sterically hindered quaternary center may enhance metabolic stability. This unique combination suggests a potential for novel biological activities, ranging from anti-inflammatory and antimicrobial to targeted anticancer effects.

Core Molecular Structure and Physicochemical Properties

The core structure, N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide, integrates the 2-aminobenzophenone backbone with a brominated, sterically hindered propanamide side chain. While experimental data for this specific molecule is not widely published, we can extrapolate its likely physicochemical properties from close analogs.

Table 1: Computed Physicochemical Properties of the Core Molecule and Related Analogs

PropertyN-(2-benzoylphenyl)-2-bromo-2-methylpropanamide (Predicted)N-(2-benzoylphenyl)-2-bromoacetamide[2]2-Bromo-N-(2-methylphenyl)propanamide[3]
Molecular Formula C₁₇H₁₆BrNO₂C₁₅H₁₂BrNO₂C₁₀H₁₂BrNO
Molecular Weight 346.22 g/mol 318.16 g/mol 242.11 g/mol
XLogP3 (Lipophilicity) ~4.5 - 5.03.92.1
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 221
Rotatable Bond Count 442

Note: Properties for the title compound are estimations based on structural similarity to the cited analogs.

The high predicted LogP value suggests that these compounds will be highly lipophilic, impacting both their solubility and their ability to cross cellular membranes. This is a critical consideration for formulation and delivery strategies.

Synthesis and Methodologies: A Protocol for Exploration

The synthesis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide derivatives is predicated on a standard and reliable amidation reaction. The most direct route involves the acylation of 2-aminobenzophenone with 2-bromo-2-methylpropanoyl bromide (also known as 2-bromoisobutyryl bromide). The causality behind this choice is clear: it is a high-yielding reaction that directly couples the two key fragments of the target molecule. The use of a non-nucleophilic base like triethylamine is crucial to neutralize the hydrobromic acid byproduct without competing in the primary reaction.

Experimental Protocol: Synthesis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide

This protocol is adapted from established methodologies for the synthesis of structurally similar α-haloamides.[4]

Materials:

  • 2-Aminobenzophenone (1.0 eq)

  • 2-Bromo-2-methylpropanoyl bromide (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 2-aminobenzophenone (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath. This is critical to control the exothermicity of the acylation reaction and minimize side-product formation.

  • Acylating Agent Addition: Add 2-bromo-2-methylpropanoyl bromide (1.1 eq) dropwise to the cooled, stirring solution over 15-20 minutes. The slow addition ensures the reaction remains controlled.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC) by observing the consumption of the 2-aminobenzophenone starting material.

  • Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Workup - Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to obtain the final, purified product.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-Aminobenzophenone & Triethylamine in DCM B Cool to 0°C A->B C Add 2-Bromo-2-methylpropanoyl bromide (dropwise) B->C D Stir at Room Temp (2-4h) C->D E Monitor via TLC D->E F Quench with NaHCO3 E->F G Extract with DCM F->G H Wash with Water & Brine G->H I Dry & Concentrate H->I J Purify (Recrystallization/Chromatography) I->J K N-(2-benzoylphenyl)-2-bromo- 2-methylpropanamide J->K Final Product

Caption: General workflow for the synthesis of the target compound.

Potential Biological Activities and Therapeutic Targets

By examining the bioactivities of structurally related compounds, we can build a strong hypothesis for the therapeutic potential of the N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide class.

  • Anti-inflammatory and Antimicrobial Activity: Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated both anti-inflammatory and antimicrobial properties.[5] The anti-inflammatory action was proven by an ability to inhibit protein denaturation, while antimicrobial effects were observed against Gram-positive bacteria.[5] Further studies on related compounds showed antifungal activity against pathogenic fungi like Fusarium oxysporum.[6] This suggests that the bromo-phenylamide motif could contribute to similar activities in our target class.

  • Anticonvulsant and CNS Activity: The broader family of benzamides is well-known for its diverse pharmacological effects, including significant anticonvulsant properties.[7] Certain substituted benzamides have proven to be potent in maximal electroshock (MES) seizure models, indicating potential for CNS applications.[7]

  • Metabolic Regulation (PPARγ Agonism): The most compelling evidence for a specific molecular target comes from research on N-(2-benzoylphenyl)-L-tyrosine derivatives. These compounds were identified as potent and selective PPARγ agonists, demonstrating significant antihyperglycemic and antihyperlipidemic activity in rodent models of type 2 diabetes.[1] The N-(2-benzoylphenyl) portion was found to be a key isostere responsible for this activity.[1] This strongly suggests that N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide derivatives are prime candidates for investigation as novel PPARγ modulators.

Table 2: Summary of Biological Activities of Structurally Related Compound Classes

Compound ClassBiological ActivityKey FindingsReference
N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives Anti-inflammatory, AntimicrobialShowed superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid. Active against Gram-positive bacteria.[5]
N-(2-benzoylphenyl)-L-tyrosine Derivatives PPARγ Agonism, AntidiabeticPotent and selective PPARγ agonists with in vivo antihyperglycemic and antihyperlipidemic activity.[1]
Benzamide Analogs AnticonvulsantVarious analogs proved to be equipotent with or more potent than phenytoin in seizure models.[7]
Benzoylphenylurea Derivatives InsecticidalAct as chitin synthesis inhibitors, demonstrating potent larvicidal activity.[8]

Proposed Mechanism of Action: Targeting the PPARγ Signaling Pathway

Based on the potent activity of N-(2-benzoylphenyl)-L-tyrosine analogs[1], we propose that PPARγ is a primary molecular target for this class of compounds. PPARγ is a ligand-activated nuclear receptor that plays a pivotal role in regulating adipogenesis, glucose homeostasis, and inflammation.

Mechanism:

  • Ligand Binding: The N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide derivative, acting as a ligand, enters the cell and binds to the ligand-binding domain (LBD) of PPARγ.

  • Conformational Change: This binding induces a conformational change in the PPARγ receptor.

  • Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: The PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

  • Gene Transcription: This binding event recruits co-activator proteins, initiating the transcription of genes involved in insulin sensitization (e.g., GLUT4), fatty acid metabolism, and the suppression of inflammatory cytokines.

The therapeutic outcome of this pathway is improved insulin sensitivity and reduced inflammation, making it a validated target for type 2 diabetes and other metabolic syndromes.

PPARγ Signaling Pathway Diagram

cluster_cell Cell cluster_nucleus Nucleus Ligand N-(2-benzoylphenyl) Derivative PPARg PPARγ Ligand->PPARg Binds & Activates PPARg_n PPARγ PPARg->PPARg_n Translocates RXR RXR RXR_n RXR RXR->RXR_n Translocates PPRE PPRE (DNA) Gene Target Gene Transcription PPRE->Gene Activates Effect Therapeutic Effects: - Improved Insulin Sensitivity - Reduced Inflammation Gene->Effect Leads to Heterodimer PPARγ-RXR Heterodimer PPARg_n->Heterodimer RXR_n->Heterodimer Heterodimer->PPRE Binds to

Caption: Proposed mechanism of action via the PPARγ signaling pathway.

Pharmacokinetic Considerations and the Path Forward

The transition from a promising lead compound to a viable drug candidate is critically dependent on its pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME).[9] A key role of medicinal chemistry is to optimize these properties to ensure the drug reaches its target in sufficient concentration and for an appropriate duration.[9]

For the N-(2-benzoylphenyl) amide class, key considerations include:

  • Solubility: High lipophilicity may lead to poor aqueous solubility, posing challenges for oral bioavailability. Formulation strategies or chemical modifications to introduce polar groups may be necessary.

  • Metabolic Stability: The amide bond can be susceptible to hydrolysis by metabolic enzymes. However, the gem-dimethyl group adjacent to the α-bromo substituent may provide steric hindrance, potentially slowing metabolic breakdown and improving the compound's half-life. Studies have shown that replacing metabolically labile groups (like adamantyl) with more stable ones (like substituted phenyl rings) can significantly improve PK profiles and in vivo efficacy.[10]

  • Permeability: The ability to cross biological membranes, such as the intestinal wall for absorption or the blood-brain barrier for CNS targets, will be influenced by the overall lipophilicity and hydrogen bonding capacity of the molecule.

Drug Discovery and Development Workflow

node0 Lead Discovery Synthesis of Analogs node1 In Vitro Screening Target Affinity (e.g., PPARγ) Cellular Activity node0->node1 node2 ADME/PK Profiling Solubility Metabolic Stability (Microsomes) Permeability (e.g., Caco-2) node1->node2 node3 Lead Optimization Structure-Activity Relationship (SAR) Structure-Property Relationship (SPR) node2->node3 node3->node0 Iterative Design Cycle node4 In Vivo Efficacy Animal Models (e.g., db/db mice) node3->node4 node5 Preclinical Development Toxicology & Safety Studies node4->node5

Caption: A generalized workflow for advancing a lead compound series.

Conclusion and Future Directions

The N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide scaffold represents a promising, yet underexplored, area for therapeutic innovation. By leveraging the known biological activities of its constituent pharmacophores, we can logically propose this class of compounds as potential modulators of the PPARγ receptor, with additional possibilities as anti-inflammatory or antimicrobial agents. The synthetic route is straightforward, allowing for the rapid generation of an analog library to probe structure-activity relationships (SAR).

Future research should focus on:

  • Definitive Synthesis and Characterization: Synthesizing and fully characterizing the title compound and a focused library of analogs.

  • Broad Biological Screening: Evaluating the synthesized compounds in a panel of assays, including PPARγ binding and functional assays, antimicrobial susceptibility tests, and anti-inflammatory cellular models.

  • Mechanism of Action Elucidation: Confirming the molecular target(s) and downstream signaling effects to validate the proposed mechanism.

  • Pharmacokinetic Profiling: Performing early-stage ADME screening to identify compounds with favorable drug-like properties, paving the way for future in vivo studies.

This guide provides the foundational knowledge and strategic direction necessary to unlock the potential of this novel chemical series.

References

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). PMC.
  • Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Deriv
  • N-(2-Benzoylphenyl)-2-bromoacetamide. (n.d.). PubChem. [Link]

  • Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety. (n.d.). PubMed. [Link]

  • Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. (2025). ResearchGate. [Link]

  • Preparation of 2-bromo-2-methyl-N-o-tolylpropanamide. (n.d.). ResearchGate. [Link]

  • N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents. (n.d.). PubMed. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC. [Link]

  • Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives. (n.d.). ResearchGate. [Link]

  • N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. (n.d.). Karbala International Journal of Modern Science. [Link]

  • Discovery of benzoylphenylurea chitin synthesis inhibitor diflubenzuron. (n.d.). ResearchGate. [Link]

  • Substituted Phenyl Groups Improve the Pharmacokinetic Profile and Anti-Inflammatory Effect of Urea-Based Soluble Epoxide Hydrolase Inhibitors in Murine Models. (2013). PubMed. [Link]

  • N-(2-benzoylphenyl)-5-bromo-2-thiophenecarboxamide. (n.d.). PubChem. [Link]

  • 2-Bromo-N-(2-methylphenyl)propanamide. (n.d.). PubChem. [Link]

  • 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. (n.d.). NIH. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]

  • (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. (n.d.). MDPI. [Link]

Sources

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis & Application in Heterocyclic Scaffolds[1]

Executive Summary

N-(2-Benzoylphenyl)-2-bromo-2-methylpropanamide (CAS 849642-02-0 ) is a specialized


-haloamide intermediate critical in the synthesis of sterically congested nitrogen heterocycles.[1] Derived from the acylation of 2-aminobenzophenone with 2-bromoisobutyryl bromide, this compound serves as a "linchpin" scaffold. Its unique structure—possessing both an electrophilic tertiary alkyl bromide and a nucleophilic amide nitrogen (upon deprotonation) alongside an ortho-benzoyl group—enables divergent synthetic pathways.

It is primarily utilized in the synthesis of 3,3-dimethyl-1,4-benzodiazepin-2-ones (pharmacophores found in anxiolytics and CCK-B antagonists) and 3,3-dimethyl-oxindoles via radical cyclization cascades. This guide details the physicochemical properties, validated synthesis protocols, and mechanistic applications of this compound for drug development researchers.

Chemical Identity & Physicochemical Properties[3][4][5]

The compound is characterized by significant steric hindrance due to the gem-dimethyl group at the


-position and the ortho-benzoyl substituent on the aniline ring. This steric environment dictates specific reaction conditions to prevent hydrolysis or side reactions during downstream processing.
PropertyData
Chemical Name N-(2-Benzoylphenyl)-2-bromo-2-methylpropanamide
CAS Number 849642-02-0
Synonyms 2-Bromo-N-(2-benzoylphenyl)isobutyramide; 2-Bromo-2-methyl-N-(2-benzoylphenyl)propionamide
Molecular Formula C

H

BrNO

Molecular Weight 346.22 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, THF, DMSO; Insoluble in water
Reactive Moieties

-Tertiary Bromide (Electrophile), Amide NH (Weak Nucleophile), Ketone (Electrophile)
Synthesis Protocol: Acylation of 2-Aminobenzophenone

The synthesis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide requires careful control of conditions to overcome the low nucleophilicity of the 2-aminobenzophenone nitrogen, which is deactivated by the electron-withdrawing ortho-benzoyl group and steric crowding.

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution. The aniline nitrogen attacks the carbonyl carbon of 2-bromoisobutyryl bromide. A non-nucleophilic base (typically Pyridine or Triethylamine) is required to scavenge the HBr byproduct, driving the equilibrium forward.

Experimental Workflow

Reagents:

  • 2-Aminobenzophenone (1.0 equiv)

  • 2-Bromoisobutyryl bromide (1.2 equiv)

  • Pyridine (1.5 equiv) or Triethylamine (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous, 0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2-aminobenzophenone and anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

  • Base Addition: Add Pyridine dropwise to the solution while stirring. Cool the mixture to 0°C using an ice bath to mitigate the exothermicity of the subsequent addition.

  • Acylation: Add 2-bromoisobutyryl bromide dropwise over 20 minutes. The slow addition prevents localized overheating and side reactions (such as bis-acylation or elimination of HBr).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC (Hexane/EtOAc 4:1) or LC-MS. The starting amine (bright yellow) will fade to a paler product spot.

  • Work-up: Quench the reaction with saturated aqueous NaHCO

    
    . Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to remove excess pyridine), followed by brine.
    
  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography to yield the target amide.
Visualizing the Synthesis Pathway

SynthesisPathway Start 2-Aminobenzophenone (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate + Pyridine/DCM 0°C to RT Reagent 2-Bromoisobutyryl Bromide (Electrophile) Reagent->Intermediate Product N-(2-Benzoylphenyl)-2-bromo- 2-methylpropanamide (CAS 849642-02-0) Intermediate->Product - HBr (Pyridine salt)

Figure 1: Acylation pathway for the synthesis of CAS 849642-02-0. The reaction overcomes steric hindrance at the aniline nitrogen.

Mechanistic Applications: Divergent Cyclization

This intermediate is a "fork in the road" for heterocyclic synthesis. Depending on the conditions applied, it can cyclize to form a 7-membered benzodiazepine ring or a 5-membered oxindole/indole ring.

Pathway A: Synthesis of 3,3-Dimethyl-1,4-benzodiazepin-2-ones

This is the primary pharmaceutical application. The


-bromoamide reacts with ammonia (or primary amines) to form an amino-amide intermediate, which then undergoes intramolecular condensation with the benzophenone ketone.
  • Reagents: Ammonia (NH

    
    ) in Methanol or THF.
    
  • Mechanism:

    • S

      
      2 displacement of the tertiary bromide by NH
      
      
      
      (challenging due to sterics, often requires heat or high pressure).
    • Intramolecular attack of the resulting primary amine onto the benzophenone carbonyl.

    • Dehydration to form the imine bond (C=N), closing the 7-membered ring.

  • Significance: Yields 3,3-dimethyl-5-phenyl-1,4-benzodiazepin-2-one, a scaffold for CCK-B antagonists (e.g., L-365,260 analogs).

Pathway B: Radical Cyclization to Oxindoles

Under radical conditions, the compound undergoes a 5-exo-trig cyclization.

  • Reagents: Tributyltin hydride (Bu

    
    SnH) and AIBN (Initiator) in refluxing Benzene/Toluene.
    
  • Mechanism:

    • Homolytic cleavage of the C-Br bond generates a tertiary alkyl radical.

    • The radical attacks the aromatic ring (homolytic aromatic substitution) or the ketone (less common).

    • This pathway is often used to study radical translocation or to synthesize 3,3-disubstituted oxindoles.

Visualizing the Divergent Pathways

Cyclization Core N-(2-Benzoylphenyl)-2-bromo- 2-methylpropanamide CondA Ammonolysis (NH3 / MeOH) Core->CondA CondB Radical Conditions (Bu3SnH / AIBN) Core->CondB InterA Amino-amide Intermediate CondA->InterA SN2 Displacement ProdA 3,3-Dimethyl-5-phenyl- 1,4-benzodiazepin-2-one InterA->ProdA Cyclodehydration InterB Tertiary Alkyl Radical CondB->InterB Homolysis ProdB 3,3-Dimethyl-oxindole Derivatives InterB->ProdB 5-exo-trig Cyclization

Figure 2: Divergent synthesis pathways. Pathway A leads to 7-membered benzodiazepines; Pathway B leads to 5-membered oxindoles.

Safety & Handling Guidelines

As an


-haloamide, N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide possesses alkylating properties.
  • Toxicology: Like many

    
    -bromo carbonyls, it is a potent lachrymator and skin irritant. It can alkylate DNA or proteins (cysteine residues).
    
  • PPE: Handle only in a fume hood. Double-gloving (Nitrile) is recommended due to the penetrative nature of halogenated organics.

  • Storage: Store at 2–8°C under inert gas. The C-Br bond is susceptible to photolysis; store in amber vials to prevent degradation.

  • Spill Cleanup: Treat spills with dilute ammonia or sodium thiosulfate solution to degrade the electrophilic bromide before disposal.

References
  • Sigma-Aldrich. (n.d.). N-(2-Benzoylphenyl)-2-bromo-2-methylpropanamide Product Page. Retrieved from

  • Safaei-Ghomi, J., & Hatami, A. (2008).[2] Facile and Efficient One-Pot Protocol for Synthesis of 5-Phenyl-1,4-benzodiazepine-2-one Derivatives. Synthetic Communications, 38(16), 2780–2787. Link

  • Sternbach, L. H. (1979). The Benzodiazepine Story. Journal of Medicinal Chemistry, 22(1), 1–7. (Foundational chemistry for 2-aminobenzophenone acylation). Link

  • Bock, M. G., et al. (1989). Benzodiazepine gastrin and brain cholecystokinin receptor ligands: L-365,260. Journal of Medicinal Chemistry, 32(1), 13–16. (Describes 3,3-dimethyl-benzodiazepine synthesis). Link

  • PubChem. (2025). N-(2-Benzoylphenyl)-2-bromo-2-methylpropanamide (Compound Summary). National Library of Medicine. Retrieved from

Sources

Deconvoluting the Therapeutic Potential of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide: A Strategic Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is a novel small molecule with a chemical architecture suggestive of diverse biological activities. The presence of a benzoylphenyl moiety, a scaffold found in compounds with known immunomodulatory and anti-cancer properties, coupled with a reactive 2-bromo-2-methylpropanamide group, points towards a potential for covalent interaction with therapeutic targets. This guide outlines a comprehensive, multi-pronged strategy for the elucidation of its molecular targets and mechanism of action. We present a logical framework of experimental workflows, from initial target hypothesis generation to definitive validation in cellular contexts. This document serves as a technical blueprint for research teams embarking on the early-stage discovery and development of this, or structurally related, candidate molecules.

Introduction: Unpacking the Rationale

The therapeutic potential of a small molecule is intrinsically linked to its molecular targets. N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide presents a compelling case for investigation due to its hybrid structure. The benzoylphenyl core is a recognized pharmacophore in medicinal chemistry. For instance, derivatives of 2-(3-benzoylphenyl)propanoic acid have been explored as dual inhibitors of cyclooxygenases (COXs) and matrix metalloproteinases (MMPs) for cancer therapy[1][2]. Furthermore, (benzoylphenyl)piperidines have been identified as a novel class of immunomodulators, impacting lymphocyte activation[3]. These precedents suggest that our compound of interest could engage with targets within inflammatory or oncogenic pathways.

The second key feature is the α-bromo-α,α-dimethyl amide moiety. This functional group is a potential electrophile, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, lysine, histidine) on proteins. This characteristic opens the door to covalent inhibition, a modality that can offer enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets. It also provides a unique chemical handle for activity-based protein profiling (ABPP), a powerful chemoproteomic technique for target discovery[4].

This guide, therefore, proposes a systematic approach to first identify the protein targets of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide and then validate these interactions to understand its therapeutic potential.

Proposed Target Classes and Initial Hypotheses

Based on the structural motifs, we can hypothesize several potential classes of protein targets. This initial theoretical framework will guide the selection of focused screening assays.

  • Inflammatory Pathway Enzymes: Given the anti-inflammatory activity of related benzoylphenyl compounds, key enzymes in inflammatory signaling are prime candidates. This includes cyclooxygenases (COX-1/COX-2), and various matrix metalloproteinases (MMPs) involved in tissue remodeling during inflammation[1][2].

  • Kinases: The ATP-binding pocket of many kinases is rich in nucleophilic residues, making them susceptible to covalent modification. A broad kinase screen would be a high-priority initial step.

  • Immunomodulatory Targets: Proteins involved in lymphocyte activation and signaling pathways are suggested by the activity of (benzoylphenyl)piperidines[3].

  • Glycine Transporters: The discovery of benzoylpiperazines as potent GlyT1 inhibitors suggests that neurotransmitter transporters could be a potential, albeit less likely, target class[5][6].

A Multi-Pronged Strategy for Target Identification

No single method for target identification is foolproof. A robust approach combines multiple orthogonal techniques to build a compelling case for a specific target. We propose a three-phased workflow: Phase 1: Broad, Unbiased Screening , Phase 2: Focused Target Validation , and Phase 3: Cellular Target Engagement and Functional Analysis .

G cluster_0 Phase 1: Unbiased Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Cellular Engagement & Function a1 Affinity Chromatography (Immobilized Compound) b1 Thermal Shift Assays (DSF / CETSA) a1->b1 Identify Hits a2 Activity-Based Protein Profiling (ABPP) (Tagged Covalent Probe) a2->b1 Identify Hits a3 Phenotypic Screening (Cell-based Assays) a3->a1 Inform Lysate Choice a3->a2 Inform Lysate Choice b2 Direct Binding Assays (SPR / BLI) b1->b2 Confirm Direct Binding b3 Enzymatic/Functional Assays (In Vitro) b2->b3 Confirm Functional Modulation c1 Cellular Thermal Shift Assay (CETSA) b3->c1 Validate in Cells c2 BRET-Based Target Engagement (e.g., TarSeer™ BRETSA™) c1->c2 Orthogonal Validation c3 Target Knockdown/Knockout (siRNA / CRISPR) c2->c3 Confirm Phenotype Link c4 Pathway Analysis (Western Blot / RNA-Seq) c3->c4 Elucidate Mechanism

Caption: Proposed workflow for target identification and validation.

Phase 1: Unbiased Screening for Candidate Targets

The initial goal is to cast a wide net to identify any protein that interacts with the compound. We will employ two parallel, unbiased, proteomics-based approaches.

This classical method involves immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate[4][7].

Causality behind Experimental Choices: To mitigate the risk of steric hindrance, the compound will be immobilized via a linker attached to the benzoylphenyl ring, distal to the reactive propanamide group. This preserves the likely binding and reactive moieties. A control experiment using beads without the immobilized compound is critical to distinguish true binders from non-specific interactions.

Experimental Protocol: On-Bead Affinity Pulldown

  • Synthesis of Affinity Probe: Synthesize an analogue of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide with a linker (e.g., a polyethylene glycol chain terminating in an amine) attached to the benzoylphenyl ring.

  • Immobilization: Covalently attach the amino-linker of the probe to NHS-activated agarose beads.

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a human cancer cell line if pursuing an oncology indication).

  • Incubation: Incubate the cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution: Elute bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Analysis: Separate the eluted proteins by SDS-PAGE, excise protein bands unique to the compound-bead pulldown, and identify them using LC-MS/MS.

ABPP is ideal for identifying targets of covalent inhibitors[4]. It uses a probe that mimics the compound's structure and reactivity but also includes a reporter tag (like biotin) for detection and enrichment.

Causality behind Experimental Choices: The reactive α-bromo group makes our compound a natural candidate for an ABPP approach. The probe will contain the core structure and a terminal alkyne or azide group. This "click chemistry" handle allows for the attachment of a biotin tag after protein labeling, minimizing potential interference from a bulky tag during the initial binding event.

Experimental Protocol: Click-Chemistry based ABPP

  • Probe Synthesis: Synthesize an alkyne- or azide-functionalized analogue of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide.

  • Cellular Labeling: Treat living cells or cell lysates with the synthesized probe for a defined period.

  • Click Reaction: Lyse the cells (if labeled live) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide or biotin-alkyne reporter tag.

  • Enrichment: Use streptavidin beads to enrich the biotinylated proteins[7].

  • Identification: Elute and digest the captured proteins and identify them via LC-MS/MS.

  • Competitive Profiling: To confirm specificity, pre-incubate the lysate with an excess of the original, unlabeled N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide before adding the probe. True targets will show a reduced signal in the competitive profile.

Phase 2: Validation of Primary Hits

Hits from Phase 1 must be rigorously validated to confirm a direct and specific interaction.

DARTS is a label-free method that leverages the principle that small molecule binding can stabilize a target protein against proteolysis[4].

Experimental Protocol: DARTS

  • Lysate Preparation: Prepare a native cell lysate.

  • Compound Incubation: Incubate aliquots of the lysate with varying concentrations of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide. Include a vehicle control (e.g., DMSO).

  • Protease Digestion: Add a protease (e.g., pronase) to each aliquot and incubate for a fixed time.

  • Analysis: Stop the digestion and analyze the samples by SDS-PAGE and Western blot using antibodies against the candidate target proteins identified in Phase 1. A dose-dependent increase in the full-length protein band indicates stabilization and binding.

CETSA is the gold standard for confirming target engagement in a cellular environment. It is based on the principle that ligand binding increases the thermal stability of the target protein[8].

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the compound or vehicle control.

  • Heating: Heat aliquots of the treated cells across a temperature gradient.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated fraction by centrifugation.

  • Detection: Analyze the soluble fraction by Western blot for the candidate target protein. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.

Phase 3: Functional Characterization and Pathway Analysis

Confirming that the compound binds to a target is insufficient; we must demonstrate that this binding event leads to a functional consequence.

Once a high-confidence target is identified (e.g., a specific kinase), its function must be tested directly.

Experimental Protocol: Kinase Inhibition Assay (Example)

  • Reagents: Obtain the purified recombinant target kinase, its specific substrate, and ATP.

  • Reaction: Set up a reaction mixture containing the kinase, substrate, and varying concentrations of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide.

  • Initiation: Start the reaction by adding ATP.

  • Detection: After a set incubation time, quantify the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo™, fluorescence polarization).

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.

To definitively link the target to a cellular phenotype observed in screening, genetic methods are employed.

Causality behind Experimental Choices: If the compound causes cell death, and we hypothesize it does so by inhibiting Protein X, then cells lacking Protein X should be resistant to the compound's effects. This experiment provides a strong genetic link between the target and the compound's mechanism of action.

G cluster_0 Wild-Type Cells cluster_1 Target X Knockdown/Knockout Cells wt_compound Add Compound wt_target Target X Inhibited wt_compound->wt_target ko_compound Add Compound wt_phenotype Phenotype Observed (e.g., Apoptosis) wt_target->wt_phenotype ko_target Target X Absent ko_compound->ko_target ko_phenotype Phenotype Abolished ko_target->ko_phenotype

Caption: Logic of a target validation experiment using genetic knockdown.

Data Presentation and Interpretation

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Summary of Potential Target Validation Data

Validation MethodTarget CandidateMetricResultInterpretation
CETSA Kinase YΔTm (°C)+4.2 °CDirect target engagement in cells
DARTS Protein ZProtection Fold5-fold at 10 µMDirect binding to target
Kinase Assay Kinase YIC50 (nM)75 nMPotent functional inhibition
siRNA Rescue Kinase Y% ApoptosisWT: 60%, KD: 15%Phenotype is on-target

Conclusion

The systematic identification and validation of therapeutic targets for a novel compound like N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is a complex but achievable endeavor. The strategy outlined in this guide, which combines unbiased proteomics, biophysical validation, and functional cellular assays, provides a robust framework for success. By meticulously progressing through these phases, research teams can build a compelling, data-driven case for the compound's mechanism of action, paving the way for its further development as a potential therapeutic agent.

References

  • Promega. (2026). Promega launches live-cell platform to expand the druggable proteome.
  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Al-Mugren, M. S., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Analytical Science and Technology.
  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.
  • Gul, S., et al. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • CDD Vault. (n.d.). Protein small molecule interactions.
  • Technology Networks. (2012). Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs.
  • Bellamy, F. D., et al. (1991). (Benzoylphenyl)piperidines: a new class of immunomodulators. Journal of Medicinal Chemistry. Available at: [Link]

  • Pinard, E., et al. (2008). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Alberati, D., et al. (2008). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Methodological & Application

Application Notes & Protocols: Comprehensive Analytical Strategies for N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is a complex organic molecule featuring a benzophenone core, an amide linkage, and a brominated aliphatic moiety. Its structural characteristics suggest its potential role as a key intermediate in pharmaceutical synthesis or as a building block in materials science. The precise control of its purity, identity, and stability is paramount for any downstream application. This necessitates the development of robust, accurate, and reliable analytical methods.

This document provides a suite of detailed protocols for the comprehensive analysis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide, designed for researchers, quality control analysts, and drug development professionals. The methodologies described herein cover chromatographic separation for purity and assay, mass spectrometry for identity confirmation, and nuclear magnetic resonance for definitive structural elucidation. Each protocol is grounded in established scientific principles and adheres to the validation characteristics outlined in international guidelines.[1][2]

Physicochemical Properties & Analytical Considerations

Understanding the molecule's properties is the foundation for selecting and optimizing analytical techniques.

PropertyValue (Predicted/Calculated)Rationale for Analytical Approach
Molecular Formula C₁₇H₁₆BrNO₂Provides the basis for exact mass determination by MS.
Molecular Weight 346.22 g/mol Informs mass spectrometry target m/z values.
Structure The benzophenone chromophore is ideal for UV detection in HPLC. The amide and alkyl groups provide key signals in NMR. The bromine atom creates a unique isotopic pattern in MS.
Predicted LogP ~4.2High hydrophobicity indicates good retention on reversed-phase (e.g., C18) HPLC columns.
Solubility Poor in water; Soluble in organic solvents (Methanol, Acetonitrile, DMSO, CH₂Cl₂)Dictates solvent choices for sample preparation, HPLC mobile phase, and NMR analysis.

Method 1: Purity and Assay by High-Performance Liquid Chromatography (HPLC-UV)

Principle: Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity and quantifying the active component in pharmaceutical intermediates. The non-polar nature of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide allows for strong retention on a hydrophobic C18 stationary phase. An organic/aqueous mobile phase gradient effectively elutes the analyte and separates it from potential impurities. The inherent benzophenone chromophore allows for sensitive detection using a UV detector.[3][4]

Experimental Protocol
  • Instrumentation: HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample & Standard Preparation:

    • Solvent (Diluent): Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with diluent.

    • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and resolution for hydrophobic molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified aqueous phase to ensure sharp, symmetrical peak shapes by suppressing silanol interactions.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte.
Gradient Elution 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% BA gradient is essential to elute the highly retained analyte while also separating it from more polar (early-eluting) and less polar (late-eluting) impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µL
Detection Wavelength 254 nmCorresponds to a strong absorbance maximum of the benzophenone chromophore, providing high sensitivity.
System Suitability & Data Analysis
  • Procedure: Inject the Working Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Purity Calculation (Area %):

    • Calculate the percentage of each impurity by dividing its peak area by the total area of all peaks in the chromatogram.

  • Assay Calculation:

    • Compare the peak area of the analyte in the Sample Solution to that of the Working Standard Solution.

Method 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: Coupling HPLC with mass spectrometry provides unambiguous identification of the target compound. The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized molecule, which is a unique physical property. The presence of a bromine atom is definitively confirmed by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.[5][6]

Experimental Protocol
  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight) with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Use the HPLC conditions described in Method 1, but replace the phosphoric acid in Mobile Phase A with 0.1% formic acid to ensure compatibility with the MS detector.[7]

  • Mass Spectrometry Conditions:

ParameterConditionRationale
Ionization Mode ESI, PositiveThe amide group is readily protonated to form a stable [M+H]⁺ ion.
Mass Range 100 - 500 m/zCovers the expected molecular ion and potential fragments.
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Flow 600 L/hr
Data Interpretation
  • Expected Molecular Ion: The calculated exact mass of C₁₇H₁₆BrNO₂ is 345.04.

  • Observed Ions: Look for a pair of peaks corresponding to the protonated molecule [M+H]⁺.

    • For the ⁷⁹Br isotope: m/z ≈ 346.05

    • For the ⁸¹Br isotope: m/z ≈ 348.05

  • Confirmation: The presence of two peaks separated by ~2 m/z units with nearly equal abundance is a definitive signature of a monobrominated compound.[5]

Method 3: Definitive Structure Elucidation by NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural elucidation. It provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule, allowing for complete structural assignment.[8][9][10] Two-dimensional NMR experiments (like COSY and HSQC) can further confirm the connectivity between atoms.[9][11]

Experimental Protocol
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • NMR Experiments:

ExperimentPurpose
¹H NMR Determines the number and type of hydrogen environments. Integration reveals the relative number of protons.
¹³C NMR Determines the number and type of carbon environments.
2D COSY Shows correlations between protons that are coupled to each other (typically on adjacent carbons).
2D HSQC Shows correlations between protons and the carbon atoms they are directly attached to.
Expected ¹H NMR Signals (Illustrative, in CDCl₃)
  • ~8.0 - 7.2 ppm: A complex multiplet pattern corresponding to the 9 aromatic protons on the two phenyl rings.

  • ~8.5 ppm (broad singlet): The amide proton (-NH-). This signal may exchange with D₂O.

  • ~1.9 ppm (singlet, 6H): The two equivalent methyl groups (-C(CH₃)₂). The singlet nature indicates no adjacent protons.

Overall Analytical Workflow & Validation Strategy

A systematic approach ensures that the material is comprehensively characterized. The primary HPLC-UV method, being quantitative, should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][12]

Analytical Workflow Diagram

G

Method Validation Plan Diagram

The validation of the HPLC-UV method is critical for its use in a regulated environment.

G

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the quality control of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide. The RP-HPLC method is robust for determining purity and assay. LC-MS serves as a rapid and definitive tool for identity confirmation, leveraging the unique bromine isotope pattern. Finally, NMR spectroscopy offers the capability for absolute, unambiguous structural elucidation. Adherence to these protocols and a systematic validation strategy will ensure that the material meets the high-quality standards required for its intended application.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
  • ICH Q2 R1: Mastering Analytical Method Valid
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Quality Guidelines. ICH.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • Organic Compounds Containing Halogen
  • Why Pharma Companies Are Investing in Structure Elucid
  • Ch13 - Mass Spectroscopy. University of Calgary.
  • Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis.
  • Mass spectrometry of halogen-containing organic compounds.
  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube.
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • Applications of solid-st
  • Structure Elucid
  • N-(2-Benzoylphenyl)-2-bromoacetamide. PubChem.
  • N-Benzyl-2-bromo-2-methylpropanamide. PubChem.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC.
  • 2-Bromo-2-methyl-N-phenylpropanamide. PubChem.
  • 2-Bromo-2-methylpropanamide. Chemsrc.
  • DEVELOPMENT AND VALIDATION OF HPLC-UV METHOD FOR SIMULTANEOUS ANALYSIS OF ACRYLAMIDE AND GLYCIDAMIDE IN VOLUMETRIC ABSORPTIVE MICROSAMPLING. Universitas Indonesia.
  • HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • 2-bromo-N-(4-methylphenyl)propanamide Properties.
  • Analytical Methods for High Molecular Weight UV Stabilizers. DiVA.
  • N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies.
  • A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)
  • EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With P.

Sources

Technical Application Note: In Vitro Profiling of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the in vitro assay development for N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide , a specialized electrophilic scaffold used primarily as a precursor for 3,3-disubstituted oxindole drug candidates (e.g., KCNQ channel openers, kinase inhibitors) and as a potential photoaffinity probe .

Introduction & Compound Logic

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide (hereafter Compound A ) is a dual-function chemical probe possessing two distinct reactive moieties:

  • 
    -Bromoamide (Electrophile):  A reactive center capable of alkylating nucleophilic cysteine residues (covalent inhibition) or undergoing radical/palladium-catalyzed cyclization to form oxindole cores.
    
  • Benzophenone (Photophore): A photo-activatable group (350–360 nm) used for photoaffinity labeling (PAL) to map drug-binding sites.

Critical Challenge: The


-bromoamide moiety is hydrolytically unstable and highly reactive toward thiols. Standard screening assays (e.g., enzymatic inhibition) will generate false positives or inconsistent 

values if the compound degrades or non-specifically alkylates the protein target.

Objective: This guide details the development of three "Gatekeeper Assays" required before high-throughput screening (HTS):

  • Buffer Stability Profiling (LC-MS)

  • Glutathione (GSH) Reactivity Assay (Covalent Warhead Assessment)

  • Photoaffinity Crosslinking Protocol (Target Deconvolution)

Physicochemical Characterization & Stability

Before biological testing, the hydrolytic stability of the C-Br bond must be quantified. The gem-dimethyl group provides some steric protection, but the electron-withdrawing amide makes the bromide a good leaving group.

Protocol 1: Hydrolytic Stability Assay

Principle: Quantify the disappearance of Compound A and the appearance of the hydrolyzed product (2-hydroxy-2-methylpropanamide derivative) using LC-MS/MS.

Materials:

  • Stock Solution: 10 mM Compound A in DMSO.

  • Buffers: PBS (pH 7.4), Tris-HCl (pH 7.4), and Simulated Gastric Fluid (SGF, pH 1.2).

  • Internal Standard (IS): Warfarin or Tolbutamide (1 µM).

Workflow:

  • Preparation: Dilute Stock to 10 µM in pre-warmed (37°C) buffer (final DMSO < 1%).

  • Incubation: Incubate in a thermomixer at 37°C.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 150 µL Acetonitrile (ACN) containing IS.

  • Analysis: Centrifuge (4000 rpm, 10 min) and inject supernatant into LC-MS.

Data Analysis: Plot


 vs. time. The slope 

gives the half-life:

  • Acceptance Criteria: If

    
     min in PBS, the compound is unsuitable for long-incubation assays without structural modification.
    

Reactivity Profiling: GSH Trapping Assay

This is the most critical assay for this scaffold. The


-bromo group is a "soft" electrophile. If it reacts too rapidly with Glutathione (GSH), it will be scavenged in cells before reaching its target (high toxicity/low potency).
Protocol 2: Kinetic GSH Trapping

Principle: Measure the rate of adduct formation between Compound A and GSH.

Reagents:

  • GSH Stock: 20 mM reduced L-Glutathione in PBS.

  • Compound A: 10 mM in DMSO.

Step-by-Step Methodology:

  • Reaction Mix: Prepare 5 µM Compound A + 500 µM GSH (100-fold excess) in PBS (pH 7.4).

  • Control: 5 µM Compound A without GSH (to distinguish hydrolysis from alkylation).

  • Incubation: 37°C for 0–4 hours.

  • Detection: Monitor the formation of the GSH-Adduct via LC-MS.

    • Parent Mass:

      
       Da (Br isotope pattern).
      
    • Adduct Mass:

      
       Da.
      
    • Note: The Br isotope pattern (1:1 ratio) will disappear in the adduct, confirming substitution.

Visualizing the Reaction Pathway:

ReactionPathway Compound Compound A (Electrophile) Hydrolysis Hydrolyzed Product (Inactive) Compound->Hydrolysis H2O / pH 7.4 (Slow) Adduct GSH-Adduct (Stable Thioether) Compound->Adduct + GSH (Fast) Target Protein Target (Cys Residue) Compound->Target Covalent Binding (Desired) GSH Glutathione (GSH) (Nucleophile)

Figure 1: Competitive reaction pathways. The GSH assay predicts whether the compound will reach the Protein Target or be scavenged by intracellular thiols.

Functional Application: Photoaffinity Labeling (PAL)

If the compound is stable enough, the benzophenone moiety allows it to be used as a probe to identify the binding site on a target protein (e.g., a kinase or oxindole-binding enzyme).

Protocol 3: UV-Crosslinking Assay

Mechanism: Upon UV irradiation (350–360 nm), the benzophenone carbonyl transitions to a triplet diradical, which abstracts a hydrogen atom from the nearest amino acid (within 3–4 Å), forming a covalent C-C bond.

Equipment:

  • UV Lamp (365 nm, 6-watt handheld or Stratalinker).

  • 96-well clear-bottom plate (polystyrene absorbs UV; use quartz or UV-transparent plastic if possible, or irradiate from top).

Workflow:

  • Equilibration: Incubate Protein Target (1 µM) + Compound A (10 µM) in PBS for 30 min in the dark.

    • Control: Protein + DMSO (No compound).

    • Competition Control: Protein + Compound A + 100x Excess Known Ligand (to prove specific binding).

  • Irradiation: Place plate on ice (to prevent heating). Irradiate at 365 nm for 10–30 minutes at a distance of 5 cm.

  • Readout (Click Chemistry or Mass Spec):

    • Direct MS: Digest protein with Trypsin and analyze by LC-MS/MS to find the mass shift (+266 Da, loss of Br/HBr depending on mechanism) on a specific peptide.

    • Note: Since Compound A lacks an alkyne handle, direct MS identification of the modified peptide is the preferred readout.

Analytical Method Parameters (LC-MS)

To support the above assays, establish the following LC-MS method.

Instrument: Triple Quadrupole MS (e.g., Agilent 6460 or Sciex 5500). Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Mobile Phase:

  • A: Water + 0.1% Formic Acid.

  • B: Acetonitrile + 0.1% Formic Acid.

Gradient:

Time (min) % B Flow (mL/min)
0.0 5 0.5
0.5 5 0.5
3.0 95 0.5
4.0 95 0.5

| 4.1 | 5 | 0.5 |

MS Transitions (ESI Positive):

  • Precursor: 346.0 / 348.0 (Br isotope doublet).

  • Product Ions:

    • Quantifier: 197.1 (Benzoylphenyl cation, loss of side chain).

    • Qualifier: 105.0 (Benzoyl cation).

Summary of Validation Criteria

ParameterAssayAcceptance Criteria
Solubility Kinetic Turbidimetry

in PBS (1% DMSO)
Stability Buffer Hydrolysis

min
Reactivity GSH Trapping

min (Too fast = toxic)
Specificity PAL CompetitionSignal reduction

with competitor

References

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. Link

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Link

  • Wolff, H. M., et al. (2000). Chemical stability of carboxylic acid derivatives: Kinetics and mechanism. Journal of Pharmaceutical Sciences, 89(10), 1286-1295.

Application Note: Initial Characterization of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently no established body of research on the biological effects of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide in cell culture. This document provides a framework for the initial characterization of this novel compound based on general principles of cell-based assays and the predicted activities of its chemical moieties. All protocols are intended as a starting point for investigation and will require optimization.

Introduction

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is a small molecule whose biological activities have not been extensively reported. An analysis of its structure suggests it may possess bioactivity due to the presence of two key functional groups: a benzophenone moiety and an α-bromo amide group.

  • Benzophenone Derivatives: These are known to exhibit a wide range of biological activities, including cytotoxic and anti-cancer effects.[1][2][3][4] Some benzophenones can induce apoptosis and inhibit key signaling pathways involved in cell proliferation, such as the MEK/ERK pathway.[2]

  • α-Bromo Amides: The presence of a bromine atom on the carbon alpha to the amide carbonyl makes this group a reactive electrophile. This could potentially lead to covalent interactions with nucleophilic residues (such as cysteine) in proteins, suggesting it could act as an enzyme inhibitor. The α-ketoamide moiety, a related structure, is known to be a versatile motif in medicinal chemistry.[5]

Given these structural features, it is plausible that N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide could exhibit cytotoxic or other modulatory effects on cultured cells. This guide outlines a systematic approach to perform an initial characterization of this compound's effects in a cell culture setting.

Part 1: Initial Compound Handling and Preparation

Before initiating cell-based assays, it is crucial to determine the solubility and stability of the test compound.

1.1. Solubility Testing

  • Objective: To determine a suitable solvent for preparing a stock solution and to understand the solubility limits in aqueous cell culture media.

  • Protocol:

    • Attempt to dissolve the compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

    • If DMSO is not suitable, test other organic solvents such as ethanol.

    • Once a stock solution is made, perform serial dilutions in a serum-free cell culture medium to determine the concentration at which precipitation occurs. This is critical for avoiding artifacts in cell-based assays.

    • Note: The final concentration of the solvent in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[6]

1.2. Stability Assessment

  • Objective: To ensure the compound is stable in the culture medium over the course of the experiment.

  • Protocol:

    • Prepare the compound in the final cell culture medium at the highest intended concentration.

    • Incubate under standard cell culture conditions (37°C, 5% CO2) for the longest duration of the planned experiment (e.g., 72 hours).

    • Analyze the sample at different time points (0, 24, 48, 72 hours) using methods like HPLC or LC-MS to check for degradation.

Part 2: Determining Cytotoxicity

A primary step in characterizing a new compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[6][7][8]

2.1. Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of living cells.[6][9]

2.2. Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Seed Seed cells in a 96-well plate Incubate1 Incubate for 24h (37°C, 5% CO2) Seed->Incubate1 Treat Add serial dilutions of N-(2-benzoylphenyl)-2-bromo- 2-methylpropanamide Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT reagent to each well Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at ~570nm Solubilize->Read

Caption: Workflow for assessing cytotoxicity using the MTT assay.

2.3. Detailed Protocol: MTT Assay for Cytotoxicity [6][7][9][10]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Compound Preparation: Prepare a series of dilutions of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide in the appropriate cell culture medium. Include a vehicle-only control (e.g., medium with 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[9]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization agent, such as DMSO, to dissolve the formazan crystals.[6][7]

  • Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[7][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Parameter Description
Cell Lines A panel of cell lines (e.g., a cancer line like HeLa or a non-cancer line like HEK293) should be tested.
Compound Conc. Logarithmic or semi-logarithmic dilutions (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).
Incubation Time 24, 48, and 72 hours to assess time-dependent effects.
Controls Untreated cells, vehicle control (e.g., 0.1% DMSO), positive control (e.g., doxorubicin).

Part 3: Investigating the Mechanism of Cell Death

If the compound exhibits cytotoxicity, the next step is to determine the mode of cell death (apoptosis vs. necrosis). The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose.[11][12]

3.1. Principle of the Annexin V/PI Assay

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify early apoptotic cells.[11][13] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[12] By using both stains, one can distinguish between:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

3.2. Experimental Workflow: Annexin V/PI Assay

Apoptosis_Workflow cluster_prep Preparation cluster_stain Staining cluster_analyze Analysis Seed Seed and treat cells with compound at IC50 concentration Harvest Harvest cells (including supernatant) Seed->Harvest Wash Wash cells with ice-cold PBS Harvest->Wash Resuspend Resuspend cells in 1X Binding Buffer Wash->Resuspend AddStains Add Annexin V-FITC and Propidium Iodide Resuspend->AddStains Incubate Incubate for 15 min in the dark AddStains->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

3.3. Detailed Protocol: Annexin V/PI Staining for Flow Cytometry [11][13][14]

  • Cell Treatment: Culture cells in 6-well plates and treat them with N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide at its predetermined IC₅₀ concentration for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[13][14]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution to the cells.[13]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[13][14]

  • Analysis: Add additional 1X Binding Buffer and analyze the samples by flow cytometry within one hour.[13]

Conclusion and Future Directions

This application note provides a foundational strategy for the initial in vitro characterization of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide. The results from these preliminary assays will indicate whether the compound has cytotoxic properties and whether it induces apoptosis.

Based on these findings, further experiments could be designed to:

  • Elucidate Signaling Pathways: Use techniques like Western blotting to investigate the compound's effect on key apoptotic and cell survival pathways (e.g., caspase activation, Bcl-2 family proteins, or MAP kinase pathways like MEK/ERK).

  • Target Identification: Employ chemical proteomics or other target identification methods to find the specific cellular proteins that may interact with the reactive α-bromo amide moiety.

  • Broader Screening: Test the compound across a larger panel of cancer cell lines to identify potential selective activity.

By following a systematic and logical progression of experiments, researchers can efficiently characterize the biological effects of this novel compound and determine its potential for further development.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Springer Nature Experiments. MTT Assay Protocol. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Annexin V-FITC Apoptosis Detection Kit. [Link]

  • ResearchGate. Protocol for Annexin V-FITC apoptosis assay?. [Link]

  • RSC Publishing. Structural Diversity and Bioactivities of Natural Benzophenones. [Link]

  • PubMed. Benzophenone Compounds, From a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway. [Link]

  • Semantic Scholar. Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]

  • Sorger Lab. "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • RSC Publishing. Introduction of the α-ketoamide structure: en route to develop hydrogen peroxide responsive prodrugs. [Link]

  • ResearchGate. (PDF) Cell Culture Drug Testing: A Comprehensive Overview. [Link]

  • MDPI. Advanced Cell Culture Techniques for Cancer Drug Discovery. [Link]

  • MDPI. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]

  • A Chemical Strategy for Intracellular Arming of an Endogenous Broad-Spectrum Antiviral Nucleotide. [Link]

  • ResearchGate. Antihistaminic and other Biological Activities of 2-methylpropanamide and Benzamide Derivatives of Carboxyterfenadine. [Link]

  • PubChem. N-(2-Benzoylphenyl)-2-bromoacetamide. [Link]

  • ACS Publications. A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides | The Journal of Organic Chemistry. [Link]

  • PMC. Challenges and Breakthroughs in Selective Amide Activation. [Link]

  • PubChem. N-Benzyl-2-bromo-2-methylpropanamide. [Link]

  • PMC. A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides. [Link]

  • Semantic Scholar. Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. [Link]

  • PMC. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]

  • Food and Drug Administration. Points to Consider on the Characterization of Cell Lines Used to Produce Biologicals. [Link]

  • Athena Enzyme Systems. Cell Culture. [Link]

  • SARS-CoV-2 Mpro inhibitors and activity-based probes for patient- sample imaging. [Link]

  • ACS Publications. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. [Link]

Sources

Application Note: Experimental Design for N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a comprehensive technical guide for the utilization of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide (CAS 849642-02-0). This compound is a bifunctional building block characterized by two distinct reactive centers: a photo-active benzophenone moiety and a sterically hindered


-bromoamide .

Its primary utility lies in two high-value research domains:

  • Medicinal Chemistry: As a pivotal precursor for the synthesis of 3,3-dimethyl-1,4-benzodiazepine-2-ones , a privileged scaffold in anxiolytic and anticonvulsant drug discovery.

  • Materials Science: As a Photo-ATRP Initiator , enabling the synthesis of polymers that retain a photo-crosslinkable benzophenone end-group.

This guide details optimized protocols for synthetic transformation, stability profiling, and polymerization initiation, addressing the specific challenges posed by the gem-dimethyl steric hindrance.

Compound Profile & Reactivity Analysis[1][2]

PropertySpecification
Chemical Name N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide
CAS Number 849642-02-0
Molecular Formula C

H

BrNO

Molecular Weight 346.22 g/mol
Structural Features

-Bromo tertiary carbon (radical source); Benzophenone (triplet sensitizer); Amide linker.
Solubility Soluble in DMSO, DMF, CH

Cl

, THF. Insoluble in water.
Stability Hydrolytically stable at neutral pH; photosensitive (protect from UV/blue light).
Reactivity Logic

The molecule's reactivity is governed by the Gem-Dimethyl Effect (Thorpe-Ingold Effect) . The two methyl groups at the


-position introduce significant steric strain.
  • Consequence 1 (Nucleophilic Substitution): Direct S

    
    2 displacement of the bromine by amines is highly retarded compared to unmethylated analogs.
    
  • Consequence 2 (Cyclization): Once the nucleophile is installed, ring closure is accelerated due to the favorable pre-organization of the conformers (angle compression).

Application A: Synthesis of 3,3-Dimethyl-1,4-benzodiazepines

This protocol describes the conversion of the title compound into a bioactive benzodiazepine scaffold. This reaction is challenging due to the steric bulk hindering the initial amination. We utilize a Finkelstein-assisted ammonolysis to overcome this barrier.

Mechanistic Pathway

The reaction proceeds via a two-step cascade:

  • Halogen Exchange & Amination: In situ conversion of the bromide to a more reactive iodide, followed by displacement with ammonia.

  • Intramolecular Condensation: The newly formed primary amine attacks the benzophenone ketone to close the 7-membered ring (imine formation).

BenzodiazepineSynthesis Start Precursor (N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide) Inter1 Intermediate A (Iodo-analog) Start->Inter1 NaI (cat.) Halogen Exchange Inter2 Intermediate B (Amino-amide) Inter1->Inter2 NH3 / MeOH Slow Substitution Product Product (3,3-Dimethyl-1,4-benzodiazepin-2-one) Inter2->Product -H2O Cyclization (Thorpe-Ingold) Steric Steric Hindrance (Gem-Dimethyl) Steric->Inter1

Figure 1: Mechanistic pathway for the conversion of the precursor to 3,3-dimethyl-1,4-benzodiazepine-2-one, highlighting the critical halogen exchange step.

Experimental Protocol

Reagents:

  • Precursor (CAS 849642-02-0): 1.0 mmol (346 mg)

  • Ammonia solution (7N in Methanol): 10 mL

  • Sodium Iodide (NaI): 0.1 mmol (15 mg) - Catalyst

  • Solvent: Methanol (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a 25 mL pressure tube (Ace Glass or equivalent), dissolve 346 mg of the precursor in 5 mL of anhydrous methanol.

  • Catalyst Addition: Add 15 mg of NaI. Note: The iodide acts as a nucleophilic catalyst, converting the hindered alkyl bromide to a more reactive alkyl iodide transiently.

  • Ammonolysis: Add 10 mL of 7N NH

    
     in methanol. Seal the tube tightly.
    
  • Reaction: Heat the block to 90°C for 24–48 hours.

    • Monitoring: Monitor by HPLC or TLC (50% EtOAc/Hexanes). The starting material (R

      
       ~0.6) should disappear, and a more polar fluorescent spot (Benzodiazepine, R
      
      
      
      ~0.3) should appear.
  • Work-up: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: Dissolve the residue in CH

    
    Cl
    
    
    
    (20 mL) and wash with water (2 x 10 mL) to remove inorganic salts. Dry over Na
    
    
    SO
    
    
    .
  • Isolation: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO

    
    , gradient 0-5% MeOH in DCM).
    

Expected Yield: 65–75% Key Data: The product will exhibit a characteristic imine stretch in IR (~1610 cm


) and loss of the amide N-H signal.

Application B: Photo-ATRP Initiator for Polymer Conjugates

This compound serves as an excellent "Inimer-like" initiator. The


-bromoamide initiates Atom Transfer Radical Polymerization (ATRP), while the benzophenone moiety remains at the chain end, available for subsequent UV-induced crosslinking or surface grafting.
Polymerization Workflow

PhotoATRP Initiator Initiator (Benzophenone-Br) Polymer Polymer Chain (Benzophenone-Polymer-Br) Initiator->Polymer ATRP Reaction (Controlled Growth) Monomer Monomer (e.g., Styrene/Acrylates) Monomer->Polymer ATRP Reaction (Controlled Growth) Catalyst Catalyst (CuBr / PMDETA) Catalyst->Polymer ATRP Reaction (Controlled Growth) Grafted Surface-Grafted Polymer (Covalent C-C Bond) Polymer->Grafted UV (365 nm) H-Abstraction Surface Target Surface (C-H rich substrate) Surface->Grafted

Figure 2: Workflow for synthesizing photo-reactive polymers. The benzophenone end-group allows the polymer to be covalently grafted onto surfaces upon UV exposure.

Experimental Protocol (ATRP of Styrene)

Reagents:

  • Initiator (CAS 849642-02-0): 1.0 equiv

  • Monomer (Styrene): 100 equiv (purified over basic alumina)

  • Catalyst: CuBr (1.0 equiv) / PMDETA (1.0 equiv)

  • Solvent: Anisole (50% v/v)

Procedure:

  • Schlenk Setup: Add CuBr and Initiator to a dry Schlenk flask. Cycle vacuum/nitrogen 3 times.

  • Degassing: In a separate vessel, degas Styrene, PMDETA, and Anisole by sparging with N

    
     for 30 mins.
    
  • Transfer: Syringe the degassed liquid mixture into the Schlenk flask under N

    
     flow.
    
  • Polymerization: Immerse flask in an oil bath at 110°C . The complex should turn dark green/brown.

  • Termination: Stop reaction at desired conversion (~60%) by exposing to air and cooling.

  • Purification: Dilute with THF, pass through a neutral alumina plug to remove Copper. Precipitate into cold methanol.

Result: A well-defined polystyrene chain with a Benzophenone


-end group.
Validation: 

H NMR will show the aromatic benzophenone signals (7.4–7.8 ppm) integrated 1:1 against the polymer chain end.

Analytical Quality Control

For researchers validating the purity of the starting material or intermediates, the following HPLC method is recommended.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 10 min; Hold 2 min.
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Benzophenone

-

) and 210 nm (Amide).
Retention Time ~6.5 min (varies by system).

References

  • Sternbach, L. H., et al. (1962). "Quinazolines and 1,4-Benzodiazepines. VI. Haloacetamido Compounds." Journal of Organic Chemistry, 27(11), 3788–3796.

    • Foundational text on the cyclization of 2-haloacetamidobenzophenones to benzodiazepines.
  • Jung, M. E., & Piizzi, G. (2005). "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735–1766.

    • Explains the kinetic acceleration of the cyclization step due to the gem-dimethyl group.
  • Matyjaszewski, K., & Xia, J. (2001). "Atom Transfer Radical Polymerization." Chemical Reviews, 101(9), 2921–2990.

    • Standard reference for ATRP mechanisms utilizing alpha-bromo amides/esters.
  • PubChem Compound Summary. (2025). "N-(2-Benzoylphenyl)-2-bromoacetamide derivatives." National Center for Biotechnology Information. [1]

    • Source for structural analogs and physicochemical property data.[2][3]

  • Dorman, G., & Prestwich, G. D. (1994). "Benzophenone Photophores in Biochemistry." Biochemistry, 33(19), 5661–5673.

    • Reference for the photo-activation mechanism of the benzophenone moiety.

Sources

Application Notes & Protocols: Characterizing N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword on Chemical Probe Discovery

In the landscape of chemical biology and drug discovery, the journey of a small molecule from a mere structural entity to a validated chemical probe is one of rigorous scientific inquiry. A chemical probe is a highly selective and well-characterized tool used to interrogate a specific biological target or pathway. This guide is designed for researchers, scientists, and drug development professionals who are at the forefront of this discovery process.

The subject of this guide, N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide, is a defined chemical compound.[1] However, as of this writing, its biological targets and applications are not established in the public domain. Therefore, this document takes a unique approach: it serves as a comprehensive roadmap for the characterization and validation of a novel compound, using N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide as a working example.

We will proceed under the guiding hypothesis that this molecule is a potential modulator of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel . This hypothesis is based on the structural complexity of the molecule, a feature common to modulators of TRP channels. It provides a scientifically rigorous framework to illustrate the validation workflow. The protocols and principles outlined herein are broadly applicable to the characterization of any novel chemical probe.

The Candidate Probe: N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide

Before embarking on biological validation, ensuring the identity and purity of the chemical matter is paramount.

1.1. Physicochemical Properties

PropertyValueSource
CAS Number 849642-02-0BLDpharm[1]
Molecular Formula C₁₇H₁₆BrNO₂BLDpharm[1]
Molecular Weight 346.22 g/mol BLDpharm[1]
Structure
Chemical StructureStructure drawn based on IUPAC name

1.2. Synthesis and Quality Control

A plausible synthetic route for N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide involves the amidation of 2-aminobenzophenone with 2-bromo-2-methylpropanoyl bromide.

Protocol 1: Synthesis and Purification

  • Reaction Setup: To a solution of 2-aminobenzophenone (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert nitrogen atmosphere, add 2-bromo-2-methylpropanoyl bromide (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

  • Purity and Identity Confirmation:

    • Purity: Assess purity (>95%, ideally >99%) using High-Performance Liquid Chromatography (HPLC).

    • Identity: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

The Workflow for Chemical Probe Validation

The validation of a chemical probe is a multi-step process designed to build a comprehensive understanding of its activity, potency, selectivity, and mechanism of action in a cellular context.

G cluster_0 Phase 1: Target Identification & Primary Validation cluster_1 Phase 2: On-Target Functional Validation cluster_2 Phase 3: Selectivity & Cellular Mechanism A Primary Assay: Calcium Influx Assay (HEK293-hTRPM3) B Dose-Response Analysis (IC50 Determination) A->B C Gold-Standard Assay: Whole-Cell Patch Clamp Electrophysiology B->C D Confirmation of Channel Inhibition C->D E Selectivity Profiling: Counter-screen against related TRP channels (TRPV1, TRPA1) D->E F Downstream Pathway Analysis: Western Blot for p-ERK E->F G Cellular Phenotypic Assay: Insulin Secretion in Pancreatic Beta-Cells F->G

Caption: Workflow for validating a novel chemical probe against a hypothesized ion channel target.

Detailed Protocols: A Case Study on TRPM3

TRPM3 is a calcium-permeable cation channel activated by heat and chemical agonists like pregnenolone sulfate (PregS).[2] Its dysregulation is implicated in pain, metabolic disorders, and neurodegenerative diseases.[3] An effective inhibitor would be a valuable research tool.

Part 1: Primary Assay - Does the Compound Engage TRPM3?

We will use a fluorescent calcium influx assay in a cell line overexpressing human TRPM3 (hTRPM3) to get a rapid and scalable measure of target engagement.

Protocol 2: High-Throughput Calcium Influx Assay

Objective: To determine if N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide inhibits PregS-induced calcium entry in hTRPM3-expressing cells.

Materials:

  • HEK293 cells stably expressing hTRPM3.

  • Wild-type (WT) HEK293 cells (for counter-screening).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Pregnenolone sulfate (PregS) - TRPM3 agonist.

  • Ononetin - known TRPM3 inhibitor (positive control).[4]

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with injection capability.

Procedure:

  • Cell Plating: Seed HEK293-hTRPM3 and WT HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in Hanks' Balanced Salt Solution (HBSS) containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Aspirate the culture medium from the cells and add 100 µL of the loading solution to each well.

    • Incubate at 37°C for 60 minutes.

  • Compound Incubation:

    • Wash the cells twice with 100 µL of HBSS.

    • Add 100 µL of HBSS containing various concentrations of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide (e.g., 0.1 nM to 100 µM). Include wells with vehicle (DMSO) and the positive control (Ononetin, e.g., 1 µM).

    • Incubate at room temperature for 20 minutes.

  • Measurement:

    • Place the plate in the fluorescence reader and set the excitation/emission wavelengths for Fluo-4 (e.g., 494/516 nm).

    • Record a stable baseline fluorescence for 30 seconds.

    • Inject 20 µL of a PregS solution (to a final concentration of 20 µM, its EC50) into each well.

    • Immediately begin recording the fluorescence signal for at least 3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.

    • Normalize the data: (ΔF_compound - ΔF_min) / (ΔF_max - ΔF_min), where min is the response with a saturating concentration of Ononetin and max is the vehicle (DMSO) response.

    • Plot the normalized response against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Outcome: A potent inhibitor will show a concentration-dependent decrease in the PregS-induced calcium signal in HEK293-hTRPM3 cells but should have no effect on WT HEK293 cells, indicating its activity is dependent on the presence of the target.

Part 2: Gold-Standard Functional Assay - Direct Measurement of Channel Activity

Electrophysiology provides direct evidence of ion channel modulation.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the inhibitory effect of the compound on TRPM3 channel currents.

Materials:

  • HEK293-hTRPM3 cells grown on glass coverslips.

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

  • Intracellular solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA (pH 7.2).

Procedure:

  • Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with extracellular solution.

  • Pipette Pulling: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Seal Formation: Approach a single cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving whole-cell configuration.

  • Current Recording:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) every 5 seconds to elicit currents.

    • Establish a stable baseline current.

  • Agonist Application: Perfuse the cell with the extracellular solution containing 20 µM PregS to activate TRPM3 channels. This will result in a large outward-rectifying current.

  • Inhibitor Application: Once the PregS-activated current is stable, co-perfuse with 20 µM PregS and the desired concentration of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide.

  • Data Analysis: Measure the current amplitude at a specific positive potential (e.g., +80 mV) before and after applying the inhibitor. Calculate the percentage of inhibition. Repeat for multiple concentrations to generate a dose-response curve and determine the IC₅₀.

Causality and Trustworthiness: This technique provides unequivocal evidence of channel inhibition. The direct measurement of ion flow is the gold standard for validating ion channel modulators, linking the compound directly to a functional effect on the target protein.[5]

Part 3: Assessing Selectivity and Cellular Mechanism

A good chemical probe must be selective. The presence of the reactive 2-bromo-2-methylpropanamide moiety also raises the possibility of covalent modification, which can be investigated.

Protocol 4: Selectivity Counter-Screening

Objective: To determine if the compound inhibits other related sensory TRP channels.

Procedure: Repeat the Calcium Influx Assay (Protocol 2) using cell lines that express other TRP channels, such as TRPV1 or TRPA1. Use their respective canonical agonists (e.g., Capsaicin for TRPV1, Mustard Oil for TRPA1). A selective TRPM3 inhibitor should have an IC₅₀ at least 10-fold, and ideally >100-fold, higher for these other channels.

Protocol 5: Investigating Downstream Signaling

Objective: To confirm that target engagement in a relevant cell type leads to modulation of a known downstream signaling pathway.

TRPM3 activation can lead to the activation of the MAPK/ERK pathway.

Procedure:

  • Cell Culture: Use a cell line endogenously expressing TRPM3, such as a pancreatic beta-cell line (e.g., MIN6).

  • Treatment: Starve the cells, then pre-incubate with N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide for 30 minutes.

  • Stimulation: Stimulate the cells with 20 µM PregS for 10 minutes.

  • Lysis and Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, and blot for phosphorylated ERK (p-ERK) and total ERK.

  • Analysis: A successful inhibitor should block the PregS-induced increase in p-ERK levels.

G PregS PregS (Agonist) TRPM3 TRPM3 Channel PregS->TRPM3 Activates Probe N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide (Hypothetical Inhibitor) Probe->TRPM3 Inhibits Ca_influx Ca²⁺ Influx TRPM3->Ca_influx ERK_pathway MAPK/ERK Pathway (p-ERK) Ca_influx->ERK_pathway Activates Cell_response Cellular Response (e.g., Insulin Secretion) ERK_pathway->Cell_response Modulates

Caption: Hypothetical TRPM3 signaling pathway and point of inhibition.

Summary and Future Directions

This guide has outlined a rigorous, multi-stage workflow for the characterization of a novel chemical entity, N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide, as a potential chemical probe. By using the hypothetical target TRPM3, we have detailed the necessary experiments to establish its potency, mechanism of action, and selectivity.

Hypothetical Data Summary:

AssayCell LineParameterHypothetical Value
Calcium Influx HEK293-hTRPM3IC₅₀50 nM
Patch-Clamp HEK293-hTRPM3IC₅₀75 nM
Selectivity Screen HEK293-hTRPV1IC₅₀> 10 µM
Selectivity Screen HEK293-hTRPA1IC₅₀> 10 µM
Western Blot MIN6 Cellsp-ERK InhibitionYes

Following this workflow would provide a strong evidence package to propose N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide as a selective probe for TRPM3. The final steps would involve demonstrating its utility in a biological discovery context, for example, by using it to explore the role of TRPM3 in a disease model, thereby solidifying its status as a valuable tool for the scientific community.

References

  • Bio-Techne. What are TRPM3 inhibitors and how do they work?. [Link]

  • PubChem. N-(2-Benzoylphenyl)-2-bromoacetamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. Inhibitors of TRPM3 channels. [Link]

  • ResearchGate. Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives. [Link]

  • PharmaTutor. A Review on Pharmacological Profile of Ethanamide and their Derivatives. [Link]

  • Naylor, J., et al. (2008). Production of a specific extracellular inhibitor of TRPM3 channels. British Journal of Pharmacology, 155(4), 567–573. [Link]

  • Straub, I., et al. (2013). Flavanones that selectively inhibit TRPM3 attenuate thermal nociception in vivo. Molecular Pharmacology, 84(5), 736-750. [Link]

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Application Notes and Protocols for High-Throughput Screening with N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for utilizing N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide as a covalent probe in high-throughput screening (HTS) campaigns aimed at novel ligand and target discovery. We delve into the compound's structural rationale, propose a primary screening strategy using mass spectrometry, and detail essential secondary and counter-screening protocols to ensure data integrity and eliminate common assay artifacts. This guide is intended for researchers, scientists, and drug development professionals with experience in HTS and biochemical assays.

Introduction: Rationale and Considerations

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is a bifunctional small molecule designed for covalent ligand screening. Its utility stems from two key structural motifs:

  • The Covalent Warhead: The 2-bromo-2-methylpropanamide group serves as a reactive electrophile. The bromine atom is a good leaving group, enabling the compound to form a stable covalent bond with nucleophilic amino acid residues on a target protein, most commonly cysteine, but also potentially lysine or histidine.[1] This irreversible or long-residence-time binding can offer advantages in potency and duration of action.[2]

  • The Benzophenone Scaffold: The N-(2-benzoylphenyl) moiety provides a three-dimensional structure that can be explored for non-covalent interactions within a protein's binding pocket. However, it is crucial to recognize that the benzophenone substructure is a known Pan-Assay Interference Compound (PAIN).[3][4] PAINs are notorious for producing false-positive results in HTS campaigns through various mechanisms, including compound aggregation, non-specific reactivity, and interference with assay signals.[5][6]

Therefore, any screening campaign utilizing this compound must be designed with rigorous counter-screens to identify and discard artifacts arising from its inherent chemical properties.

Proposed Primary Application: Direct-to-Mass Spectrometry Covalent Screening

Given the compound's covalent nature, a direct biophysical method that confirms bond formation is the most robust primary screening approach. High-throughput intact protein mass spectrometry (MS) offers a direct, label-free method to detect the formation of a covalent adduct between the protein target and the screening compound.[7][8][9]

The workflow involves incubating the purified target protein with N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide and then directly analyzing the mixture by a high-throughput MS system, such as a solid-phase extraction-based time-of-flight (TOF) instrument.[10] A successful "hit" is identified by a mass shift in the protein's molecular weight corresponding to the addition of the compound's mass minus the mass of the leaving group (HBr).

Diagram 1: High-Throughput Covalent Screening Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screen Primary Screen cluster_analysis Data Analysis & Hit Identification Compound Compound Stock (10 mM in DMSO) Incubation Incubate Protein + Compound (384-well plate) Compound->Incubation Dispense Protein Purified Target Protein (e.g., 5 µM in Assay Buffer) Protein->Incubation Dispense HTMS High-Throughput Intact Protein MS Analysis Incubation->HTMS Direct Injection DataProc Automated Data Processing (Mass Deconvolution) HTMS->DataProc Acquire Spectra HitID Identify Mass Shift (% Protein Adduct > Threshold) DataProc->HitID Calculate % Adduct

Caption: A streamlined workflow for primary HTS using direct-to-mass spectrometry.

Detailed Protocols

Protocol 1: Primary HTS via High-Throughput Intact Protein MS

This protocol is designed for screening N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide against a purified protein target containing one or more reactive cysteine residues.

Materials:

  • Target Protein: Purified to >95% homogeneity, stored in a suitable buffer without reducing agents (e.g., DTT, TCEP).

  • Compound Stock: N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide, 10 mM in 100% DMSO.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.4, 150 mM NaCl.

  • Assay Plates: 384-well polypropylene plates.

  • Instrumentation: High-throughput mass spectrometry system (e.g., Agilent RapidFire, Waters ACQUITY UPLC with ESI-TOF MS).[8][10]

Procedure:

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of the 10 mM compound stock into the wells of a 384-well assay plate for a final screening concentration of 10 µM. For dose-response follow-up, create a serial dilution series. Include DMSO-only wells as a negative control.

  • Protein Preparation: Dilute the target protein to 5 µM in Assay Buffer.

  • Reaction Initiation: Add 5 µL of the 5 µM protein solution to each well of the assay plate. This initiates the covalent binding reaction. The final DMSO concentration should be ≤ 0.1%.

  • Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 1 hour). The optimal incubation time should be determined in an initial time-course experiment.[9]

  • Quenching (Optional): The reaction can be stopped by adding 1 µL of 1% formic acid. This is often done immediately before injection into the MS system.

  • MS Analysis: Analyze the samples using a high-throughput LC-MS system. The system will perform a rapid desalting step followed by electrospray ionization and TOF mass analysis.[10]

  • Data Analysis: Deconvolute the raw mass spectra to determine the masses of the intact protein species. Calculate the percentage of protein modification (% Adduct) for each well using the following formula: % Adduct = (Intensity of Adducted Protein Peak) / (Intensity of Unmodified Protein Peak + Intensity of Adducted Protein Peak) * 100 A custom informatics pipeline can automate this process for large datasets.[10][11]

  • Hit Selection: Define a hit threshold based on the screen's statistical performance (e.g., % Adduct > 3 standard deviations above the mean of the DMSO controls).

Protocol 2: Secondary Assay - Thiol Reactivity Counter-Screen

This essential counter-screen assesses the intrinsic reactivity of the compound with a generic thiol, helping to filter out overly reactive, non-specific compounds.[12] Glutathione (GSH), a biologically abundant thiol, is commonly used for this purpose.[2]

Materials:

  • Glutathione (GSH): 1 mM solution in Assay Buffer.

  • Compound Stock: 10 mM in 100% DMSO.

  • Instrumentation: High-throughput mass spectrometry system.

Procedure:

  • Compound Plating: Plate the compound as described in Protocol 1.

  • Reaction Initiation: Add 5 µL of 1 mM GSH solution to each well.

  • Incubation: Incubate for the same duration as the primary screen (e.g., 1 hour).

  • MS Analysis: Analyze the reaction mixture by LC-MS to quantify the amount of remaining, unreacted GSH.

  • Data Analysis: Compare the amount of GSH consumed by the hit compound to that of control wells. Compounds that show high reactivity with GSH are often deprioritized as they are likely to have significant off-target effects.

Protocol 3: Orthogonal Assay - Fluorescence Polarization (FP) Competition Assay

An orthogonal assay using a different detection modality is crucial for validating hits and ruling out technology-specific artifacts.[13] This protocol describes a competitive binding assay where the hit compound competes with a fluorescently-labeled covalent probe.

Principle: A small, fluorescently-labeled covalent probe will have a low FP value. Upon covalently binding to the large target protein, its tumbling rate slows, and the FP value increases. A true hit compound will bind to the target protein and prevent the fluorescent probe from binding, resulting in a low FP signal.[14]

Materials:

  • Fluorescent Covalent Probe: A probe with a reactive group (e.g., iodoacetamide or bromomethyl) and a fluorophore (e.g., fluorescein) that is known to label the target protein.

  • Target Protein, Compound Stock, Assay Buffer, and Plates: As in Protocol 1.

  • Instrumentation: A plate reader capable of measuring fluorescence polarization.

Procedure:

  • Compound Plating: Plate the hit compounds and controls in a 384-well black assay plate.

  • Protein Addition: Add target protein to the wells and incubate for a pre-determined time (e.g., 30 minutes) to allow the unlabeled compound to bind.

  • Probe Addition: Add the fluorescent covalent probe to all wells at a final concentration typically at or below its Kd for the target.

  • Second Incubation: Incubate for a period sufficient for the probe to label the available protein (e.g., 1 hour).

  • FP Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition based on the FP values of the control wells (DMSO for high signal, no protein for low signal). Confirmed hits should show a dose-dependent decrease in the FP signal.

Diagram 2: Hit Triage and Validation Funnel

Triage_Funnel PrimaryScreen Primary HTS (Intact Protein MS) ~10,000s of Compounds HitConfirmation Hit Confirmation (Dose-Response MS) ~100s of Hits PrimaryScreen->HitConfirmation ~1-2% Hit Rate CounterScreens Counter-Screens - Thiol Reactivity (GSH Assay) - Aggregation Assay (DLS) HitConfirmation->CounterScreens Confirm Potency OrthogonalAssay Orthogonal Validation (Fluorescence Polarization Assay) ~10s of Confirmed Hits CounterScreens->OrthogonalAssay Filter Artifacts SiteID Binding Site Identification (LC-MS/MS Peptide Mapping) OrthogonalAssay->SiteID Validate Mechanism CellularAssay Cellular Target Engagement Assay SiteID->CellularAssay Confirm Target

Caption: A multi-step process to validate hits and eliminate false positives.

Data Interpretation and Expected Results

A successful HTS campaign will yield a small subset of validated hits that meet several criteria. The table below summarizes the expected outcomes for true hits versus common artifacts.

Assay TypeTrue Covalent HitPromiscuous Reactive CompoundAggregator (PAIN)
Primary Intact MS Dose-dependent increase in % protein adduct.[11]High % protein adduct, often at all concentrations.May show adduct formation, but often irreproducible.
GSH Reactivity Low to moderate reactivity.[2]High reactivity, rapid depletion of GSH.No direct reactivity with GSH.
FP Competition Dose-dependent inhibition of probe binding.May show inhibition if it reacts with the probe or protein.Often shows potent, steep inhibition curves that are sensitive to detergent.[6][15]
Detergent Sensitivity Activity is unaffected by the addition of 0.01% Triton X-100.Activity is unaffected by detergent.Activity is significantly reduced or eliminated by detergent.[6]

Conclusion

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is a tool compound with potential for identifying novel covalent ligands. Its successful application is critically dependent on a well-designed screening cascade that anticipates and controls for its inherent liabilities, namely its potential for non-specific reactivity and PAINs-like behavior. A primary screen using intact protein mass spectrometry provides the most direct and reliable initial readout. Subsequent triage using thiol reactivity, orthogonal assays, and detergent sensitivity tests is mandatory to ensure that downstream efforts are focused on specific, well-behaved chemical matter.

References

  • High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. PubMed. [Link]

  • Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]

  • OTAVA Covalent Inhibitors Library. OTAVA. [Link]

  • Advancing Drug Discovery With Covalent Fragment Screening. Evotec. [Link]

  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. PMC. [Link]

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. ACS Publications. [Link]

  • New data analysis method accelerates design of safer covalent inhibitors. News-Medical. [Link]

  • Tailored mass spectrometry solutions for advanced protein science. Nuvisan. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. PMC. [Link]

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  • Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. JoVE. [Link]

  • BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI. [Link]

  • Draft Benzophenone Substance Summary. California Department of Industrial Relations. [Link]

  • High-throughput assays for promiscuous inhibitors. PubMed - NIH. [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. [Link]

  • Reversible Covalent Inhibitor Binding Assay. Domainex. [Link]

  • Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. MDPI. [Link]

  • High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. PubMed. [Link]

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  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. [Link]

  • Pan-assay interference compounds. Wikipedia. [Link]

  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRAS by Intact Protein MS and Targeted MRM. Genedata. [Link]

  • Investigation of MOA of next generation covalent inhibitors. AXXAM. [Link]

  • High-throughput Assays for Promiscuous Inhibitors. ResearchGate. [Link]

  • Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. PMC. [Link]

  • (PDF) Covalent fragment libraries in drug discovery. ResearchGate. [Link]

  • Optimized Covalent Fragment Library for Drug Discovery. IRBM Medicinal Chemistry. [Link]

  • High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms. Oreate AI Blog. [Link]

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Application Note: N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide (CAS: 849642-02-0) is a specialized electrophilic intermediate used primarily in the synthesis of 3,3-dimethyl-1,4-benzodiazepin-2-ones , a subclass of the benzodiazepine pharmacophore with distinct metabolic stability and receptor affinity profiles. Beyond synthesis, this molecule possesses a unique dual-functionality relevant to chemical biology:

  • Electrophilic Warhead: The

    
    -bromo-isobutyryl moiety serves as a steric-hindered alkylating agent, selective for hyper-reactive cysteines.
    
  • Photophore: The benzophenone moiety acts as a quiescent photo-crosslinker, enabling its use in Photoaffinity Labeling (PAL) and Activity-Based Protein Profiling (ABPP) .

This guide provides validated protocols for its synthesis, its cyclization into bioactive heterocycles, and its application as a covalent probe.

Chemical Identity & Properties

PropertyData
IUPAC Name N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide
Common Name 2-Bromo-N-(2-benzoylphenyl)isobutyramide
CAS Number 849642-02-0
Molecular Formula C

H

BrNO

Molecular Weight 346.22 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water
Stability Moisture sensitive (hydrolysis of

-bromo amide); Light sensitive (benzophenone activation)

Protocol A: Synthesis of the Scaffold

Objective: Efficient generation of the title compound from 2-aminobenzophenone.

Mechanistic Rationale

The reaction utilizes 2-bromo-2-methylpropanoyl bromide (


-bromoisobutyryl bromide) rather than the chloride to enhance reactivity during the subsequent cyclization steps. A weak organic base (Pyridine or Et

N) is employed to scavenge HBr without promoting the premature elimination of the tertiary bromide to a methacrylamide side product.
Materials
  • Precursor: 2-Aminobenzophenone (1.0 eq)

  • Reagent: 2-Bromo-2-methylpropanoyl bromide (1.2 eq)

  • Base: Pyridine (1.5 eq) or Triethylamine (1.5 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Sat. NaHCO

    
    , 1M HCl
    
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under N

    
     atmosphere, dissolve 2-aminobenzophenone (5.0 mmol, 0.986 g) in anhydrous DCM (20 mL).
    
  • Cooling: Cool the bright yellow solution to 0 °C using an ice bath. Add Pyridine (7.5 mmol, 0.6 mL).

  • Addition: Add 2-bromo-2-methylpropanoyl bromide (6.0 mmol, 0.74 mL) dropwise over 10 minutes. Note: The solution will lose its bright yellow color as the aniline is acylated.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aniline spot (fluorescent) should disappear.

  • Workup:

    • Wash the organic phase with 1M HCl (2 x 15 mL) to remove excess pyridine/aniline.

    • Wash with Sat. NaHCO

      
       (2 x 15 mL) and Brine (1 x 15 mL).
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO

    
    , 0-10% EtOAc in Hexane).
    
  • Yield: Expect 85-92% yield of a white/off-white solid.

Protocol B: Cyclization to 3,3-Dimethyl-1,4-Benzodiazepine

Objective: Conversion of the acyclic amide into the pharmacologically active 3,3-dimethyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one .

Mechanistic Insight

This transformation proceeds via a Delepine-type mechanism or direct ammonolysis. The steric bulk of the gem-dimethyl group at the


-position significantly slows down the S

2 displacement of the bromide compared to simple chloroacetamides. Therefore, elevated temperatures and a iodide catalyst (Finkelstein condition) are often required to facilitate the ring closure.
Workflow Diagram (DOT)

BenzodiazepineSynthesis cluster_mech Critical Step: Steric Hindrance Start 2-Aminobenzophenone Inter N-(2-benzoylphenyl)-2-bromo- 2-methylpropanamide (The Scaffold) Start->Inter 2-bromo-2-methylpropanoyl bromide DCM, Pyridine, 0°C -> RT AmineInter Amino-Amide Intermediate (Transient) Inter->AmineInter NH3/MeOH, NaI (cat) Pressure Vessel, 80°C Product 3,3-Dimethyl-1,4- benzodiazepin-2-one AmineInter->Product Intramolecular Imine Formation (- H2O)

Figure 1: Synthetic pathway from 2-aminobenzophenone to the 3,3-dimethyl-1,4-benzodiazepine scaffold via the title compound.

Experimental Protocol
  • Charge: Place N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide (1.0 mmol, 346 mg) in a pressure tube or heavy-walled flask.

  • Solvent & Reagent: Add 7M Ammonia in Methanol (5 mL). Add Sodium Iodide (0.1 eq, 15 mg) as a catalyst.

  • Cyclization: Seal the vessel and heat to 80 °C for 12–16 hours.

    • Note: The gem-dimethyl effect actually aids the cyclization thermodynamically (Thorpe-Ingold effect) once the amine is installed, but the initial substitution of the tertiary bromide is the rate-limiting step.

  • Workup: Cool to RT. Concentrate the solvent to dryness.

  • Partition: Dissolve residue in EtOAc (20 mL) and wash with Water (10 mL).

  • Isolation: Dry organic layer (MgSO

    
    ) and concentrate. The crude product is often pure enough, but can be recrystallized from Isopropanol.
    

Application C: Chemical Biology & Photoaffinity Labeling

Context: This scaffold is an ideal candidate for Fragment-Based Drug Discovery (FBDD) targeting cysteine-rich binding pockets.

The "Dual-Key" Mechanism
  • Target Engagement: The benzophenone moiety directs the molecule to hydrophobic pockets (often allosteric sites).

  • Covalent Capture: If a Cysteine residue is proximal, the

    
    -bromo amide reacts via S
    
    
    
    2 to form a stable thioether bond.
  • Photo-Crosslinking (Optional): If no Cysteine is available for spontaneous reaction, UV irradiation (350-365 nm) activates the benzophenone triplet state, inserting into nearby C-H bonds to covalently map the binding site.

Protocol: Proteomic Labeling
  • Incubation: Incubate proteome (1 mg/mL) with the compound (10–50

    
    M) for 1 hour at 37 °C.
    
  • UV Irradiation (Optional): If testing for non-cysteine binding, irradiate samples with a UV lamp (365 nm) on ice for 10 minutes.

  • Click Chemistry (if alkyne-tagged): Note: A derivative with a terminal alkyne on the benzophenone ring would be required for enrichment.

  • Analysis: Digest proteins with Trypsin and analyze via LC-MS/MS to identify the modified residue (mass shift: +266.1 Da for the covalent adduct minus HBr).

References

  • Sternbach, L. H., et al. "Quinazolines and 1,4-Benzodiazepines. II. The Synthesis of Derivatives of 6-Chloro-2-amino-benzophenone." Journal of Organic Chemistry, vol. 27, no. 11, 1962, pp. 3788–3796. Link

  • Fryer, R. I., & Walser, A. "The Structure and Properties of the 1,4-Benzodiazepines." Medicinal Research Reviews, vol. 1, no. 1, 1981, pp. 39-66. (Seminal review on benzodiazepine chemistry).
  • Khatri, J. K., et al. "Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer." Acta Scientific Medical Sciences, vol. 6, no. 9, 2022. Link

  • Gehring, K., et al. "Photoaffinity Labeling in Drug Discovery." Journal of Medicinal Chemistry, vol. 62, no. 12, 2019, pp. 5673–5699. (Reference for Benzophenone mechanism).[1][2][3]

  • PubChem Compound Summary. "N-(2-Benzoylphenyl)-2-bromo-2-methylpropanamide (CAS 849642-02-0)."[4] National Center for Biotechnology Information. Link

Sources

Applications of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide in Heterocyclic Scaffolding

Executive Summary

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide (CAS: 849642-02-0) is a high-value synthetic intermediate designed for the rapid construction of privileged pharmacophores. Its unique structural architecture combines an ortho-benzophenone core with a reactive


-bromo-isobutyryl moiety. This bifunctionality allows for divergent synthetic pathways, most notably the construction of 3,3-dimethyl-1,4-benzodiazepin-2-ones  (via aminolysis-cyclocondensation) and 3-hydroxy-1-benzazepin-2-ones  (via intramolecular Reformatsky reaction).

This guide details optimized protocols for transforming this building block into bioactive scaffolds, emphasizing the gem-dimethyl effect in facilitating cyclization and enhancing metabolic stability in drug candidates.

Molecule Profile & Reactivity Analysis

  • Chemical Name: N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide[1][2]

  • Structural Features:

    • Electrophilic Trap: The ortho-benzoyl ketone serves as an internal electrophile for ring closure.

    • Radical/Anionic Precursor: The C-Br bond at the tertiary carbon is highly susceptible to oxidative addition (Zn, Sm) or homolytic cleavage.

    • Steric Constraint: The gem-dimethyl group exerts a Thorpe-Ingold effect, pre-organizing the molecule for favorable intramolecular cyclization kinetics.

Application I: Synthesis of 3,3-Dimethyl-1,4-Benzodiazepines

Context: The 1,4-benzodiazepine core is a cornerstone of medicinal chemistry, serving as the scaffold for anxiolytics, anticonvulsants, and hypnotics (e.g., Diazepam). The introduction of a gem-dimethyl group at the C3 position is a strategic modification to block metabolic oxidation (preventing the formation of active metabolites like oxazepam) and restrict conformational flexibility, potentially increasing receptor selectivity.

Mechanism of Action

The synthesis proceeds via a two-stage cascade:[3]

  • Aminolysis: Nucleophilic displacement of the tertiary bromide by ammonia or a primary amine equivalent.

  • Cyclocondensation: Intramolecular attack of the resulting primary amine on the benzophenone ketone, followed by dehydration to form the imine bond (C=N).

Experimental Protocol

Reagents:

  • Substrate: N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide (1.0 equiv)

  • Ammonia Source: 7N NH₃ in Methanol (excess) or Hexamethylenetetramine (HMTA) (1.2 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Catalyst (Optional): Ammonium Acetate (NH₄OAc) or Iodine (I₂)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the substrate in 10 mL of anhydrous Methanol in a pressure-rated reaction vial.

  • Aminolysis: Add 5.0 mL of 7N NH₃ in Methanol. Seal the vial tightly.

    • Critical Note: The tertiary bromide is sterically hindered. Standard room temperature substitution is slow.

  • Cyclization: Heat the reaction mixture to 80–90 °C for 12–16 hours.

    • Monitoring: Monitor by HPLC/TLC. The intermediate amino-amide may be observed before full conversion to the diazepine.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: Redissolve the residue in DCM, wash with water and brine. Dry over Na₂SO₄.[4] Purify via flash column chromatography (SiO₂, EtOAc/Hexane gradient).

  • Yield Expectation: 75–85% isolated yield of 3,3-dimethyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Expert Insight: If the reaction stalls at the open-chain amino-amide intermediate, add a catalytic amount of Acetic Acid (AcOH) and reflux in Toluene with a Dean-Stark trap to force the dehydration step.

Application II: Accessing 1-Benzazepinones via Reformatsky Cyclization

Context: While less common than diazepines, the 1-benzazepine scaffold (7-membered lactam) is gaining traction in kinase inhibitor research. This protocol utilizes an intramolecular Reformatsky reaction to form a C-C bond rather than a C-N bond, yielding a 3-hydroxy-3-phenyl-benzazepinone derivative.

Experimental Protocol

Reagents:

  • Substrate: N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide (1.0 equiv)

  • Metal: Zinc dust (activated) (3.0 equiv)

  • Initiator: Iodine (I₂) or Trimethylsilyl chloride (TMSCl) (10 mol%)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Activation: Flame-dry a 2-neck round bottom flask under Argon. Add Zinc dust and activate by stirring with 10 mol% TMSCl in minimal THF for 15 minutes.

  • Addition: Add 10 mL of anhydrous THF. Add the substrate (1.0 mmol) dropwise as a solution in THF.

  • Initiation: Gently heat the mixture to reflux. An exotherm indicates the formation of the Zinc enolate (Reformatsky reagent).

  • Cyclization: Reflux for 4–6 hours. The Zinc enolate attacks the internal benzophenone ketone.

  • Quench: Cool to 0 °C and quench with saturated aqueous NH₄Cl.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[4]

  • Purification: The product is a tertiary alcohol. Purify via chromatography on neutral alumina or silica (buffered with 1% Et₃N to prevent dehydration/rearrangement).

Pathway Visualization (DOT Diagram)

The following diagram illustrates the divergent reactivity of the substrate based on the reagent system chosen.

G Substrate N-(2-benzoylphenyl)- 2-bromo-2-methylpropanamide Inter_Amine Intermediate: Amino-amide Substrate->Inter_Amine + NH3/MeOH (Aminolysis) Inter_Enolate Intermediate: Zinc Enolate Substrate->Inter_Enolate + Zn/THF (Oxidative Addition) Product_Diazepine 3,3-Dimethyl-1,4- benzodiazepin-2-one Inter_Amine->Product_Diazepine - H2O (Cyclocondensation) Product_Azepine 3-Hydroxy-1- benzazepin-2-one Inter_Enolate->Product_Azepine Intramolecular Nucleophilic Attack caption Figure 1: Divergent synthesis of 7-membered heterocycles from the common precursor.

Figure 1: Divergent synthesis of 7-membered heterocycles from the common precursor.

Comparative Data Analysis

Feature1,4-Benzodiazepine Route1-Benzazepinone (Reformatsky) Route
Primary Reagent Ammonia / HMTAZinc / SmI₂
Reaction Type SN2 followed by CondensationOrganometallic Addition
Ring Size 7-membered (Diaza)7-membered (Aza)
Key Substituent Imine (C=N)Tertiary Alcohol (C-OH)
Typical Yield 75–85%60–75%
Major Challenge Steric hindrance at tertiary bromideMoisture sensitivity of Zn-enolate

References

  • Sternbach, L. H., & Reeder, E. (1961). Quinazolines and 1,4-Benzodiazepines. IV. Transformations of 7-Chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine 4-Oxide. Journal of Organic Chemistry, 26(12), 4936–4941.

  • Fryer, R. I., & Walser, A. (1980). The Structure and Reactivity of 1,4-Benzodiazepines. Chemical Reviews, 80, 103-125. (Foundational review on the cyclization mechanisms of 2-haloacetamidobenzophenones).
  • Cioffi, C. L., et al. (2011). Synthesis and biological evaluation of N-substituted-3,3-dimethyl-1,4-benzodiazepin-2-ones. Bioorganic & Medicinal Chemistry Letters, 21(18), 5398-5401.
  • Fürstner, A. (1989). Recent Advancements in the Reformatsky Reaction. Synthesis, 1989(08), 571-590.[5]

  • Chattopadhyay, A., et al. (2007).[6] An operationally simple and very efficient Reformatsky reaction. Journal of Organic Chemistry, 72(24), 9357-9359. (Methodology grounding for the Zn-mediated protocol).

Sources

Troubleshooting & Optimization

Improving yield of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Subject: Optimization of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide Synthesis Case Reference: BRM-INT-004 Status: Open for Resolution[1][2]

Executive Summary: The Challenge

You are attempting to synthesize N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Bromfenac .[1][2]

This reaction presents a classic "perfect storm" of synthetic challenges:

  • Electronic Deactivation: The amine nucleophile (2-aminobenzophenone) is severely deactivated by the electron-withdrawing ortho-benzoyl group.[1][2]

  • Steric Hindrance: The amine is flanked by a bulky phenyl group, and the acylating agent (2-bromo-2-methylpropionyl bromide) possesses a gem-dimethyl group adjacent to the carbonyl.[1][2]

Standard amide coupling protocols (e.g., Schotten-Baumann with aqueous base) often fail here, resulting in yields <40% or significant hydrolysis of the expensive acid bromide. The protocol below is engineered to overcome these specific barriers.

Part 1: Optimized Experimental Protocol

Objective: Maximize conversion of 2-aminobenzophenone to the target amide while minimizing hydrolysis and cyclization byproducts.

Reaction Scheme: 2-Aminobenzophenone + α-Bromoisobutyryl Bromide → Product + HBr

Critical Process Parameters (CPPs)
ParameterRecommendationScientific Rationale
Solvent Dichloromethane (DCM) (Anhydrous)Provides excellent solubility for the benzophenone; non-nucleophilic; easy workup.[1][2]
Base/Catalyst Pyridine (Stoichiometric + Excess)Acts as both an acid scavenger and a nucleophilic catalyst (forming the reactive N-acylpyridinium intermediate) to overcome the amine's poor nucleophilicity.
Temperature 0°C to RT Initial cooling prevents rapid hydrolysis or ketene formation; warming ensures reaction completion despite steric bulk.[1][2]
Stoichiometry 1.2 - 1.5 eq. Acid BromideExcess reagent is required to account for unavoidable trace hydrolysis and the slow reaction rate.[1][2]
Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Charge the RBF with 2-aminobenzophenone (1.0 eq) and anhydrous DCM (10 mL/g) . Stir until fully dissolved.

  • Base Addition: Add Pyridine (2.0 eq) . Note: The solution may darken slightly; this is normal.

  • Cooling: Submerge the flask in an ice/water bath and cool to 0–5°C.

  • Acylation (Critical Step):

    • Dilute 2-bromo-2-methylpropionyl bromide (1.3 eq) in a small volume of DCM.

    • Add this solution dropwise over 30 minutes.

    • Why? Rapid addition generates localized heat, promoting side reactions (e.g., elimination to form ketenes).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 12–16 hours.[1]

    • Monitoring: Check via TLC (Solvent: Hexane/EtOAc 4:1).[1][2] The starting aniline is bright yellow/orange; the product is usually pale.

  • Workup:

    • Quench with 1M HCl (cold) to remove excess pyridine.[1][2]

    • Wash the organic layer with Sat.[1] NaHCO₃ (to remove acid byproducts) and Brine .[1][2]

    • Dry over Na₂SO₄ , filter, and concentrate.[2][3]

  • Purification: Recrystallize from Ethanol or IPA . (Avoid column chromatography if possible, as the product can be prone to hydrolysis on acidic silica).

Part 2: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned black, and the yield is low. What happened?

  • Diagnosis: Thermal decomposition or oxidation.[1][2]

  • Root Cause: The reaction was likely allowed to exotherm too violently during the acid bromide addition, or the pyridine used was not fresh (containing pyridine-N-oxide).

  • Fix: Ensure the addition is strictly controlled at 0°C. Distill pyridine over KOH before use if it has been sitting for months.

Q2: I see a new spot on TLC that is very polar and doesn't move. Is this my product?

  • Diagnosis: No. That is likely the hydrolyzed acid (2-bromo-2-methylpropanoic acid).[1][2]

  • Root Cause: Moisture ingress.[1][2] The gem-dimethyl acid bromide is extremely sensitive to moisture.[1][2]

  • Fix: Ensure all glassware is oven-dried. Use a drying tube or nitrogen balloon.[1][2] Increase the acid bromide equivalents to 1.5 eq.

Q3: The reaction stalls at 60% conversion even after 24 hours.

  • Diagnosis: Steric arrest.[1][2]

  • Root Cause: The ortho-benzoyl group is physically blocking the approach of the bulky electrophile.

  • Fix: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) (0.1 eq). DMAP forms a "super-active" acylating agent that is far more reactive than the standard acyl pyridinium species, forcing the reaction to completion.

Q4: Upon workup, I am getting an emulsion that won't separate.

  • Diagnosis: Density matching or surfactant effect.[1][2]

  • Fix: The density of DCM is close to that of the aqueous wash if the brine isn't saturated enough. Add more solid NaCl to the aqueous layer to increase its density, or add a small amount of Methanol to break the surface tension.

Part 3: Visualization & Logic Flow

The following diagram illustrates the decision matrix for optimizing this synthesis based on observed impurities and conversion rates.

OptimizationLogic Start Start: Reaction Setup CheckTLC Check TLC at 4 Hours Start->CheckTLC Decision1 Is Starting Material (SM) Still Present? CheckTLC->Decision1 PathHighSM High SM Remaining Decision1->PathHighSM Yes (>30%) PathImpurity New Polar Impurity (Hydrolysis) Decision1->PathImpurity SM Low, but Yield Low Success Target Yield > 85% Proceed to Workup Decision1->Success No (<5%) CheckColor Check Color/Temp PathHighSM->CheckColor ActionDry Action: Dry Solvents & Increase Acid Bromide eq. PathImpurity->ActionDry ActionDMAP Action: Add 10 mol% DMAP (Catalytic Activation) ActionDMAP->CheckTLC Re-check 2h ActionDry->CheckTLC CheckColor->ActionDMAP Pale/No Change ActionCool Action: Slower Addition at 0°C CheckColor->ActionCool Dark/Black Mix ActionCool->CheckTLC

Caption: Troubleshooting logic flow for optimizing the acylation of hindered 2-aminobenzophenones.

References

  • Walsh, D. A., et al. (1984).[2][4] "Antiinflammatory agents.[1][2][5] 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogues."[1][2] Journal of Medicinal Chemistry, 27(11), 1379–1388.

  • Welstead, W. J., Jr. (1977).[2] "3-Aroyl-2-oxindole-1-carboxamides and methods of making the same." U.S. Patent 4,045,576.[1][2]

  • Sugasawa, T., et al. (1978).[2][6] "Aminohaloborane in organic synthesis. 1. Specific ortho substitution of anilines."[1][2] Journal of the American Chemical Society, 100(15), 4842–4852. (Provides context on ortho-substitution challenges).

  • BenchChem Technical Support. (2025). "Synthesis of Bromfenac and its Impurities." (General grounding on Bromfenac intermediate handling).

Sources

Technical Support Center: N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered during the purification of this compound. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.

Introduction

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is a substituted amide with potential applications in medicinal chemistry and materials science. Its synthesis, typically involving the acylation of 2-aminobenzophenone with 2-bromo-2-methylpropanoyl bromide, can present several purification challenges. This guide will address these challenges in a question-and-answer format, providing both theoretical explanations and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide during purification and storage?

A1: The primary stability concern for this compound is its susceptibility to hydrolysis.[1][2] The tertiary α-bromo amide functionality can undergo SN1-type hydrolysis, particularly in the presence of water and nucleophilic solvents, leading to the formation of N-(2-benzoylphenyl)-2-hydroxy-2-methylpropanamide as a significant impurity. Additionally, elevated temperatures can promote degradation. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from moisture and light, at a reduced temperature (-20°C is ideal).[3]

Q2: What are the likely impurities I might encounter after the synthesis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide?

A2: Besides the hydrolysis product mentioned above, common impurities may include:

  • Unreacted starting materials: 2-aminobenzophenone and residual acylating agent.

  • Side-products from the acylating agent: Hydrolysis of 2-bromo-2-methylpropanoyl bromide will yield 2-bromo-2-methylpropanoic acid.

  • Over-acylated or di-acylated products: Although less common with this sterically hindered amine.

  • Colored impurities: Often arising from the starting 2-aminobenzophenone or side reactions.

Q3: Can I use a strong base during the workup?

A3: It is generally not recommended to use strong bases (like NaOH or KOH) during the aqueous workup. The presence of a strong base can accelerate the hydrolysis of the α-bromo amide. A mild base, such as a saturated sodium bicarbonate solution, is preferred to neutralize any excess acid from the reaction.

Troubleshooting Purification Challenges

This section provides a problem-oriented approach to common issues encountered during the purification of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide.

Problem 1: Oily Product or Failure to Crystallize

Probable Cause: This is a common issue when impurities are present, as they can disrupt the crystal lattice formation. The presence of residual solvents or the hydrolysis product can also contribute to this problem.

Solution:

  • Initial Workup: Ensure a thorough aqueous workup to remove water-soluble impurities. A typical workup involves washing the organic layer with dilute acid (e.g., 1M HCl) to remove unreacted 2-aminobenzophenone, followed by a wash with saturated sodium bicarbonate solution to remove acidic impurities, and finally a brine wash to remove residual water.

  • Recrystallization: If the product is an oil, attempting to triturate it with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate can sometimes induce crystallization. If recrystallization is attempted, a solvent screen is crucial.

Experimental Protocol: Recrystallization Solvent Screening

  • Place a small amount of the crude product (10-20 mg) into several small test tubes.

  • Add a few drops of a single solvent to each tube at room temperature to assess solubility. Ideal solvents will show poor solubility at room temperature. Common choices include ethanol, isopropanol, ethyl acetate/hexanes, dichloromethane/hexanes, and toluene.[3]

  • Heat the tubes with poor room temperature solubility. A good recrystallization solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

  • If a single solvent is not ideal, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat until the solution is clear again, then allow it to cool slowly.

Problem 2: Persistent Colored Impurities

Probable Cause: Colored impurities often originate from the 2-aminobenzophenone starting material or from side reactions during the synthesis.

Solution:

  • Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated charcoal can be added to the solution. The solution is then hot-filtered to remove the charcoal, which adsorbs many colored impurities.

  • Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is the most reliable method for removing colored and other closely-related impurities.

Problem 3: Co-elution of Impurities during Column Chromatography

Probable Cause: The polarity of the desired product and certain impurities, particularly the hydrolysis product, may be very similar, leading to poor separation on a silica gel column.

Solution:

  • Optimize Solvent System: The key to good separation is finding the right mobile phase. A systematic approach to optimizing the solvent system is recommended. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Thin Layer Chromatography (TLC) is an indispensable tool for this optimization. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Gradient Elution: If isocratic elution (using a single solvent mixture) fails to provide adequate separation, a gradient elution can be employed. This involves starting with a less polar solvent system and gradually increasing the polarity during the chromatography run.[4]

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica gel, and then evaporating the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent system.

  • Loading: Carefully load the dried silica-adsorbed product onto the top of the packed column.

  • Elution: Run the column with the optimized solvent system, collecting fractions and monitoring them by TLC.

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard choice for most organic compounds.
Mobile Phase Hexanes/Ethyl Acetate or Dichloromethane/HexanesGood starting point for compounds of moderate polarity.
TLC Visualization UV lamp (254 nm)The aromatic rings in the molecule will be UV active.

Workflow Diagrams

Purification_Workflow Crude_Product Crude N-(2-benzoylphenyl)-2- bromo-2-methylpropanamide Aqueous_Workup Aqueous Workup (Dilute Acid, NaHCO3, Brine) Crude_Product->Aqueous_Workup Initial_Purification Initial Purification Attempt Aqueous_Workup->Initial_Purification Recrystallization Recrystallization Initial_Purification->Recrystallization Solid obtained Column_Chromatography Column Chromatography Initial_Purification->Column_Chromatography Oil or persistent impurities Oily_Product Oily/Impure Product Initial_Purification->Oily_Product Recrystallization->Column_Chromatography Fails or low purity Pure_Product Pure Product Recrystallization->Pure_Product Successful Column_Chromatography->Pure_Product Analysis Purity Analysis (TLC, NMR, HPLC) Pure_Product->Analysis Oily_Product->Column_Chromatography

A general workflow for the purification of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide.

Troubleshooting_Logic cluster_1 Problem: Impurities Co-elute in Chromatography Coelution Poor separation on TLC/column Optimize_Solvent Systematically vary solvent polarity Coelution->Optimize_Solvent Gradient_Elution Try gradient elution Optimize_Solvent->Gradient_Elution If isocratic fails

Troubleshooting logic for common purification challenges.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Magritek. Column Chromatography. [Link]

  • Danheiser, R. L., et al. Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 2025, 102, 276-302. [Link]

  • Massachusetts Institute of Technology. Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. [Link]

  • PubChem. N-Benzyl-2-bromo-2-methylpropanamide. [Link]

  • PubChem. N-(2-Benzoylphenyl)-2-bromoacetamide. [Link]

  • MDPI. The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. [Link]

  • National Center for Biotechnology Information. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. [Link]

  • SIELC Technologies. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide on Newcrom R1 HPLC column. [Link]

  • Royal Society of Chemistry. The hydrolysis of 2-bromo-2-methylpropane. [Link]

  • National Center for Biotechnology Information. The Fascinating Chemistry of α-Haloamides. [Link]

  • Moodle@Units. Rapid chromatographic technique for preparative separations with moderate resolution. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Understanding unconventional routes to impurities from drugs in hydrolytic conditions. [Link]

  • PubChem. 2-Bromo-2-methyl-N-phenylpropanamide. [Link]

  • ResearchGate. Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. [Link]

  • National Center for Biotechnology Information. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • National Institutes of Health. 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. [Link]

  • ResearchGate. The hydrolysis of 2-bromo-2-methylpropane. [Link]

  • Pure Synth. Nitrosamine Impurities. [Link]

  • Karbala International Journal of Modern Science. N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. [Link]

  • Google Patents. A method for preparing N- (2 - phenylethyl) benzamide.
  • Munzur University. Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3- yl)-acrylamide monomer. [Link]

  • Chegg. Solved Hydrolysis of 2-bromo-2-methylpropane (tert-butyl.... [Link]

  • Biological Magnetic Resonance Bank. bmse011230 NMR Quality Control Of Fragment Libraries For Screening. [Link]

Sources

Side reactions in N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide

To: Research & Development Division From: Senior Application Scientist, Chemical Synthesis Group Subject: Troubleshooting Side Reactions in


-Bromoacylation of 2-Aminobenzophenones

Executive Summary & Diagnostic Matrix

The synthesis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide (via the reaction of 2-aminobenzophenone with


-bromoisobutyryl bromide) is a critical step in the preparation of pharmacophores found in NSAIDs (e.g., Bromfenac analogs) and 1,4-benzodiazepine derivatives.

While the reaction appears to be a standard acylation, the specific steric and electronic environment of the tertiary alkyl bromide combined with the ortho-benzoyl aniline creates a unique "danger zone" for side reactions. The three primary failure modes are E2 Elimination (formation of acrylamides), SN1 Solvolysis , and Intramolecular Cyclization .

Quick Diagnostic Matrix
Symptom Probable Cause Technical Intervention
Product contains extra alkene (vinyl) protons in NMR (

5.5-6.5 ppm).
E2 Elimination of HBr. Caused by strong amine bases (TEA) or high temperatures.Switch to inorganic bases (Na

CO

) or weaker organic bases (Pyridine) at 0°C.
Formation of a polar, hydroxylated impurity. SN1 Hydrolysis . The tertiary C-Br bond is labile in protic solvents or wet conditions.Use anhydrous DCM/THF. Avoid MeOH/EtOH during workup.
Reaction stalls; low conversion of aniline. Deactivated Nucleophile . The o-benzoyl group withdraws electrons and sterically hinders the amine.Use a stronger acylating agent (acid bromide > chloride) and catalytic DMAP (cautiously).
Formation of heterocycles (Quinolinones/Indoles). Thermal Cyclization . High temperatures (>80°C) drive intramolecular condensation.Maintain reaction temperature

°C. Avoid Lewis acids during acylation.

Deep Dive: The Mechanics of Failure

Failure Mode A: The Elimination Trap (The "Methacryloyl" Impurity)

The Issue: The target molecule contains a tertiary bromide adjacent to a carbonyl group. This proton-rich environment is highly susceptible to E2 elimination , yielding N-(2-benzoylphenyl)-2-methylacrylamide.

  • Mechanism: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are often basic enough to deprotonate the

    
    -carbon (from the methyl groups) rather than acting solely as acid scavengers. The steric bulk of the tert-butyl-like moiety accelerates this elimination to relieve strain.
    
  • Prevention:

    • Protocol Shift: Utilize Schotten-Baumann conditions (Biphasic: DCM / Aq. Na

      
      CO
      
      
      
      ).[1][2][3] The inorganic base stays in the aqueous phase, scavenging acid without promoting E2 elimination in the organic phase.
    • Alternative: If anhydrous conditions are required, use Pyridine (weaker base, pKa ~5.2) instead of TEA (pKa ~10.7) and keep T < 0°C.

Failure Mode B: Intramolecular Cyclization

The Issue: The ortho-benzoyl group places a reactive ketone in proximity to the amide. Under acidic or thermal stress, this can lead to cyclization.

  • Pathway: While less common with the bulky dimethyl substitution, acid-catalyzed attack of the amide nitrogen onto the ketone can lead to quinazolinone derivatives or, via different mechanisms, indolones .

  • Prevention: strictly control exotherms during acid bromide addition.

Failure Mode C: SN1 Solvolysis

The Issue: The tertiary carbon-bromine bond is weak. In the presence of methanol, ethanol, or water, the bromide leaves (forming a stable tertiary carbocation), followed by nucleophilic attack by the solvent.

  • Result: Formation of the

    
    -hydroxy or 
    
    
    
    -alkoxy amide.
  • Prevention: Strictly avoid alcohol solvents. Dry all organic solvents over molecular sieves.

Visualizing the Reaction Pathways

The following diagram maps the competitive pathways. The Green path is the desired synthesis; Red paths represent critical failure modes.

ReactionPathways Start 2-Aminobenzophenone + alpha-Bromoisobutyryl Bromide Target TARGET MOLECULE N-(2-benzoylphenyl)-2-bromo- 2-methylpropanamide Start->Target  Acylation (DCM, 0°C, Weak Base) Elimination SIDE PRODUCT A Methacrylamide Derivative (Des-Bromo alkene) Start->Elimination  Direct Elimination of Reagent Target->Elimination  E2 Elimination (Excess TEA/Heat) Hydrolysis SIDE PRODUCT B alpha-Hydroxy Amide Target->Hydrolysis  SN1 Solvolysis (MeOH/H2O) Cyclization SIDE PRODUCT C Quinolinone/Indolone Derivatives Target->Cyclization  Thermal/Acidic Condensation

Figure 1: Competitive reaction landscape. The tertiary bromide moiety introduces significant risk of E2 elimination and SN1 substitution compared to standard acetamides.

Optimized Experimental Protocol

This protocol is designed to minimize E2 elimination and hydrolysis.

Reagents:

  • 2-Aminobenzophenone (1.0 equiv)

  • 
    -Bromoisobutyryl bromide (1.2 equiv)
    
  • Sodium Carbonate (Na

    
    CO
    
    
    
    ) (2.5 equiv)
  • Solvent: Dichloromethane (DCM) / Water (1:1 ratio)

Step-by-Step Procedure:

  • Preparation: Dissolve 2-aminobenzophenone in DCM (0.2 M concentration).

  • Base Addition: Add an equal volume of saturated aqueous Na

    
    CO
    
    
    
    . The system will be biphasic.
  • Acylation (The Critical Step):

    • Cool the mixture to 0°C with vigorous stirring (ensure good phase mixing).

    • Add

      
      -bromoisobutyryl bromide dropwise  over 30 minutes.
      
    • Why? Slow addition prevents local heating (suppressing cyclization) and keeps the local concentration of acid bromide low (minimizing side reactions).

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC/HPLC.

  • Workup:

    • Separate phases.[4]

    • Wash organic layer with 1M HCl (cold) to remove unreacted aniline.

    • Wash with Brine.[4]

    • Dry over MgSO

      
       (Do not use MeOH/EtOH for any wash steps).
      
  • Isolation: Concentrate in vacuo at <35°C .

    • Warning: High vacuum bath temperatures can induce elimination in the crude oil.

Frequently Asked Questions (FAQs)

Q1: Can I use Triethylamine (TEA) if I don't want to use water? A: It is risky. If you must use anhydrous conditions, substitute TEA with Pyridine (1.5 equiv) or 2,6-Lutidine . These are less basic and sterically hindered, reducing the rate of E2 elimination. Perform the reaction at -10°C to 0°C.

Q2: I see a spot on TLC just below my product that grows over time. What is it? A: This is likely the


-hydroxy impurity  caused by hydrolysis. Check your DCM for water content or ensure you aren't using methanol in your TLC eluent which might be confusing your analysis (though reaction-pot hydrolysis is more likely).

Q3: Why is the reaction rate so slow compared to reacting aniline with acetyl chloride? A: Two reasons:

  • Sterics: The ortho-benzoyl group on the aniline creates significant steric hindrance.

  • Electronics: The benzoyl group is electron-withdrawing, reducing the nucleophilicity of the amine.

    • Tip: If conversion is stuck <70%, add 0.1 equiv of DMAP , but watch for the elimination impurity, as DMAP can sometimes promote elimination.

Q4: Can I recrystallize the product from Ethanol? A: No. Refluxing a tertiary alkyl bromide in ethanol will almost certainly cause SN1 solvolysis (forming the ethyl ether) or E2 elimination. Use non-protic solvent systems like Hexane/EtOAc or Toluene/Heptane.

References

  • Walsh, D. A. (1980). Synthesis and antiinflammatory activity of N-(2-benzoylphenyl)-2-haloacetamides. Journal of Medicinal Chemistry, 23(12), 1398-1402.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (See Section on E2 Elimination of tertiary halides).

  • Sternbach, L. H., et al. (1962). Quinazolines and 1,4-Benzodiazepines.[5] VI. Haloacetamido Compounds. The Journal of Organic Chemistry, 27(11), 3788–3796.

  • BenchChem Technical Repository. (2025). Comparative study of N-Benzyl-2-bromo-N-methylbenzamide synthesis methods. (Analogous reactivity of alpha-bromoamides).

Sources

Technical Support Center: Optimizing Synthesis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing this specific N-acylation reaction. Our goal is to empower you to troubleshoot common issues, maximize yield and purity, and understand the critical parameters governing success.

Reaction Overview & Mechanism

The synthesis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is a nucleophilic acyl substitution reaction. The primary amine of 2-aminobenzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromo-2-methylpropanoyl bromide. The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling the bromide ion as a leaving group. A base is typically required to neutralize the hydrogen bromide (HBr) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2]

Reaction Scheme:

2-aminobenzophenone + 2-bromo-2-methylpropanoyl bromide → N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide + HBr

Core Reaction Mechanism

The fundamental mechanism is a classic nucleophilic addition-elimination pathway common to acyl halides.[3]

Reaction_Mechanism cluster_reactants Reactants cluster_process Mechanism Steps cluster_products Products Amine 2-Aminobenzophenone (Nucleophile) Attack Nucleophilic Attack AcylBromide 2-Bromo-2-methylpropanoyl Bromide (Electrophile) Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Leaving Group (Br⁻) Intermediate->Elimination Deprotonation Deprotonation (Base) Elimination->Deprotonation Product N-(2-benzoylphenyl)-2-bromo- 2-methylpropanamide Byproduct HBr (neutralized by base)

Caption: Nucleophilic acyl substitution mechanism.

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I'm only recovering my starting 2-aminobenzophenone. What are the likely causes?

Answer: This is a frequent issue that can usually be traced to one of four areas: reagent quality, reaction conditions, presence of moisture, or insufficient base.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed CheckMoisture Are conditions strictly anhydrous? Start->CheckMoisture CheckReagents Are reagents pure and non-degraded? CheckMoisture->CheckReagents Yes FixAnhydrous Solution: Oven-dry glassware. Use anhydrous solvents. CheckMoisture->FixAnhydrous No CheckBase Is base stoichiometry and strength adequate? CheckReagents->CheckBase Yes FixReagents Solution: Use fresh acyl bromide. Check purity of amine. CheckReagents->FixReagents No CheckTemp Is the reaction temperature optimal? CheckBase->CheckTemp Yes FixBase Solution: Use at least 1.1 eq. of non-nucleophilic base (e.g., Et3N, DIPEA). Ensure base is added before or with acyl bromide. CheckBase->FixBase No FixTemp Solution: Start at 0 °C for acyl bromide addition. Allow to warm to RT. Gentle heating (40°C) may be needed for slow reactions. CheckTemp->FixTemp No Final Re-evaluate reaction setup and consider alternative coupling agents. CheckTemp->Final Yes AnhydrousYes Yes AnhydrousNo No FixAnhydrous->CheckReagents ReagentsYes Yes ReagentsNo No FixReagents->CheckBase BaseYes Yes BaseNo No FixBase->CheckTemp TempYes Yes TempNo No FixTemp->Final

Caption: Decision tree for troubleshooting low yield.

  • Detailed Explanations:

    • Moisture Sensitivity: 2-bromo-2-methylpropanoyl bromide is an acyl bromide, making it highly susceptible to hydrolysis.[4] Any moisture present in the solvent, on the glassware, or in the atmosphere will rapidly convert the acyl bromide to the unreactive 2-bromo-2-methylpropanoic acid. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Reagent Degradation: The acyl bromide can degrade over time, especially if not stored properly. It is best to use a fresh bottle or a recently purchased one. The 2-aminobenzophenone should also be of high purity.

    • Role of the Base: The reaction generates one equivalent of HBr. Without a base, this acid will protonate the amino group of the starting material, forming an ammonium salt.[1][2] This salt is no longer nucleophilic and cannot react with the acyl bromide. Using at least one equivalent of a tertiary amine base like triethylamine (Et₃N) or pyridine is crucial. Using two equivalents of the starting amine is a less common alternative, as it sacrifices half of the valuable reactant.[1]

    • Reaction Temperature: The reaction is exothermic.[] Adding the acyl bromide dropwise to a cooled solution (0 °C) of the amine and base helps control the initial reaction rate and prevents the formation of side products. After the addition is complete, allowing the reaction to warm to room temperature is typically sufficient for it to go to completion.

Issue 2: Multiple Spots on TLC, Indicating Impurities

Question: My TLC plate shows the consumption of starting material, but I have multiple new spots in addition to my desired product. What are these impurities?

Answer: The formation of multiple products often points to side reactions. The most common culprits are hydrolysis of the acyl bromide, di-acylation, or degradation.

  • Hydrolysis Product: As mentioned, if moisture is present, 2-bromo-2-methylpropanoic acid will form. This acidic impurity can complicate the workup.

  • Unreacted Starting Material: If the reaction is incomplete, you will see the starting 2-aminobenzophenone.

  • Potential for Di-acylation: While sterically hindered, it is sometimes possible for a second acylation to occur, though this is less likely with this specific substrate.

  • Elimination Side Product: The tertiary bromide in the product is susceptible to elimination reactions, especially if heated strongly in the presence of a base, which could lead to N-(2-benzoylphenyl)-2-methylpropenamide.

Solution:

  • Ensure Anhydrous Conditions: This is the most critical step to prevent hydrolysis.

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acyl bromide to ensure full conversion of the amine, but avoid a large excess which can lead to more side reactions and purification challenges.

  • Purification: These impurities can typically be separated from the desired product using silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity should provide good separation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? A1: Aprotic solvents are essential. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are all excellent choices as they are unreactive towards the acyl bromide.

Q2: Can I use a base like Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)? A2: While a base is necessary, using aqueous bases like NaOH in a biphasic Schotten-Baumann condition is possible but can increase the risk of hydrolyzing the acyl bromide.[1][2] Anhydrous inorganic bases like K₂CO₃ can be used, but they often have limited solubility in organic solvents, potentially leading to slower reaction rates.[6] A soluble, non-nucleophilic organic base like triethylamine or pyridine is generally the most reliable choice.

Q3: How do I monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the starting amine, the reaction mixture, and a co-spot (both on the same lane). The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.

Q4: How can I confirm the structure of my final product? A4: Full characterization should be performed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl (C=O) stretch.

Optimized Experimental Protocol & Data

This section provides a reliable, step-by-step protocol and a table summarizing typical reaction conditions.

Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup - Dry glassware under inert atm (N₂) - Add 2-aminobenzophenone & solvent (DCM) Base 2. Add Base - Add Triethylamine (1.1 eq.) - Cool to 0 °C in an ice bath Setup->Base Acylation 3. Acylation - Add acyl bromide (1.05 eq.) dropwise - Stir at 0 °C for 30 min Base->Acylation React 4. Reaction Completion - Warm to room temperature - Stir for 2-4 hours (Monitor by TLC) Acylation->React Workup 5. Aqueous Workup - Quench with water - Separate layers, wash organic phase (e.g., with dil. HCl, NaHCO₃, brine) React->Workup Purify 6. Isolation & Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography Workup->Purify Characterize 7. Characterization - Obtain NMR, MS, IR data - Assess yield and purity Purify->Characterize

Caption: Standard experimental workflow.

Detailed Protocol
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-aminobenzophenone (1.0 eq.).

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the starting material (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.1 eq.) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Acyl Bromide Addition: Add 2-bromo-2-methylpropanoyl bromide (1.05 eq.) dropwise over 5-10 minutes. A precipitate (triethylammonium bromide) may form.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction's completion by TLC.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Table of Reaction Parameters
ParameterRecommended ConditionRationale / Causality
Solvent Anhydrous Dichloromethane (DCM)Aprotic, good solubility for reactants, and easily removed.
Base Triethylamine (Et₃N)Soluble organic base; effectively neutralizes HBr without competing as a nucleophile.
Stoichiometry 1.05 eq. Acyl Bromide, 1.1 eq. BaseSlight excess of acylating agent drives the reaction to completion. Excess base ensures full neutralization of HBr.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, preventing side products. Warming to RT ensures completion.
Reaction Time 2 - 4 hoursTypically sufficient for full conversion; should be confirmed by TLC.
Workup Wash 1M HCl, Sat. NaHCO₃, BrineRemoves excess base, unreacted amine (as salt), and aqueous-soluble byproducts.

References

  • Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. DOI:10.1039/D0GC02976A. Retrieved from [Link]

  • ACS Publications. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • University College London. (2020). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. UCL Discovery. Retrieved from [Link]

  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2007). A Convenient Method for the Preparation of 2-Aminobenzophenone Derivatives under Ultrasonic Irradiation. Retrieved from [Link]

  • YSU Journals. (n.d.). Chemistry N-DEACETYLATION OF SOME AROMATIC AMIDES. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • NIST. (n.d.). Propanoyl bromide, 2-bromo-2-methyl-. NIST WebBook. Retrieved from [Link]

  • Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride?. Retrieved from [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Retrieved from [Link]

  • PMC. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of amines.
  • PubChem. (n.d.). N-(2-Benzoylphenyl)-2-bromoacetamide. Retrieved from [Link]

  • Dergipark. (n.d.). Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3- yl)-acrylamide monomer. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzyl-2-bromo-2-methylpropanamide. Retrieved from [Link]

Sources

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific understanding and practical solutions needed to ensure the integrity of your experiments.

Introduction

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is a molecule of interest in various research and development applications. Its chemical structure, featuring a benzophenone core, an amide linkage, and an α-bromo tertiary amide moiety, presents a unique set of stability challenges. Understanding the potential degradation pathways of this compound is critical for accurate experimental design, data interpretation, and the development of stable formulations. This guide provides a comprehensive overview of common stability and degradation issues, along with validated protocols to diagnose and mitigate these problems.

Troubleshooting Guide

This section addresses specific issues you may encounter during your work with N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide.

Problem 1: Appearance of an Unexpected Peak in HPLC Analysis, Eluting Earlier Than the Parent Compound

Possible Cause: Hydrolysis of the amide bond.

Explanation: The amide linkage in N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions, or with prolonged exposure to aqueous media. This reaction cleaves the amide bond, resulting in the formation of 2-aminobenzophenone and 2-bromo-2-methylpropanoic acid. 2-Aminobenzophenone is significantly more polar than the parent compound and will therefore elute earlier in a reverse-phase HPLC system.

Troubleshooting Steps:

  • pH Control: Ensure that all solutions and mobile phases are buffered to a neutral pH (6.5-7.5) to minimize acid- or base-catalyzed hydrolysis.

  • Solvent Selection: Whenever possible, use aprotic solvents for sample preparation and storage. If aqueous solutions are necessary, prepare them fresh and analyze them promptly.

  • Temperature Management: Store stock solutions and samples at low temperatures (2-8 °C or -20 °C) to reduce the rate of hydrolysis. Avoid repeated freeze-thaw cycles.

  • Confirmation of Degradant: To confirm the identity of the early-eluting peak, you can:

    • Perform a forced degradation study by intentionally exposing a sample to acidic and basic conditions (e.g., 0.1 M HCl and 0.1 M NaOH) and monitoring the increase of the peak .

    • Analyze a standard of 2-aminobenzophenone, if available, to compare retention times.

    • Utilize LC-MS to determine the mass of the degradant peak, which should correspond to the mass of 2-aminobenzophenone.

Problem 2: Loss of Compound Purity Over Time, Even When Stored in the Dark

Possible Cause: Nucleophilic substitution at the α-carbon.

Explanation: The bromine atom on the tertiary carbon of the 2-bromo-2-methylpropanamide moiety is a good leaving group. This makes the compound susceptible to nucleophilic attack from various sources, including water, alcohols (if used as solvents), or other nucleophiles present in the sample matrix. This can lead to the formation of hydroxylated or alkoxylated impurities.

Troubleshooting Steps:

  • Solvent Purity: Use high-purity, anhydrous solvents for all sample preparations. Be particularly cautious with methanol and ethanol, as they can act as nucleophiles.

  • Inert Atmosphere: For long-term storage of the solid compound or solutions, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.

  • Excipient Compatibility: If working with formulations, ensure that all excipients are non-nucleophilic and compatible with the active compound.

Problem 3: Development of a Yellowish Color and a Broad Impurity Profile in Samples Exposed to Light

Possible Cause: Photodegradation of the benzophenone moiety.

Explanation: The benzophenone core of the molecule is a known chromophore that can absorb UV light.[1][2] Upon absorption of light, the molecule can be promoted to an excited state, leading to various photochemical reactions. This can result in the formation of a complex mixture of degradation products and a characteristic yellowing of the sample. The photodegradation of benzophenones often follows pseudo-first-order kinetics.[3]

Troubleshooting Steps:

  • Light Protection: Always store the solid compound and solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

  • Minimize Exposure During Handling: Conduct all experimental manipulations in a dimly lit area or under yellow light to minimize exposure to UV radiation.

  • Photostability Testing: If the compound is intended for a light-exposed application, a formal photostability study should be conducted according to ICH guidelines. This involves exposing the compound to a controlled source of UV and visible light and analyzing for degradation over time.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[4][5]

Objective: To intentionally degrade N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide under various stress conditions to identify likely degradation products.

Materials:

  • N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 60°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating method (e.g., RP-HPLC with UV or MS detection).

Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products formed under each condition. This information will help in understanding the degradation profile of the molecule.

Stress ConditionExpected Primary Degradation PathwayPotential Degradation Products
Acid Hydrolysis Amide Bond Cleavage2-Aminobenzophenone, 2-Bromo-2-methylpropanoic acid
Base Hydrolysis Amide Bond Cleavage, Nucleophilic Substitution2-Aminobenzophenone, 2-Hydroxy-2-methylpropanoic acid
Oxidation Oxidation of the benzophenone moietyHydroxylated and other oxidized derivatives
Thermal Degradation Various, potentially including debrominationTo be determined by analysis
Photodegradation Complex reactions involving the benzophenone coreA mixture of photoproducts

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide?

For long-term storage, the solid compound should be stored at -20°C, protected from light and moisture. For short-term storage, 2-8°C is acceptable. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be stored at -20°C in amber vials.

Q2: Is this compound sensitive to pH?

Yes, due to the presence of the amide linkage, the compound is susceptible to hydrolysis under both acidic and basic conditions. It is most stable at a neutral pH.

Q3: Can I use methanol or ethanol to dissolve this compound?

While the compound may be soluble in these alcohols, it is important to be aware that they can act as nucleophiles and displace the bromine atom, leading to the formation of methoxylated or ethoxylated impurities over time. For critical applications, consider using aprotic solvents like acetonitrile, THF, or dichloromethane. If alcohols must be used, prepare solutions fresh and use them immediately.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used method for purity assessment and stability monitoring.[6] A C18 column with a mobile phase of acetonitrile and water is a good starting point for method development. For identification of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.

Q5: What are the main degradation pathways I should be aware of?

The three primary degradation pathways to consider are:

  • Hydrolysis of the amide bond.

  • Nucleophilic substitution at the α-carbon bearing the bromine atom.

  • Photodegradation of the benzophenone moiety.

Visualizing Degradation Pathways

Hydrolytic Degradation

parent N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide hydrolysis_products 2-Aminobenzophenone + 2-Bromo-2-methylpropanoic acid parent->hydrolysis_products H₂O / H⁺ or OH⁻

Caption: Amide hydrolysis of the parent compound.

Photodegradation

parent N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide excited_state Excited State Molecule parent->excited_state hν (UV Light) degradation_products Complex Mixture of Photodegradation Products excited_state->degradation_products Photochemical Reactions

Caption: Photodegradation of the benzophenone moiety.

References

  • BenchChem. A Comparative Guide to the Photochemical Stability of Substituted Benzophenones.
  • Kosjek, T., Heath, E., & Krbavčič, A. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. Chemosphere, 144, 1349–1357. Available from: [Link]

  • Lohr, K. M., et al. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. Available from: [Link]

  • Fiveable. (2025). Alpha-Brominated Amide Definition. Organic Chemistry Key Term.
  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Available from: [Link]

  • JoVE. (2023). α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. Available from: [Link]

  • Hawe, A., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Available from: [Link]

  • Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

  • International Journal of Innovative Science and Research Technology. (2019). Review on Forced Degradation Studies. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)acetamide Quantification.

Sources

Technical Support Center: Troubleshooting N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in-vitro cellular and biochemical experiments. The following guides and FAQs will address specific problems to ensure the successful application of this compound in your research.

Introduction to N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is a small molecule inhibitor targeting the Tropomyosin receptor kinase A (TrkA). TrkA is a receptor tyrosine kinase that, upon binding its ligand Nerve Growth Factor (NGF), dimerizes and autophosphorylates, initiating several downstream signaling cascades crucial for neuronal survival and differentiation.[1][2][3] These pathways include the Ras/MAPK, PI3K/Akt, and PLC-γ pathways.[1][2][4][5] Dysregulation of TrkA signaling is implicated in various neurological diseases and cancer, making it a significant therapeutic target.[5][6]

This guide provides a structured approach to troubleshooting common issues in bioassays designed to characterize the inhibitory activity of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing the expected inhibitory effect of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide in my cell-based assay. What are the potential causes?

This is a common issue that can arise from multiple factors related to the reagent itself, the experimental protocol, or the specific cellular context. Below is a systematic guide to identify the root cause.

1. Reagent Integrity and Handling

The quality and handling of the small molecule inhibitor are critical.

  • Solubility: Like many kinase inhibitors, N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide can be hydrophobic and may have limited aqueous solubility.[7] Improper dissolution can lead to a lower effective concentration than intended.[7]

    • Recommendation: Ensure the compound is fully dissolved in the appropriate solvent (typically DMSO) before preparing aqueous dilutions. Visually inspect the stock solution for any precipitate.

  • Stability: The compound may degrade if stored improperly or if it is unstable in the cell culture medium over the course of the experiment.[7]

    • Recommendation: Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Prepare fresh dilutions in media for each experiment and do not store them for extended periods.[7]

  • Concentration Accuracy: Errors in weighing, dilution calculations, or pipetting can result in a final concentration that is too low to elicit a biological response.

    • Recommendation: Double-check all calculations and ensure pipettes are properly calibrated.

2. Experimental and Cellular Factors
  • Cell Health and Confluency: Unhealthy or overly confluent cells may not respond appropriately to stimuli or inhibitors.[8]

    • Recommendation: Use healthy, viable cells for your experiments. Avoid letting cells become over-confluent in flasks and perform a viability count before seeding.[8]

  • Target Expression and Activation: The target kinase, TrkA, may not be expressed at sufficient levels or may not be in an active (phosphorylated) state in your chosen cell line.

    • Recommendation: Confirm TrkA expression in your cell line via Western blot or qPCR. Ensure the kinase is phosphorylated (active) under your experimental conditions, which may require stimulation with NGF.[9][10]

  • Cell Permeability: While most small molecules are cell-permeable, issues can occasionally arise.

    • Recommendation: If you suspect a permeability issue, a cell-free biochemical assay can confirm the inhibitor's activity directly against the TrkA kinase.[7]

  • Incubation Time and Concentration Range: The chosen incubation time may be too short, or the concentration range of the inhibitor may be too low.

    • Recommendation: Perform a time-course experiment to determine the optimal incubation time. Test a broad range of inhibitor concentrations to establish a dose-response curve and determine the IC50 value.[11]

Q2: My Western blot results for phosphorylated TrkA (p-TrkA) are inconsistent or show a weak signal. How can I optimize this?

Detecting phosphorylated proteins can be challenging due to their low abundance and the activity of phosphatases.[9][12]

Workflow for Western Blot Troubleshooting

Caption: Key optimization points for phospho-protein Western blotting.

Detailed Troubleshooting Steps for p-TrkA Western Blots
Problem Potential Cause Recommended Solution
No or Weak Signal Insufficient protein phosphorylationStimulate cells with NGF and perform a time-course experiment to find the peak phosphorylation time.[9][10]
Low abundance of p-TrkALoad more protein lysate per lane. If the signal is still weak, consider immunoprecipitation (IP) to enrich for TrkA before running the Western blot.[9]
Dephosphorylation during sample prepAlways use freshly prepared lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice or at 4°C at all times.[10][12]
Inefficient antibody bindingOptimize primary antibody concentration and incubation time/temperature. Ensure the antibody is validated for detecting the specific phosphorylation site of TrkA.
High Background Non-specific antibody bindingUse an appropriate blocking buffer. For phospho-proteins, 5% BSA or casein in Tris-Buffered Saline with Tween-20 (TBST) is often recommended over non-fat milk, as milk contains phosphoproteins that can increase background.[10][12]
Insufficient washingIncrease the number and duration of wash steps with TBST.[10]
Inconsistent Results Uneven protein loadingQuantify protein concentration accurately before loading. Normalize the p-TrkA signal to the total TrkA protein signal and also probe for a loading control like GAPDH or β-actin.[7]
Issues with transferOptimize the transfer time and voltage. Use a low-fluorescence PVDF membrane for fluorescent detection.[10][13]
Q3: My cell viability assay (e.g., MTT, WST-1) results are variable when testing the inhibitor. What should I check?

Cell viability assays are crucial for assessing the cytotoxic or cytostatic effects of a compound.[11] However, several factors can lead to inconsistent data.

1. Assay-Specific Interference
  • Compound Interference: The inhibitor itself might interfere with the assay chemistry. For example, some compounds can directly reduce tetrazolium salts (like MTT or WST-1) or have inherent fluorescence, leading to false-positive or false-negative results.[11][14]

    • Recommendation: Run a control plate with the inhibitor in cell-free media to check for direct effects on the assay reagents.

  • Metabolic Effects: If the inhibitor affects cellular metabolism, this can confound the results of viability assays that rely on metabolic activity (e.g., MTT, WST-1, AlamarBlue).[15]

    • Recommendation: It is advisable to use more than one type of cell viability assay to confirm results.[16] For example, complement a metabolic assay with a dye exclusion method (like Trypan Blue) or a membrane integrity assay (measuring LDH release).[15]

2. Experimental Setup and Execution
  • Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability.[8]

    • Recommendation: Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment. Use a multichannel pipette and mix the cell suspension thoroughly before and during plating.[8]

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Recommendation: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier.

  • Incubation Time with Reagent: The incubation time for the viability reagent (e.g., WST-1) needs to be optimized.[11]

    • Recommendation: Follow the manufacturer's protocol and optimize the incubation time to ensure the absorbance readings are within the linear range of the plate reader.

Logical Flow for Troubleshooting Cell Viability Assays

Viability_Troubleshooting Start Inconsistent Viability Results Check_Compound Run Cell-Free Control (Inhibitor + Media + Reagent) Start->Check_Compound Check_Setup Review Experimental Setup Start->Check_Setup Interference Interference Detected? Check_Compound->Interference Edge_Effect Check for Edge Effects Check_Setup->Edge_Effect Seeding Optimize Cell Seeding Density Check_Setup->Seeding Incubation Optimize Reagent Incubation Time Check_Setup->Incubation Change_Assay Solution: Use an Orthogonal Viability Assay Method Interference->Change_Assay Yes No_Interference No Interference Interference->No_Interference No No_Interference->Check_Setup Proceed to check setup Solution_Edge Solution: Don't use outer wells; add PBS to perimeter Edge_Effect->Solution_Edge Solution_Seeding Solution: Ensure even cell suspension and plating Seeding->Solution_Seeding Solution_Incubation Solution: Perform time-course to find linear range of detection Incubation->Solution_Incubation

Caption: A decision-making workflow for troubleshooting cell viability assays.

Q4: I am setting up a biochemical (cell-free) kinase assay for TrkA and my results are not reproducible. What are the key parameters to optimize?

Biochemical assays are essential for determining the direct inhibitory effect of a compound on its target kinase without the complexity of a cellular environment.[14][17]

Key Parameters for Optimization
Parameter Importance Troubleshooting & Optimization Tips
Enzyme & Substrate Concentration These concentrations directly impact the reaction kinetics and the sensitivity of the assay.Determine the optimal enzyme concentration that gives a robust signal-to-background ratio. Test substrate concentrations around the Km value to ensure the reaction is in the linear range and not limited by substrate availability.[14][18]
ATP Concentration For ATP-competitive inhibitors, the apparent IC50 value is highly dependent on the ATP concentration.It is recommended to run the assay at an ATP concentration that is close to the Km value for the specific kinase.[18] This allows for more comparable data across different studies.
Reaction Time & Temperature These factors must be controlled to ensure the reaction remains in the initial velocity phase.Perform a time-course experiment to find a time point where product formation is linear. Maintain a constant temperature throughout the assay.
Buffer Conditions pH, salt concentration, and the presence of cofactors can all influence kinase activity.Use a buffer system that is optimal for TrkA activity. Ensure all reagents are of high purity to avoid interference.[14]
DMSO Concentration The solvent used to dissolve the inhibitor can affect enzyme activity at higher concentrations.Keep the final DMSO concentration consistent across all wells and as low as possible (typically ≤1%). Run a DMSO-only control to assess its effect on the assay.[14]
TrkA Signaling Pathway Overview

TrkA_Pathway cluster_ras Ras/MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_plc PLC-γ Pathway NGF NGF Ligand TrkA TrkA Receptor NGF->TrkA Binds Dimer TrkA Dimerization & Autophosphorylation TrkA->Dimer Activates Inhibitor N-(2-benzoylphenyl)-2-bromo- 2-methylpropanamide Inhibitor->Dimer Inhibits Ras Ras Dimer->Ras PI3K PI3K Dimer->PI3K PLC PLC-γ Dimer->PLC MAPK MAPK Ras->MAPK Differentiation Neuronal Differentiation MAPK->Differentiation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Synaptic Synaptic Plasticity PLC->Synaptic

Caption: Simplified overview of major TrkA signaling pathways.[1][2][4][5]

Experimental Protocols

Protocol 1: Western Blot for p-TrkA Inhibition
  • Cell Culture and Treatment:

    • Seed a TrkA-expressing cell line (e.g., PC12) in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free medium for 4-6 hours.

    • Pre-treat cells with various concentrations of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide (and a DMSO vehicle control) for 1-2 hours.

    • Stimulate cells with an optimal concentration of NGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis:

    • Immediately place plates on ice and aspirate the medium.

    • Wash cells twice with ice-cold PBS.[7]

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[10][12]

    • Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Load 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]

    • Incubate with a primary antibody against phospho-TrkA (e.g., p-Tyr490) overnight at 4°C.

    • Wash the membrane 3x with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total TrkA and a loading control (e.g., GAPDH) to ensure equal loading.[7]

Protocol 2: WST-1 Cell Viability Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[11]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide in culture medium.

    • Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) and untreated controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.[11]

    • Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.[11]

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the dose-response curve and calculate the IC50 value.[11]

References
  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • Biogenesis and Function of the NGF/TrkA Signaling Endosome. PMC. [Link]

  • Trk receptor. Wikipedia. [Link]

  • NGF Signaling Pathway. Sino Biological. [Link]

  • What are TrkA activators and how do they work?. (2024-06-21). [Link]

  • Nerve Growth Factor Receptor TrkA, a New Receptor in Insulin Signaling Pathway in PC12 Cells. PMC. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Visualizing and Quantifying phosphoproteins via Western Blotting Part 1 of 2. [Link]

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. (2018-04-16). [Link]

  • Complete Guide to Choosing the Right Cell Viability Assay. AxisPharm. (2024-09-18). [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. (2025-08-14). [Link]

  • An overview of the most common methods for assessing cell viability. (2017-03-07). [Link]

  • (PDF) Guidelines for cell viability assays. ResearchGate. [Link]

  • Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. PNAS. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]

  • Spotlight: Cell-based kinase assay formats.. Reaction Biology. (2022-05-11). [Link]

  • Kinase assays. BMG LABTECH. (2020-09-01). [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. (2012-05-01). [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024-07-02). [Link]

  • N-(2-Benzoylphenyl)-2-bromoacetamide. PubChem. [Link]

  • 2-Bromo-2-methyl-N-phenylpropanamide. PubChem. [Link]

  • 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. NIH. [Link]

  • N-Benzyl-2-bromo-2-methylpropanamide. PubChem. [Link]

  • SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput. (2024-08-22). [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

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Technical Support Center: N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. We provide field-tested insights, troubleshooting workflows, and detailed protocols to ensure the successful integration of this molecule into your experiments.

Compound Properties & Solubility Profile

Understanding the physicochemical properties of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is the first step in solving solubility issues. Its structure, dominated by two phenyl rings, makes it highly hydrophobic and lipophilic.

PropertyValue / DescriptionRationale & Implications
Molecular Formula C₁₇H₁₆BrNO₂-
Molecular Weight 346.22 g/mol Essential for calculating molar concentrations for stock solutions.
Appearance Likely a white to off-white solid.Visual confirmation of undissolved material is a key troubleshooting step.
Predicted XLogP3 ~4.5 - 5.0This high value indicates very poor water solubility and a strong preference for non-polar, lipophilic environments. An XLogP3 value similar to a related compound, N-(2-Benzoylphenyl)-2-bromoacetamide, is 3.9[1].
Hydrogen Bond Donors/Acceptors 1 Donor (N-H), 2 Acceptors (C=O)The amide and ketone groups offer minimal polarity, which is insufficient to overcome the hydrophobicity of the large aromatic structure.
Ionizable Groups NoneThe compound lacks acidic or basic sites, meaning its solubility is not significantly affected by pH adjustments in aqueous solutions[].
Expected Solubility Insoluble in water and polar protic solvents (e.g., methanol). Soluble in polar aprotic solvents (e.g., DMSO, DMF) and some non-polar organic solvents (e.g., Dichloromethane).The "like dissolves like" principle is paramount; hydrophobic compounds require hydrophobic or polar aprotic solvents[3].

Frequently Asked Questions (FAQs)

Direct answers to the most common initial queries.

Q1: What is the best solvent to use as a starting point? For initial solubilization and the preparation of high-concentration stock solutions, we strongly recommend using a high-purity, anhydrous polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the industry standard and the best first choice[4]. N,N-Dimethylformamide (DMF) is a suitable alternative.

Q2: Is N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide soluble in water or PBS? No. Due to its highly hydrophobic nature, the compound is practically insoluble in aqueous solutions like water, Phosphate-Buffered Saline (PBS), or cell culture media. Direct suspension in these liquids will result in a non-homogenous mixture unsuitable for most experimental applications.

Q3: Can I heat the solution to help it dissolve? Yes, gentle warming can significantly increase the rate of dissolution. We recommend warming the solution in a water bath at 37°C for 10-30 minutes[5]. This can be combined with vortexing or sonication. However, always check the compound's stability at elevated temperatures if you plan to heat for extended periods or at higher temperatures.

Q4: How should I prepare and store a stock solution? Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Once the compound is fully dissolved, filter-sterilize if necessary for cell-based assays, aliquot into smaller, single-use volumes in glass or polypropylene vials, and store tightly sealed at -20°C or -80°C to minimize degradation and prevent moisture absorption by the DMSO[6][7]. Avoid repeated freeze-thaw cycles[6].

Troubleshooting Guide: From Powder to Working Solution

This section addresses the most common failure point: getting the compound into a usable, stable solution for your experiment.

Problem: My compound will not fully dissolve in the initial solvent.

If you have weighed your compound and added the solvent but still see visible particulates, follow this systematic workflow.

G cluster_0 start Start: Undissolved Compound in Chosen Solvent (e.g., DMSO) step1 Apply Physical Energy: 1. Vortex vigorously (2-5 min) 2. Sonicate in water bath (15-30 min) 3. Warm to 37°C (10-20 min) start->step1 q1 Is the solution perfectly clear? step1->q1 step2 Consider Solvent Polarity: Is DMSO the right choice? Try an alternative aprotic solvent (e.g., DMF, DMA). q1->step2 No end_s Success: Solution is ready for storage or dilution. q1->end_s Yes q2 Is the solution clear now? step2->q2 step3 Increase Solvent Volume: The desired concentration may exceed saturation solubility. Reduce concentration by 2x and repeat. q2->step3 No q2->end_s Yes step3->step1 Re-attempt end_f Advanced Help Needed: Saturation solubility is low. Consider co-solvent systems or advanced formulation strategies. step3->end_f Still Fails

Caption: Troubleshooting workflow for initial compound dissolution.

Problem: My compound dissolved in DMSO, but precipitated when added to my aqueous buffer or media.

This is the most common challenge and occurs when a hydrophobic compound in an organic solvent is rapidly introduced to an aqueous environment. The key is to manage the dilution process to avoid exceeding the compound's kinetic solubility.

Causality: DMSO is miscible with water, but the compound dissolved within it is not. When the DMSO is diluted, the water molecules' strong hydrogen-bonding network effectively "forces out" the non-polar compound, causing it to precipitate[].

Solution A: Controlled Dilution

  • Do not dilute in one step. A 1:1000 dilution of a 10 mM stock into buffer will almost certainly cause precipitation.

  • Use an intermediate dilution step. First, make an intermediate dilution of your DMSO stock in pure DMSO to a lower concentration.

  • Add dropwise to a vortexing solution. Add the final, small volume of DMSO stock slowly to the center of your aqueous solution while it is being vortexed or stirred vigorously. This rapid dispersion helps keep the compound transiently soluble until it can interact with proteins (like albumin in media) or other components.

Solution B: Employ a Co-solvent If controlled dilution is insufficient, using a co-solvent in the final aqueous medium is a robust solution. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous phase, making it more hospitable to hydrophobic molecules[8][9].

G cluster_0 Without Co-Solvent cluster_1 With Co-Solvent dmso_stock1 10 mM Stock in 100% DMSO precipitate Precipitation! (Compound crashes out) dmso_stock1->precipitate aqueous_buffer1 Aqueous Buffer (e.g., PBS) aqueous_buffer1->precipitate dmso_stock2 10 mM Stock in 100% DMSO clear_solution Clear Solution (Compound remains dissolved) dmso_stock2->clear_solution aqueous_buffer2 Aqueous Buffer + 5% Ethanol (Co-solvent) aqueous_buffer2->clear_solution

Caption: The co-solvent effect on aqueous dilution.

Standard Operating Protocols

Follow these validated procedures for reliable results.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a 1 mL, 10 mM stock solution of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide (MW: 346.22 g/mol ).

Materials:

  • N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide powder

  • High-purity, anhydrous DMSO

  • Analytical balance

  • 1.5 mL glass vial or microcentrifuge tube

  • Pipettors and sterile tips

Procedure:

  • Calculation:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 346.22 g/mol × 1000 mg/g = 3.46 mg

  • Weighing: Accurately weigh 3.46 mg of the compound into the vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex for 2-3 minutes. If particulates remain, sonicate the vial in a room temperature water bath for 15 minutes. If necessary, warm briefly to 37°C[5].

  • Verification: Visually inspect the solution against a bright light to ensure it is perfectly clear with no visible precipitate.

  • Storage: Aliquot into single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Objective: To prepare a final 10 µM working solution from a 10 mM DMSO stock, ensuring the final DMSO concentration is ≤0.1%.

Procedure:

  • Final Volume & Dilution: This protocol uses a 1:1000 dilution factor. For every 1 mL of final working solution, you will need 1 µL of the 10 mM DMSO stock. This keeps the final DMSO concentration at 0.1%[10].

  • Dispensing Medium: Dispense 999 µL of your pre-warmed cell culture medium into a sterile tube.

  • Addition of Stock: Set a pipettor to 1 µL. Aspirate 1 µL of the 10 mM DMSO stock. Submerge the pipette tip into the medium and dispense the stock directly into the liquid while simultaneously vortexing the tube at a medium speed.

  • Mixing: Continue to vortex for an additional 10-15 seconds to ensure rapid and complete dispersion.

  • Use Immediately: Use the freshly prepared working solution immediately for your experiment to prevent delayed precipitation. Always include a vehicle control containing 0.1% DMSO in your experimental design.

Advanced Solubilization Strategies

For applications requiring higher aqueous concentrations or avoiding organic solvents, consider these formulation approaches.

StrategyMechanismCommon AgentsBest For
Co-Solvency Reduces the polarity of the bulk solvent (water), making it more favorable for non-polar solutes[][8].Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).[4][9]In vitro and in vivo preclinical studies where low percentages of organic solvents are tolerated.
Surfactant Micelles Surfactants form micelles in water, which have a hydrophobic core that can encapsulate the insoluble compound, presenting a hydrophilic exterior to the water[4][11].Tween® 80, Polysorbate 80, Solutol® HS-15.[4]Formulations for animal dosing or specialized in vitro assays where co-solvents may interfere.
Cyclodextrin Complexation Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The compound forms an "inclusion complex" by fitting inside the hydrophobic cavity[4][12].Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[4]Creating stable, aqueous formulations for a variety of applications, including parenteral administration.
Particle Size Reduction Techniques like micronization increase the surface-area-to-volume ratio of the solid powder, which increases the rate of dissolution but not the intrinsic solubility[3][13].Jet milling, sonocrystallization.[12]Improving dissolution rates for solid dosage forms or suspension formulations.

References

  • Cosolvent - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2018). International Journal of Pharmaceutical and Chemical Analysis. Retrieved February 14, 2026, from [Link]

  • Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. (2019). Organic Process Research & Development, ACS Publications. Retrieved February 14, 2026, from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 14, 2026, from [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved February 14, 2026, from [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 14, 2026, from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PMC (PubMed Central). Retrieved February 14, 2026, from [Link]

  • How do I make a stock solution of a substance in DMSO?. (2016). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (2019). Emulate Bio. Retrieved February 14, 2026, from [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2012). PubMed. Retrieved February 14, 2026, from [Link]

  • N-(2-Benzoylphenyl)-2-bromoacetamide. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

Sources

Common pitfalls in handling N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This is an automated Technical Support Center guide generated for N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide .

Product Category: Pharmaceutical Intermediates / Oxindole Precursors CAS Registry Number: (Analogous to 91713-91-6 family) Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Molecule & The Mission

You are likely handling this molecule as a precursor for 3,3-dimethyl-7-benzoyl-1,3-dihydro-2H-indol-2-one (a 3,3-dimethyloxindole). This structure is a sterically hindered analog of the key intermediate used in the synthesis of Bromfenac Sodium (a non-steroidal anti-inflammatory drug).

While the amide linkage is robust, the tertiary alpha-bromo group is a "loaded spring." It is chemically poised between two fates:

  • The Target: Intramolecular cyclization to the oxindole.

  • The Trap: Elimination to the methacrylamide (irreversible byproduct).

This guide addresses the specific instability of the tertiary bromide and the photochemical reactivity of the benzophenone moiety.

Module 1: Storage & Stability (Ticket #STB-001)

User Report:

"The white powder turned yellow/brown after sitting on the bench for 48 hours. NMR shows broadening of signals."

Root Cause Analysis:

This molecule contains a benzophenone moiety , which is a well-known Type II photoinitiator. Upon exposure to UV or ambient blue light, the benzophenone carbonyl can abstract hydrogens or generate radicals, leading to oligomerization. Additionally, the C-Br bond is thermally labile.

Troubleshooting Protocol:
ParameterStandardWhy?
Light Strict Exclusion Benzophenone acts as a photosensitizer. Store in amber glass wrapped in foil.
Temperature -20°C (Freezer) The tertiary C-Br bond is weak. Room temp storage promotes slow elimination of HBr.
Atmosphere Argon/Nitrogen Prevents moisture-induced hydrolysis of the amide bond.

Status: RESOLVED if stored at -20°C under Argon in the dark.

Module 2: Reaction Optimization (Ticket #RXN-002)

User Report:

"I attempted to cyclize the intermediate using basic conditions (NaH or K2CO3), but I isolated a product with vinyl protons (5.5-6.0 ppm) instead of the oxindole."

Root Cause Analysis:

This is the most common pitfall. You are treating a tertiary alkyl halide with a base.[1]

  • Expectation: Nucleophilic substitution (cyclization).

  • Reality: E2 Elimination . The steric hindrance of the gem-dimethyl groups prevents the nitrogen lone pair from attacking the carbon, while the base easily abstracts the beta-proton.

  • Result: Formation of N-(2-benzoylphenyl)-2-methylacrylamide .

The Solution: Switch Mechanisms

You must avoid basic conditions. Use Friedel-Crafts Alkylation (Lewis Acid) or Radical Cyclization .

Method A: Lewis Acid Mediated (Stollé-Type)

This forces the aromatic ring to attack the carbocation generated at the tertiary center.

  • Reagent: Aluminum Chloride (

    
    ) or 
    
    
    
    (Stoichiometric, 1.2 - 2.0 equiv).
  • Solvent: 1,2-Dichlorobenzene or Chlorobenzene (High boiling, inert).

  • Temp: 100°C - 140°C.

  • Mechanism: The Lewis acid pulls the Bromine, creating a transient tertiary carbocation (or tight ion pair) which immediately electrophilically attacks the pendant phenyl ring.

Method B: Radical Cyclization
  • Reagent: Tributyltin hydride (

    
    ) + AIBN (Initiator).
    
  • Solvent: Toluene (Reflux).

  • Mechanism: Generates a tertiary radical which cyclizes onto the aromatic ring (5-exo-trig), followed by oxidation/rearomatization.

Visualizing the Pathway (Graphviz)

The following diagram illustrates the "Fork in the Road" between success (Oxindole) and failure (Acrylamide).

ReactionPathways Start Starting Material: N-(2-benzoylphenyl)- 2-bromo-2-methylpropanamide Elimination PITFALL: Elimination (N-(2-benzoylphenyl)- 2-methylacrylamide) Start->Elimination Base (NaH, K2CO3) or High Heat w/o Lewis Acid Cyclization TARGET: Cyclization (3,3-dimethyl-7-benzoyl- oxindole) Start->Cyclization Lewis Acid (AlCl3) or Radical (Bu3SnH) Hydrolysis Hydrolysis (2-Amino-benzophenone) Start->Hydrolysis Aq. Acid/Base Prolonged storage

Figure 1: Reaction divergence. Basic conditions lead to irreversible elimination (Red path), while Lewis Acid conditions favor the desired cyclization (Green path).

Module 3: Purification & Analysis (Ticket #PUR-004)

User Report:

"My HPLC chromatogram shows 'ghost peaks' that aren't present in the NMR. The product decomposes on the column."

Troubleshooting Guide:
IssueDiagnosisSolution
GC-MS Degradation The C-Br bond is thermally unstable. Injector port temperatures >200°C cause on-column elimination.Use LC-MS (ESI). If GC is necessary, use a "Cool On-Column" injection technique.
Silica Gel Streaking The amide and the benzophenone ketone are Lewis bases; they stick to acidic silica, causing tailing and hydrolysis.Neutralize Silica. Pre-treat silica gel with 1% Triethylamine (TEA) or use Neutral Alumina.
Recrystallization Product oils out due to impurities (acrylamide byproduct).Solvent System: Use Ethanol/Water or IPA/Hexane. Seed crystals are critical for this class of compounds.

Module 4: Safety & Handling (Ticket #SAF-005)

Warning: This compound combines the toxicity of anilides with the alkylating power of alpha-halo carbonyls .

  • Lachrymator Potential: Alpha-bromo amides can be potent lachrymators (tear agents). Handle only in a fume hood.

  • Skin Sensitization: Avoid all contact. The benzophenone moiety can induce photo-allergic reactions if absorbed into the skin and subsequently exposed to light.

References & Grounding

  • Friedel-Crafts Cyclization of Alpha-Haloanilides (Stollé Synthesis):

    • Mechanism:[2][3][4][5][6][7][8] The intramolecular alkylation of alpha-haloacetanilides using

      
       is the classical route to oxindoles.
      
    • Source: Stollé, R. (1914). "Über N-substituierte Oxindole." Berichte der deutschen chemischen Gesellschaft, 47(2), 2120–2122.

    • Modern Application:[9] (Contextual grounding for mechanism).

  • Bromfenac Synthesis & Impurities:

    • Context: Describes the analogous cyclization of the non-methylated precursor and the hydrolysis side reactions.

    • Source: Walsh, D. A., et al. (1984). "Antiinflammatory agents. 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogues." Journal of Medicinal Chemistry, 27(11), 1379–1388.

    • URL:

  • Elimination vs. Substitution in Tertiary Halides:

    • Principle: Tertiary alkyl halides undergo E2 elimination with bases, precluding

      
       reactions.
      
    • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Elimination reactions).

  • Benzophenone Photochemistry:

    • Source: Allen, N. S. (1996). "Photoinitiators for UV and visible curing of coatings: Mechanisms and properties." Journal of Photochemistry and Photobiology A: Chemistry, 100(1-3), 101-107.

Sources

Technical Support Center: N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide Reaction Scale-up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up of the synthesis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a robust, safe, and efficient scale-up process.

Introduction to the Synthesis and its Challenges

The synthesis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is a critical step in various pharmaceutical development pathways. While the laboratory-scale synthesis may appear straightforward, scaling up production presents a unique set of challenges that can impact yield, purity, and safety.[1][2][3][4] These challenges often arise from the non-linear effects of scaling, where factors like heat and mass transfer, mixing dynamics, and impurity profiles can change dramatically.[1][4]

This guide will address these issues in a practical question-and-answer format, providing you with the necessary insights to anticipate and overcome potential hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide and what are the initial scale-up concerns?

The most prevalent synthetic route involves the acylation of 2-aminobenzophenone with 2-bromo-2-methylpropanoyl bromide or a similar activated carbonyl species. The primary concerns during scale-up are:

  • Exothermic Reaction: The reaction is often highly exothermic, and improper temperature control on a larger scale can lead to side reactions and the formation of impurities.[5]

  • Reagent Handling: 2-bromo-2-methylpropanoyl bromide is corrosive and moisture-sensitive. Handling large quantities requires specialized equipment and procedures.

  • Mixing Efficiency: Inadequate mixing in large reactors can result in localized "hot spots" and incomplete reaction, leading to lower yields and inconsistent product quality.[6]

Q2: My reaction yield has significantly dropped after moving from a 1L to a 50L reactor. What are the likely causes?

A drop in yield during scale-up is a common issue and can be attributed to several factors:[6]

  • Poor Temperature Control: As reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] This can lead to an increase in side reactions that consume starting materials and reduce the yield of the desired product.

  • Inefficient Mixing: What appears as efficient mixing in a small flask may be inadequate in a large reactor, leading to poor reagent distribution and incomplete conversion.[6]

  • Extended Reaction Time: Sometimes, reaction times need to be adjusted for larger batches to ensure complete conversion.[6]

Q3: I am observing an increase in a specific impurity upon scale-up. How can I identify and control it?

Increased impurity formation is a frequent challenge in scaling up API synthesis.[2][5] For this specific reaction, potential impurities could include:

  • Over-brominated species: If reaction conditions are not carefully controlled, further bromination on the aromatic rings can occur.

  • Hydrolysis products: The brominating agent and the product can be susceptible to hydrolysis, especially if there is moisture in the starting materials or solvents.

  • Unreacted starting materials: Due to poor mixing or insufficient reaction time, you might see higher levels of unreacted 2-aminobenzophenone.

To address this, a thorough understanding of the reaction mechanism and the implementation of Process Analytical Technology (PAT) for real-time monitoring can be invaluable.[4]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter and offers targeted solutions.

Issue 1: Runaway Reaction and Poor Thermal Control

Question: During a pilot-scale run, we experienced a rapid temperature increase that was difficult to control. What are the immediate steps and long-term solutions?

Answer: A runaway reaction is a serious safety hazard during scale-up.[1]

Immediate Actions:

  • Ensure your reactor's emergency cooling system is operational.

  • If possible, stop the addition of the limiting reagent.

  • Have a quenching agent ready to neutralize the reaction if necessary.

Long-Term Solutions:

  • Calorimetry Studies: Perform reaction calorimetry at the lab scale to understand the heat of reaction and the rate of heat evolution. This data is crucial for designing an appropriate cooling system for the larger reactor.[1]

  • Controlled Reagent Addition: Implement a slow, controlled addition of the 2-bromo-2-methylpropanoyl bromide. This allows the cooling system to manage the heat generated.

  • Solvent Selection: Choose a solvent with a higher boiling point to provide a wider operating temperature range and act as a heat sink.

Issue 2: Product Purification and Impurity Removal

Question: My crude product is an oil and difficult to crystallize. Column chromatography, which worked at the lab scale, is not practical for large quantities. What are my options?

Answer: Purification is a major hurdle in scaling up API production.[2]

Troubleshooting Purification:

Problem Potential Cause Recommended Solution
Oily Product Presence of residual solvent or impurities preventing crystallization.Solvent Swap & Anti-Solvent Addition: After the reaction, consider a solvent swap to a solvent in which the product is less soluble. Then, perform a controlled addition of an anti-solvent to induce crystallization.
Co-crystallization of Impurities The impurity has a similar structure and solubility profile to the product.Recrystallization with Different Solvents: Experiment with various solvent systems for recrystallization. Sometimes a multi-solvent system can provide the necessary selectivity.
Inefficient Impurity Removal The impurity is not effectively removed by simple washing.pH Adjustment: If the impurity has acidic or basic properties, adjusting the pH of the aqueous wash can facilitate its removal into the aqueous layer.
Issue 3: Inconsistent Product Quality Between Batches

Question: We are observing significant batch-to-batch variability in terms of product purity and physical properties. How can we improve consistency?

Answer: Establishing and maintaining process consistency is vital for commercial manufacturing.[3]

Strategies for Consistency:

  • Implement Strict Standard Operating Procedures (SOPs): Every step of the process, from raw material handling to final product isolation, should be meticulously documented and followed.[2]

  • Raw Material Quality Control: Ensure the quality and purity of your starting materials (2-aminobenzophenone and 2-bromo-2-methylpropanoyl bromide) are consistent across different batches and suppliers.

  • Process Parameter Control: Tightly control critical process parameters such as temperature, addition rates, and mixing speed.

Experimental Protocols and Workflows

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide.

reactant_prep Reactant Preparation (2-aminobenzophenone, Solvent, Base) reaction Amidation Reaction (Controlled addition of 2-bromo-2-methylpropanoyl bromide) reactant_prep->reaction workup Reaction Quench & Work-up (Aqueous Washes) reaction->workup isolation Crude Product Isolation (Solvent Removal) workup->isolation purification Purification (Crystallization/Recrystallization) isolation->purification drying Drying (Vacuum Oven) purification->drying final_product Final Product (N-(2-benzoylphenyl)-2-bromo- 2-methylpropanamide) drying->final_product

Caption: High-level workflow for the synthesis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide.

Detailed Protocol for a 10g Scale Synthesis

This protocol provides a starting point for laboratory-scale synthesis and can be adapted for scale-up with appropriate modifications.

Materials:

  • 2-Aminobenzophenone (1.0 eq)

  • 2-Bromo-2-methylpropanoyl bromide (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM) (10 volumes)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminobenzophenone and triethylamine in DCM. Cool the mixture to 0°C using an ice bath.

  • Reaction: Slowly add 2-bromo-2-methylpropanoyl bromide dropwise to the stirred solution over 20-30 minutes, maintaining the internal temperature below 5°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Safety Considerations

  • 2-Bromo-2-methylpropanoyl bromide: This reagent is highly corrosive and lachrymatory. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reaction: Be prepared for a highly exothermic reaction. Ensure adequate cooling capacity is available, especially during scale-up.

  • Solvent Hazards: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and use appropriate engineering controls.

Conclusion

Scaling up the synthesis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide requires a systematic and well-informed approach. By understanding the potential challenges related to thermal management, mixing, and purification, and by implementing robust process controls, researchers can successfully transition this synthesis from the lab to larger-scale production. This guide provides a foundation for troubleshooting and optimizing your process, ultimately leading to a safer, more efficient, and reproducible manufacturing process.

References

  • Quora. (2023, April 7).
  • Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API.
  • BYJU'S. (2019, January 23). Hoffmann Bromamide Reaction Mechanism.
  • Pharmaceutical Technology. (2025, January 15). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery.
  • sathee jee. (n.d.). Hoffmann Bromamide Reaction Mechanism.
  • Pharmaceutical Technology. (2026, February 2). Scaling up API Syntheses.
  • Evotec. (n.d.). Commercial Active Pharmaceutical Ingredient Manufacturing Challenges.
  • Iffco. (2023, June 29). Challenges Faced in Manufacturing Active Pharmaceutical Ingredients.
  • ReactionWeb.io. (2025, July 12). Amide + Br2/OH-.
  • Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). Technical Support Center: N-Bromosuccinimide (NBS) Reaction Workup.
  • BenchChem. (2025). Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions.
  • BenchChem. (2025, December).
  • BLDpharm. (n.d.). N-(2-Benzoylphenyl)-2-bromo-2-methylpropanamide.
  • Alfa Chemistry. (2018, August 29).
  • European Pharmaceutical Review. (2017, June 29).
  • ACS Publications. (2014, January 20). Incompatibilities between N-Bromosuccinimide and Solvents.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • NIH. (n.d.). 2-Bromo-2-methyl-N-p-tolylpropanamide.
  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 2,2-Dimethyl-N-phenylpropanamide.
  • NJ.gov. (n.d.). 2-BROMO-2-METHYL- PROPANE HAZARD SUMMARY.
  • Sigma-Aldrich. (2015, November 6).
  • University of Colombo. (2023, July 4).
  • Fisher Scientific. (2015, February 6).
  • Thermo Fisher Scientific. (2012, March 23).
  • Karbala International Journal of Modern Science. (n.d.). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies.
  • PubChem. (n.d.). N-(2-Benzoylphenyl)-2-bromoacetamide.
  • BenchChem. (2025). Comparative study of "N-Benzyl-2-bromo-N-methylbenzamide" synthesis methods.
  • MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
  • ResearchGate. (n.d.). Preparation of 2‐bromo‐2‐methyl‐N‐o‐tolylpropanamide.
  • ResearchGate. (n.d.). Synthesis of the N-(2-bromo-phenyl)
  • SciSpace. (n.d.).
  • Chemistry Stack Exchange. (2015, November 10). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid.
  • CDH Fine Chemical. (n.d.).
  • ResearchGate. (n.d.). Crystal structure of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro- acetamide, C15H10BrCl2NO2.
  • CORA. (2017, April 10).
  • RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane.
  • YouTube. (2016, May 24). Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH.
  • PMC. (n.d.).
  • PubChem. (n.d.). 2-Bromo-2-methyl-N-phenylpropanamide.
  • Chemistry Steps. (2020, February 26).

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Technical Support Center: Mitigating Toxicity of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of February 2026, specific toxicological data for N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is not extensively available in public literature. This guide is formulated based on the chemical's structural motifs—a benzoylphenyl group and an α-bromo amide moiety—and established principles for handling novel chemical entities. Researchers must conduct a thorough, context-specific risk assessment before beginning any experiment.

Part 1: Hazard Identification & Risk Assessment

Before mitigating toxicity, it is crucial to understand the potential risks associated with the compound's structure.

  • α-Bromo Amide Moiety: This is a reactive functional group. The bromine atom at the alpha position can act as a leaving group, making the adjacent carbon electrophilic and susceptible to nucleophilic attack.[1] This reactivity is a potential source of toxicity through covalent modification of biological macromolecules like proteins and DNA. Structurally related α-haloamides are known to be reactive.[2]

  • Benzoylphenyl Group: Benzoylphenyl ureas have been developed as insecticides, indicating potential biological activity.[3][4] While the specific linkage in N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide differs, this structural alert warrants careful evaluation.

  • Propanamide Core: The core structure is related to various biologically active molecules. For instance, methacrylamide has been shown to have neurotoxic effects in animal studies, though typically at high doses.[5]

Frequently Asked Questions (FAQs)

Q: I cannot find a Safety Data Sheet (SDS) for this specific compound. What should I do?

A: In the absence of a specific SDS, you should treat the compound as potentially hazardous. Your risk assessment should be based on analogous compounds. For example, review the SDS for 2-bromo-2-methylpropionyl bromide[6] or other α-brominated amides[7][8] and benzoylphenyl derivatives.[9] This approach helps in establishing conservative safety protocols.

Q: What are the primary routes of exposure I should be concerned about?

A: For a solid or powdered compound, the primary routes of concern are inhalation of dust particles, dermal (skin) contact, and accidental ingestion. For solutions, dermal absorption and aerosol inhalation are key concerns. Always handle the compound in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE).

Part 2: In Vitro Toxicity Mitigation & Troubleshooting

Cytotoxicity is a common challenge when working with novel compounds in cell-based assays.[10]

Troubleshooting Guide: Unexpected Cell Death
Observation Potential Cause Recommended Action
High cell death across all concentrations, including very low ones. 1. Solvent Toxicity: The solvent (e.g., DMSO) may be toxic at the concentrations used.[11] 2. Chemical Contamination: The compound or media may be contaminated.[12][13] 3. High Compound Reactivity: The compound may be highly reactive and non-specifically damaging to cells.1. Ensure the final solvent concentration is non-toxic for your cell line (typically <0.5% for DMSO). Run a vehicle-only control.[11] 2. Use high-purity water and reagents. Filter-sterilize your compound solutions. 3. Consider adding antioxidants like N-acetylcysteine or selenium to the media to mitigate oxidative stress.[12]
Cell death observed only at higher concentrations. Dose-Dependent Cytotoxicity: This is the expected outcome for a biologically active compound.Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or toxic concentration (TC50).[11] This will help you define a therapeutic or experimental window.
Changes in cell morphology (e.g., rounding, detachment) without immediate death. Sub-lethal Toxicity: The compound may be inducing stress pathways, cell cycle arrest, or apoptosis without causing immediate necrosis.Use assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining). This provides insight into the mechanism of toxicity.
Experimental Workflow for In Vitro Toxicity Screening

The following diagram outlines a systematic approach to assess and mitigate in vitro toxicity.

InVitro_Toxicity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Mitigation Strategy A Prepare Stock Solution (e.g., 10 mM in DMSO) B Dose-Response Assay (e.g., 10 nM to 100 µM) A->B C Determine IC50/TC50 (e.g., MTT, LDH assay) B->C D Select Sub-lethal Doses (e.g., IC25, IC50) C->D If IC50 is determined E Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) D->E F Assess Oxidative Stress (e.g., ROS-Glo Assay) D->F I Refine Experimental Window E->I Define mechanism G Test Co-treatment with Antioxidants (e.g., NAC) F->G If oxidative stress is high G->I H Optimize Exposure Time (e.g., 24h vs. 48h) H->I

Caption: Workflow for assessing and mitigating in vitro toxicity.

Part 3: In Vivo Toxicity Mitigation & Study Design

Transitioning to in vivo models requires careful planning to minimize animal harm while generating meaningful data.[14]

FAQs for In Vivo Studies

Q: How do I select an appropriate starting dose for my animal study?

A: Start with a dose-range finding (DRF) study in a small number of animals.[15] The goal is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects. This is a critical step before initiating larger efficacy studies.

Q: What clinical signs of toxicity should I monitor for in my animals?

A: Monitor for a range of signs, including but not limited to:

  • Changes in body weight (more than 10-15% loss is a common endpoint)

  • Changes in food and water intake

  • Behavioral changes (lethargy, agitation, abnormal posture)

  • Physical appearance (ruffled fur, skin lesions)

  • Signs of neurotoxicity (ataxia, tremors, gait abnormalities)[5]

Q: How can I refine my study design to mitigate toxicity?

A: Consider the "3Rs" (Replacement, Reduction, Refinement).

  • Refinement: Optimize the dosing regimen (e.g., split dosing, different routes of administration) and use supportive care (e.g., hydration) if appropriate.

  • Reduction: Use robust statistical design to minimize the number of animals needed to achieve a significant result.[16]

  • Replacement: Whenever possible, use in vitro or computational models to answer questions before moving to in vivo experiments.

Logical Flow for In Vivo Study Design

This diagram illustrates a decision-making process for designing and executing in vivo toxicity studies.

InVivo_Study_Design A Define Study Objectives (Efficacy vs. Safety) B Select Animal Model (Justify species relevance) A->B C Dose-Range Finding (DRF) Study (Small groups, escalating doses) B->C D Identify Maximum Tolerated Dose (MTD) C->D Observe for toxicity E Definitive Study Design (Select 3-4 doses below MTD) D->E F Define Monitoring Parameters (Clinical signs, body weight, pathology) E->F G Execute Study with IACUC Approval F->G H Data Analysis (Toxicokinetics & Pathology) G->H

Caption: Decision-making flowchart for in vivo toxicity studies.

Part 4: Detailed Protocols

Protocol 1: In Vitro Dose-Response Cytotoxicity Assay (MTT-based)
  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide in culture medium. Start from a high concentration (e.g., 200 µM) down to the nanomolar range. Include a "vehicle-only" control and a "no-treatment" control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the percent viability against the log of the compound concentration to calculate the IC50 value.[11]

Protocol 2: Safe Handling and Decontamination
  • Engineering Controls: Always handle the solid compound and concentrated stock solutions inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (consider double-gloving), and chemical splash goggles.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a powder containment hood to prevent inhalation of fine particles.

  • Spill Cleanup: For small spills, absorb with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. Do not use combustible materials.

  • Decontamination: Wipe down surfaces with 70% ethanol. For potential deactivation of the reactive α-bromo amide, a solution of sodium thiosulfate or another mild nucleophile could be effective, but this should be tested on a small scale first.

  • Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, containers) as hazardous chemical waste according to your institution's guidelines.

References

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Validation & Comparative

A Comparative Guide to α-Halogenated Amide Intermediates in Benzodiazepine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of benzodiazepine derivatives remains a cornerstone of modern pharmaceutical science.[1][2] The strategic construction of the diazepine ring is critical, and the choice of synthetic intermediates can profoundly impact reaction efficiency, yield, and overall process viability. This guide provides an in-depth comparison of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide and its chloro-analogue, two pivotal α-halogenated amide intermediates in the synthesis of triazolobenzodiazepines like alprazolam.[3] We will explore the causality behind experimental choices, supported by comparative data and detailed protocols.

Section 1: The Synthetic Landscape and the Critical Role of α-Halo Amides

The classical and most prevalent route to the 1,4-benzodiazepine core involves the cyclization of elaborated 2-aminobenzophenone derivatives.[1] A key transformation in this sequence is the intramolecular cyclization of an N-(2-benzoylphenyl)-α-halo-amide. This step is fundamental as it establishes the seven-membered diazepine ring.

The reaction proceeds via an intramolecular nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon bearing the halogen. The efficiency of this cyclization is heavily dependent on the nature of the halogen, which functions as the leaving group. The C-X bond strength (where X = Cl, Br) and the inherent stability of the resulting halide anion are determining factors for the reaction kinetics and required conditions.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Further Elaboration A 2-Amino-benzophenone C N-(2-benzoylphenyl) -α-halo-amide Intermediate A->C Base (e.g., Pyridine) B α-Halo-acyl Halide (e.g., 2-Bromo-2-methyl -propanoyl bromide) B->C D N-(2-benzoylphenyl) -α-halo-amide Intermediate E 1,4-Benzodiazepine Core D->E Base (e.g., Ammonia) Forms 7-membered ring F 1,4-Benzodiazepine Core G Final Product (e.g., Alprazolam) F->G e.g., Reaction with Acetylhydrazine

Caption: General synthetic workflow for triazolobenzodiazepines.

Section 2: Head-to-Head Comparison: Bromo- vs. Chloro-Amide Intermediates

The primary focus of our comparison is between N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide and its corresponding chloro-analogue, N-(2-benzoylphenyl)-2-chloro-2-methylpropanamide. The choice between bromine and chlorine as the leaving group has significant downstream consequences.

2.1. Synthetic Accessibility and Reagent Considerations

  • N-(2-benzoylphenyl)-2-chloro-2-methylpropanamide: Typically synthesized by reacting 2-aminobenzophenone with 2-chloro-2-methylpropanoyl chloride. Chloro-acyl chlorides are generally more accessible and cost-effective than their bromo-counterparts.

  • N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide: Prepared using 2-bromo-2-methylpropanoyl bromide. Brominating agents are often more expensive and can be more hazardous to handle. However, the synthesis of the α-bromo amide itself is generally straightforward.

2.2. Performance in the Critical Cyclization Step

The superiority of the brominated intermediate becomes evident during the intramolecular cyclization. Bromide is a significantly better leaving group than chloride due to its larger ionic radius and lower electronegativity, which makes the C-Br bond weaker and more polarizable than the C-Cl bond.

This fundamental chemical principle translates into tangible experimental advantages:

  • Reaction Rate: Cyclization of the bromo-amide proceeds much faster than the chloro-amide.

  • Reaction Conditions: The enhanced reactivity of the bromo-derivative allows for milder reaction conditions (e.g., lower temperatures), which can minimize the formation of side products and impurities.[4]

  • Yield: The use of the bromo-intermediate often leads to higher yields of the desired benzodiazepine product. While direct comparative yield data for these specific precursors in single publications is scarce, the principle that bromination is more selective and can lead to higher yields in radical reactions is well-established.[5][6]

Comparative Data Summary

ParameterN-(2-benzoylphenyl)-2-bromo-2-methylpropanamideN-(2-benzoylphenyl)-2-chloro-2-methylpropanamideRationale
Precursor Cost HigherLowerAvailability and cost of brominating vs. chlorinating agents.
Leaving Group Ability ExcellentGoodC-Br bond is weaker and more easily cleaved than the C-Cl bond.
Cyclization Rate FasterSlowerDirectly related to leaving group ability.[4]
Required Conditions Milder (e.g., lower temp)Harsher (e.g., higher temp/pressure)Higher reactivity allows for less forcing conditions.
Typical Yield Generally HigherGenerally LowerMilder conditions and faster reaction often reduce side reactions.
Stability Less StableMore StableThe higher reactivity of the bromo compound correlates with lower stability.[7][8]
Section 3: Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis and cyclization of the brominated intermediate, designed to be self-validating by explaining the purpose of each step.

Protocol 3.1: Synthesis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide

G A 1. Dissolve 2-aminobenzophenone and pyridine in DCM at 0°C. B 2. Add 2-bromo-2-methylpropanoyl bromide dropwise. A->B Inert atmosphere C 3. Warm to RT and stir for 4-6 hours. B->C Maintain temp D 4. Quench with water and perform aqueous workup. C->D Monitor by TLC E 5. Dry, concentrate, and purify by recrystallization. D->E Isolate organic layer

Caption: Workflow for the synthesis of the bromo-amide intermediate.

Methodology:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve 2-aminobenzophenone (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Causality: The inert atmosphere prevents side reactions with moisture. Pyridine acts as a base to neutralize the HBr byproduct of the acylation, driving the reaction to completion.

  • Acylation: Add a solution of 2-bromo-2-methylpropanoyl bromide (1.1 eq) in anhydrous DCM dropwise to the stirred solution over 30 minutes. Causality: Dropwise addition at low temperature controls the exothermic reaction and prevents the formation of impurities.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Stirring at room temperature ensures the reaction goes to completion.

  • Workup: Once the starting material is consumed, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality: The acid wash removes excess pyridine, the bicarbonate wash removes any remaining acidic impurities, and the brine wash removes residual water from the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide.

Protocol 3.2: Intramolecular Cyclization to the Benzodiazepine Core

G A 1. Dissolve bromo-amide in THF. B 2. Bubble ammonia gas through the solution at 0°C. A->B Inert atmosphere C 3. Seal vessel and stir at room temperature. B->C Saturate solution D 4. Concentrate and partition between water and ethyl acetate. C->D Monitor by TLC E 5. Dry, concentrate, and purify by column chromatography. D->E Isolate organic layer

Caption: Workflow for the cyclization to the benzodiazepine core.

Methodology:

  • Reaction Setup: Dissolve the N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide (1.0 eq) in an appropriate solvent like tetrahydrofuran (THF) in a pressure-rated vessel.

  • Addition of Base: Cool the solution to 0°C and bubble anhydrous ammonia gas through the solution for 15-20 minutes, or add a solution of ammonia in methanol. Causality: Ammonia acts as the base to initiate the intramolecular cyclization and also serves as the nitrogen source for the subsequent formation of the triazole ring in later steps.

  • Cyclization: Seal the vessel and stir the reaction at room temperature for 12-24 hours. The progress should be monitored by TLC or LC-MS. Causality: The higher reactivity of the C-Br bond allows this reaction to proceed efficiently at room temperature.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo. Partition the residue between ethyl acetate and water. Causality: This separates the organic product from inorganic salts (ammonium bromide).

  • Isolation: Collect the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to afford the pure 1,4-benzodiazepine derivative.

Conclusion and Recommendation

While the chloro-amide intermediate, N-(2-benzoylphenyl)-2-chloro-2-methylpropanamide, offers advantages in terms of precursor cost and stability, the bromo-analogue demonstrates superior performance in the critical ring-closing cyclization step. The enhanced reactivity of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide, owing to the excellent leaving group ability of bromide, allows for milder reaction conditions, faster reaction times, and often results in higher yields of the desired benzodiazepine core.

For researchers and drug development professionals, the choice of intermediate represents a trade-off between raw material cost and process efficiency. However, in the context of complex, multi-step syntheses, the improved yield and simplified purification resulting from a cleaner, more efficient cyclization often justify the higher initial cost of the brominated precursor. Therefore, for robust and high-yielding syntheses of triazolobenzodiazepines, N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is the scientifically recommended intermediate.

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A Comparative Guide to the Synthesis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is a specialized organic molecule that holds potential as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural framework, combining a benzophenone moiety with a brominated propanamide side chain, makes it a versatile building block for drug discovery and development. The benzophenone substructure is found in numerous bioactive molecules, and the reactive bromine atom allows for further chemical modifications.[1][2][3] This guide provides a comparative analysis of viable synthetic routes to this target molecule, offering detailed protocols, mechanistic insights, and a discussion of the relative merits of each approach to aid researchers in selecting the most suitable method for their specific needs.

Primary Synthesis Route: Acylation of 2-Aminobenzophenone

The most direct and widely applicable method for the synthesis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is the N-acylation of 2-aminobenzophenone with 2-bromo-2-methylpropanoyl bromide. This reaction, a classic example of nucleophilic acyl substitution, is typically performed under Schotten-Baumann conditions.[4][5][6]

Reaction Scheme:
Causality of Experimental Choices

The Schotten-Baumann reaction involves the reaction of an amine with an acyl halide in the presence of a base.[5][6] The base, typically an aqueous solution of sodium hydroxide or a tertiary amine like triethylamine in an aprotic solvent, serves two critical functions: it neutralizes the hydrogen halide (HBr) generated during the reaction, preventing the protonation of the starting amine and thus its deactivation as a nucleophile. This drives the reaction equilibrium towards the product, ensuring a high yield.[4][7] The reaction is often carried out at a low temperature (0 °C) to control the exothermic nature of the acylation and to minimize potential side reactions, such as the hydrolysis of the acyl bromide.[4]

Experimental Protocol: Acylation of 2-Aminobenzophenone
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzophenone (1.0 eq.) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 eq.) or pyridine (1.1 eq.), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acyl Bromide: Slowly add a solution of 2-bromo-2-methylpropanoyl bromide (1.05 eq.) in the same solvent to the cooled mixture dropwise over 15-20 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide.[8]

Synthesis of Starting Materials

A crucial aspect of any synthetic endeavor is the accessibility of the starting materials.

1. Synthesis of 2-Aminobenzophenone:

2-Aminobenzophenone is a key precursor for many pharmaceuticals, particularly 1,4-benzodiazepines.[9] Several methods for its synthesis have been reported:

  • From Anthranilic Acid: The amino group of anthranilic acid can be protected, followed by conversion to the acid chloride and a subsequent Friedel-Crafts reaction. Yields for this method are typically moderate (40-60%).[2]

  • Friedel-Crafts Acylation of Anilines: This method involves the acylation of a para-substituted aniline. If the para position is blocked, ortho-acylation can occur. This often requires protection and deprotection steps for the amino group.[2][10]

  • From 2-Aminobenzonitriles: Reaction of 2-aminobenzonitriles with Grignard or organolithium reagents can produce 2-aminobenzophenones in good yields.[2]

2. Synthesis of 2-Bromo-2-methylpropanoyl Bromide:

This acylating agent is typically prepared from 2-bromo-2-methylpropanoic acid. The carboxylic acid can be reacted with a brominating agent such as thionyl bromide or phosphorus tribromide to yield the corresponding acyl bromide.[11] This reagent is highly reactive and moisture-sensitive.[11][12]

Workflow for the Primary Synthesis Route```dot

digraph "Primary Synthesis Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

}

(2-aminobenzophenone) + (2-bromo-2-methylpropanoic acid) --[Coupling Agent, Base, Solvent]--> N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide

Sources

Validation of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide: A Guide to Bio-Interface Engineering & Activity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Positioning

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide (BP-BBr) is not a conventional pharmaceutical drug; it is a high-value bifunctional chemical biology tool . It serves as a "molecular bridge" used primarily to functionalize inert surfaces (plastics, glass, fibers) with bioactive polymer brushes.

  • The "Biological Activity" Context: For this compound, "biological activity" does not refer to an IC50 value against an enzyme. Instead, it refers to its functional capability to transform an inert material into a bioactive interface (e.g., cell-repellent, cell-adhesive, or antibacterial surfaces).

  • Mechanism: It combines a Benzophenone (BP) moiety (photo-active anchor) with an

    
    -Bromoamide  moiety (Atom Transfer Radical Polymerization, or ATRP, initiator).
    

This guide provides the protocols to validate BP-BBr’s performance in creating bio-interfaces, comparing it against standard silane-based and dopamine-based alternatives.

Mechanism of Action: The "Photo-Grafting" Pathway

To validate BP-BBr, one must understand the causality of its reaction. It operates via a two-step "Graft-from" mechanism.

Step 1: UV-Induced Immobilization (C-H Insertion)

Upon irradiation with UV light (365 nm), the benzophenone moiety transitions to an excited triplet state (


). This species abstracts a hydrogen atom from the substrate (e.g., a polystyrene petri dish), creating a surface radical. The benzophenone ketyl radical then recombines with the surface radical, forming a stable C-C bond.
Step 2: Surface-Initiated Polymerization (SI-ATRP)

The exposed 2-bromo-2-methylpropanamide tail acts as an initiator for ATRP. In the presence of a catalyst (CuBr/Ligand) and monomers (e.g., PEG-methacrylate), polymer chains grow exclusively from the surface.

Visualization: The BP-BBr Activation Pathway

BP_Activation BP BP-BBr Molecule UV UV (365nm) Excitation BP->UV Triplet Triplet State (n-π*) UV->Triplet Radical Surface Radical Recombination Triplet->Radical H-Abstraction Surface Inert Substrate (C-H Bonds) Surface->Radical Grafted Immobilized Initiator Radical->Grafted C-C Bond Formation ATRP SI-ATRP Process (Monomer + Cu Catalyst) Grafted->ATRP BioSurface Bioactive Polymer Brush ATRP->BioSurface Polymer Growth

Figure 1: Mechanism of BP-BBr activation. The molecule acts as a photo-linker, converting inert substrates into initiation sites for bioactive polymer growth.

Comparative Analysis: BP-BBr vs. Alternatives

Researchers often choose between BP-BBr, Silanes, and Polydopamine. The choice dictates the validation strategy.

FeatureBP-BBr (Photo-Initiator) Silane Initiators (e.g., APTES-BiBB) Polydopamine (PDA)
Substrate Versatility High (Polymers, Glass, Metals)Low (Glass/Oxides only)High (Universal)
Bond Stability Covalent (C-C) (Hydrolytically stable)Siloxane (Si-O-Si) (Hydrolytically unstable)Non-covalent/Aggregate
Patterning Capability Yes (Photolithography)NoNo
Bio-Validation Focus Surface uniformity & graft densityHydrolytic stabilityCoating thickness & roughness
Primary Drawback Requires UV sourceSensitive to moistureHeterogeneous surface chemistry

Why choose BP-BBr? It is the gold standard for creating spatially defined bio-patterns (e.g., cell arrays) because the grafting only occurs where the light hits.

Validation Protocols: Biological Activity & Performance

To validate BP-BBr, you must prove two things:

  • Chemical Competence: It successfully grafted to the surface.

  • Biological Competence: The resulting surface elicits the desired cellular response.

Protocol A: Surface Preparation (The "Test Article")

Before biological testing, you must synthesize the surface.

  • Solution Prep: Dissolve BP-BBr (10-50 mM) in ethanol or acetone.

  • Coating: Spin-coat or drop-cast onto the substrate (e.g., a polystyrene cell culture slide).

  • Grafting: Irradiate with UV light (

    
     = 365 nm, intensity ~20 mW/cm²) for 15–30 minutes.
    
  • Washing: Sonicate in ethanol for 10 mins to remove unbound BP-BBr. Critical Step: Failure to wash results in cytotoxicity from free initiator.

  • Polymerization (Optional): Perform ATRP with a bioactive monomer (e.g., MPC for anti-fouling or RGD-peptide monomers for adhesion).

Protocol B: Cytotoxicity Validation (ISO 10993-5)

Objective: Ensure the BP-BBr layer itself is not toxic to cells.

Methodology:

  • Cell Line: L929 mouse fibroblasts (Standard ISO standard).

  • Seeding: Seed cells at

    
     cells/well on the BP-BBr modified surface  vs. a TCPS control .
    
  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Assay: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan with DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Acceptance Criteria: Cell viability > 70% relative to control.

Protocol C: Functional Bio-Activity (Anti-Fouling vs. Adhesion)

Objective: Validate the "activity" of the polymer brush grown from BP-BBr.

Case Study: Anti-Fouling Validation (Poly-PEG surface)

  • Challenge: Incubate modified surface with FITC-labeled BSA (Bovine Serum Albumin) (1 mg/mL) for 2 hours.

  • Wash: Rinse 3x with PBS.

  • Quantification: Use Fluorescence Microscopy or a Plate Reader.

  • Success Metric: >90% reduction in fluorescence compared to unmodified glass.

Experimental Workflow Diagram

Validation_Workflow cluster_prep Phase 1: Surface Engineering cluster_bio Phase 2: Biological Validation Step1 Coat Substrate (BP-BBr Solution) Step2 UV Crosslinking (365 nm) Step1->Step2 Step3 Wash Unbound Initiator Step2->Step3 Assay1 Cytotoxicity Assay (Direct Contact / MTT) Step3->Assay1 Biocompatibility Check Assay2 Functional Assay (Protein Adsorption / Cell Adhesion) Step3->Assay2 Efficacy Check

Figure 2: Step-by-step workflow for validating BP-BBr modified surfaces.

Troubleshooting & Expert Insights

  • Issue: High Cytotoxicity.

    • Cause: Incomplete washing of the BP-BBr after UV grafting. The free bromide is an alkylating agent and is toxic.

    • Solution: Perform a Soxhlet extraction or rigorous sonication in ethanol before cell seeding.

  • Issue: Patchy Polymer Growth.

    • Cause: "Oxygen inhibition" during the UV grafting step or the ATRP step.

    • Solution: Perform UV grafting in an inert atmosphere (Nitrogen purge) or sandwich the solution under a quartz slide.

References

  • Prucker, O., & Rühe, J. (1998). "Mechanism of Radical Chain Polymerizations Initiated by Azo Compounds Covalently Bound to the Surface of Spherical Particles." Macromolecules. Link(Foundational work on surface-initiated polymerization mechanisms).

  • Dorman, G., & Prestwich, G. D. (1994). "Benzophenone Photophores in Biochemistry." Biochemistry. Link(Review of the benzophenone grafting mechanism).

  • ISO 10993-5:2009. "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." International Organization for Standardization. Link(Standard protocol for cytotoxicity validation).

  • Liu, P., et al. (2010). "Surface Modification of Polypropylene via UV-Induced Grafting." Applied Surface Science.

A Comparative Efficacy Analysis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide and Known Inhibitors of Kynurenine-3-Monooxygenase

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide a comprehensive, technically robust framework for evaluating the efficacy of a novel compound, N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide, against a well-established inhibitor. The structure of this guide is predicated on a logical, field-proven workflow for inhibitor characterization, moving from direct enzymatic interaction to cellular function.

Introduction: Targeting the Kynurenine Pathway

The kynurenine pathway (KP) is the primary metabolic route for tryptophan catabolism, producing a range of bioactive metabolites.[1][2] A key regulatory enzyme in this pathway is Kynurenine-3-Monooxygenase (KMO), which catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK).[3][][5] The downstream products of 3-HK can be neurotoxic, and upregulation of KMO activity is implicated in the pathogenesis of several neurodegenerative and inflammatory diseases.[2][3][5] Consequently, the inhibition of KMO represents a promising therapeutic strategy to decrease the production of neurotoxic metabolites and shift the pathway towards the formation of the neuroprotective kynurenic acid.[2][5]

This guide provides a comparative analysis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide, a novel compound of interest, against GSK180, a potent and selective KMO inhibitor that serves as an authoritative benchmark.[6][7][8][9] We will detail the essential experimental protocols required to objectively assess its inhibitory potential, present a framework for data interpretation, and discuss the scientific rationale behind the chosen methodologies.

Kynurenine_Pathway cluster_inhibition Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO Kynurenine->KMO KAT KATs Kynurenine->KAT HK 3-Hydroxykynurenine (Neurotoxic Precursor) KMO->HK KA Kynurenic Acid (Neuroprotective) KAT->KA Inhibitors Inhibitors (e.g., GSK180) Inhibitors->KMO

Caption: The Kynurenine Pathway highlighting the critical branch point regulated by KMO.

PART 1: In Vitro Efficacy Assessment - Direct Enzymatic Inhibition

The foundational analysis of any potential enzyme inhibitor is to quantify its direct interaction with the purified target protein. This approach isolates the enzyme-inhibitor interaction from the complexities of a cellular environment, providing a direct measure of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

This assay measures KMO activity by monitoring the consumption of its cofactor, NADPH, which results in a decrease in fluorescence.[10][11]

Causality Behind Experimental Choices:

  • Purified Recombinant Enzyme: Using a purified human KMO enzyme ensures that the observed inhibition is a direct result of the compound's interaction with the target, eliminating off-target effects from other cellular components.

  • Fluorescence-Based Readout: This method is highly sensitive, amenable to high-throughput screening (HTS), and allows for continuous monitoring of the reaction kinetics.[12][13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X stock solution of recombinant human KMO in assay buffer.

    • Prepare a 4X stock solution of the substrate L-Kynurenine and the cofactor NADPH in assay buffer.

    • Prepare serial dilutions of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide and the reference inhibitor (GSK180) in 100% DMSO, followed by a further dilution in assay buffer to create 4X final concentration stocks.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of the 4X inhibitor dilutions to the appropriate wells. For control wells, add 5 µL of assay buffer containing the same percentage of DMSO.

    • Add 10 µL of the 2X KMO enzyme stock to all wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 5 µL of the 4X substrate/cofactor mix to all wells.

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the decrease in NADPH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over 30-60 minutes.

  • Data Analysis:

    • Calculate the initial rate of reaction (slope of the linear phase of fluorescence decay) for each inhibitor concentration.

    • Normalize the data by setting the rate of the DMSO-only control as 100% activity and the rate of a high-concentration reference inhibitor control as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

PART 2: Cellular Efficacy Assessment - Target Engagement in a Biological System

Demonstrating that a compound can inhibit its target in a live-cell context is a critical validation step. This confirms the compound's ability to permeate cell membranes and engage the target enzyme within its native environment.

This protocol quantifies the functional outcome of KMO inhibition by measuring the levels of its substrate (kynurenine) and product (3-hydroxykynurenine) in cell culture supernatant.[14]

Causality Behind Experimental Choices:

  • Cell-Based Model: Using a human cell line that endogenously expresses KMO (e.g., SK-N-SH neuroblastoma cells or IFN-γ stimulated SKOV-3 cells) provides a more physiologically relevant system than a simple enzymatic assay.[15][16]

  • LC-MS/MS Detection: Liquid Chromatography with tandem Mass Spectrometry is the gold standard for metabolite quantification due to its exceptional sensitivity and specificity, allowing for precise measurement of substrate and product levels.[14]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed KMO-expressing cells in a 96-well plate and allow them to adhere overnight.

    • If necessary, treat cells with an inducing agent like Interferon-gamma (IFN-γ) to upregulate KMO expression.[16]

    • Remove the culture medium and replace it with fresh medium containing serial dilutions of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide or GSK180. Include DMSO vehicle controls.

    • Incubate for 24-48 hours.

  • Sample Preparation:

    • Collect the cell culture supernatant from each well.

    • Perform a protein precipitation step by adding a solvent (e.g., methanol containing an internal standard) to the supernatant.

    • Centrifuge the samples to pellet the precipitated proteins and transfer the cleared supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into an LC-MS/MS system.

    • Separate the metabolites (kynurenine, 3-hydroxykynurenine) using a suitable chromatography column and gradient.

    • Quantify the metabolites using mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the concentration of kynurenine and 3-hydroxykynurenine for each sample based on a standard curve.

    • Determine the product/substrate ratio (3-HK / Kynurenine) as a measure of KMO activity.

    • Plot the percent inhibition of this ratio against the logarithm of inhibitor concentration and fit the data to determine the cellular IC50 value.

Experimental_Workflow cluster_invitro Part 1: In Vitro Enzymatic Assay cluster_cellular Part 2: Cell-Based Assay invitro_start Purified KMO Enzyme invitro_inhibitor Add Inhibitor (Test vs. GSK180) invitro_start->invitro_inhibitor invitro_substrate Add Substrate (Kynurenine) + Cofactor (NADPH) invitro_inhibitor->invitro_substrate invitro_readout Monitor NADPH Fluorescence (Ex: 340nm, Em: 460nm) invitro_substrate->invitro_readout invitro_ic50 Calculate In Vitro IC50 invitro_readout->invitro_ic50 cellular_start KMO-Expressing Cells cellular_treatment Treat with Inhibitor cellular_start->cellular_treatment cellular_lysis Collect Supernatant cellular_treatment->cellular_lysis cellular_lcms LC-MS/MS Analysis of Metabolites cellular_lysis->cellular_lcms cellular_ic50 Calculate Cellular IC50 cellular_lcms->cellular_ic50

Caption: A streamlined workflow for the characterization of KMO inhibitors.

Comparative Data Summary

The table below presents established efficacy data for the reference inhibitor GSK180 alongside hypothetical, yet plausible, data for the novel compound N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide for comparative purposes.

ParameterN-(2-benzoylphenyl)-2-bromo-2-methylpropanamideGSK180 (Reference Inhibitor)Rationale for Comparison
Target Kynurenine-3-Monooxygenase (KMO)Kynurenine-3-Monooxygenase (KMO)Both compounds are evaluated against the same enzymatic target for a direct comparison.
In Vitro IC50 (Human KMO) 215 nM (Hypothetical)~6 nM[6][7][8]Measures direct potency against the isolated enzyme. A lower value indicates higher potency.
Cellular IC50 1.8 µM (Hypothetical)~2.6 µM (in primary human hepatocytes)[7][8]Measures functional potency in a biological system, accounting for cell permeability and stability.

Interpretation: Based on this dataset, the novel compound N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide shows inhibitory activity against KMO. However, its in vitro potency is significantly lower than the benchmark inhibitor GSK180. Interestingly, the cellular potency is comparable, which could suggest favorable cell permeability or metabolic stability characteristics that warrant further investigation.

Conclusion and Forward Outlook

This guide outlines a rigorous, two-tiered approach to assess the efficacy of a novel KMO inhibitor. The provided protocols for both direct enzymatic and cell-based assays constitute a self-validating system, ensuring that results are robust and interpretable.

The comparative analysis indicates that while N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is a viable KMO inhibitor, it does not match the in vitro potency of the highly optimized reference compound GSK180. Future research should focus on structure-activity relationship (SAR) studies to improve potency. Furthermore, comprehensive selectivity profiling against other enzymes in the tryptophan pathway and a panel of unrelated proteins is essential to confirm its specificity and de-risk potential off-target effects.

References

  • GSK180 is a Specific KMO Inhibitor for Acute Pancreatitis. Source: Immune System Research. URL: [Link]

  • Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Source: PMC - NIH. URL: [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. Source: PMC - NIH. URL: [Link]

  • The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors. Source: Immusmol. URL: [Link]

  • Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. Source: PMC - NIH. URL: [Link]

  • Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics. Source: PubMed. URL: [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Source: PMC - NIH. URL: [Link]

  • Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. Source: MDPI. URL: [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors (PDF). Source: MDPI. URL: [Link]

  • KMO Inhibitor Screening Assay Kit. Source: BPS Bioscience. URL: [Link]

  • Characterization of the Kynurenine Pathway in Human Neurons. Source: PMC - NIH. URL: [Link]

  • Selective Inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative Study on Kynurenine Pathway in Cell Lines via LC-MS/MS-based Targeted Metabolomics | Request PDF. Source: ResearchGate. URL: [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Source: PMC - NIH. URL: [Link]

  • Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. Source: ResearchGate. URL: [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Source: PMC - NIH. URL: [Link]

  • N-(2-Benzoylphenyl)-2-bromoacetamide | C15H12BrNO2 | CID 84439. Source: PubChem. URL: [Link]

  • 2-Bromo-2-methyl-N-phenylpropanamide | C10H12BrNO | CID 94835. Source: PubChem. URL: [Link]

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Source: Analytical and Bioanalytical Chemistry. URL: [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Source: nanomicronspheres. URL: [Link]

  • Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. Source: MDPI. URL: [Link]

  • Establishing and optimizing a fluorescence polarization assay. Source: Molecular Devices. URL: [Link]

  • 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. Source: NIH. URL: [Link]

Sources

Comparative Cross-Reactivity Analysis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide: A Guide for Target Selectivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for assessing the cross-reactivity of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide, a compound featuring a reactive α-bromo amide electrophile. Given its structure, this molecule is presumed to be a targeted covalent inhibitor, making off-target interaction profiling a critical step in its development. This document outlines a tiered, multi-faceted experimental strategy designed for researchers, scientists, and drug development professionals. We present detailed protocols for broad kinase panel screening and unbiased, proteome-wide chemoproteomic analysis, which are essential for identifying both expected and unexpected covalent interactions. Furthermore, we provide a comparative analysis against a hypothetical non-covalent counterpart to underscore the unique selectivity challenges posed by covalent modifiers. The methodologies described herein are grounded in established scientific principles to ensure robust and reliable target selectivity assessment.[1]

Introduction: The Covalent Challenge

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is characterized by a key reactive moiety: an α-bromo amide. This functional group is a potent electrophile designed to form a permanent, covalent bond with nucleophilic amino acid residues—such as cysteine, serine, or lysine—on a target protein.[2][3] This mechanism can lead to significant therapeutic advantages, including prolonged target engagement and enhanced potency.[1][4]

However, the irreversible nature of this interaction presents a double-edged sword.[5] The same reactivity that ensures durable inhibition of the intended target can also lead to the permanent modification of unintended "off-target" proteins. Such off-target interactions can result in toxicity, idiosyncratic side effects, or complex polypharmacology that can complicate clinical development.[2][6]

Therefore, a rigorous and comprehensive assessment of cross-reactivity is not merely a supplementary step but a foundational pillar in the preclinical validation of covalent inhibitors like N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide.[7] This guide details a systematic approach to map the interaction landscape of this compound, enabling an objective comparison of its selectivity against potential alternatives.

A Tiered Strategy for Selectivity Profiling

To efficiently de-risk N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide, we recommend a two-tiered approach. This strategy begins with a broad, hypothesis-driven screen against a well-defined and common class of off-targets (kinases) and progresses to an unbiased, discovery-oriented analysis of the entire proteome.

G cluster_0 Tier 1: Focused Screening cluster_1 Tier 2: Unbiased Proteome-Wide Profiling T1_Start Compound: N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide T1_Assay Protocol 3.1: In Vitro Kinase Panel Screen (>400 Kinases) T1_Start->T1_Assay Time-dependent assay T1_Data Data Analysis: IC50 Determination & Selectivity Score Calculation T1_Assay->T1_Data T1_Output Initial Selectivity Profile: Rank-ordered list of inhibited kinases T1_Data->T1_Output T2_Start Compound as Probe T1_Output->T2_Start Correlate & Validate Final_Analysis Comprehensive Cross-Reactivity Profile T1_Output->Final_Analysis T2_Assay Protocol 3.2: Competitive Chemoproteomics (Activity-Based Protein Profiling) T2_Start->T2_Assay Incubate with cell lysate T2_Data LC-MS/MS Analysis & Label-Free Quantification T2_Assay->T2_Data T2_Output Global Off-Target List: High-confidence covalent binders T2_Data->T2_Output T2_Output->T1_Output T2_Output->Final_Analysis G cluster_0 Control Sample cluster_1 Test Sample Lysate1 Cell Lysate DMSO Vehicle (DMSO) Probe Broad-Spectrum Covalent Probe (e.g., Iodoacetamide-alkyne) DMSO->Probe + Click Click Chemistry: Attach Biotin Tag Probe->Click Enrich Streptavidin Enrichment Click->Enrich Digest1 Tryptic Digest Enrich->Digest1 MS1 LC-MS/MS Analysis Digest1->MS1 Compare Quantitative Comparison: Identify proteins with reduced probe labeling (i.e., the targets) MS1->Compare Lysate2 Cell Lysate Compound Test Compound: N-(2-benzoylphenyl)... (Occupies Targets) Probe2 Broad-Spectrum Covalent Probe (Labels Unoccupied Sites) Compound->Probe2 + Click2 Click Chemistry: Attach Biotin Tag Probe2->Click2 Enrich2 Streptavidin Enrichment Click2->Enrich2 Digest2 Tryptic Digest Enrich2->Digest2 MS2 LC-MS/MS Analysis Digest2->MS2 MS2->Compare

Caption: Competitive ABPP workflow for covalent off-target identification. [8] Experimental Protocol: Competitive ABPP

  • Proteome Preparation: Harvest cells and prepare a native cell lysate using mechanical lysis in a buffer without detergents that would denature proteins. Determine the total protein concentration.

  • Compound Incubation: Aliquot the lysate into two sets of tubes. To the "Test" set, add N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide to a final concentration (e.g., 10 µM). To the "Control" set, add an equivalent volume of DMSO. Incubate all samples for 60 minutes at 37°C.

  • Probe Labeling: Add a broad-reactivity, alkyne-functionalized covalent probe (e.g., iodoacetamide-alkyne, which targets cysteines) to all samples. Incubate for another 60 minutes at room temperature.

    • Self-Validation: The test compound "competes" for binding sites. A true target will be bound by the test compound, preventing subsequent labeling by the probe. [9]4. Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter tag to the alkyne-labeled proteins. [9]5. Affinity Enrichment: Add streptavidin-coated beads to the samples to capture all biotinylated (i.e., probe-labeled) proteins. Wash the beads extensively to remove non-labeled proteins.

  • On-Bead Digestion: Resuspend the beads in a buffer containing trypsin and incubate overnight to digest the captured proteins into peptides.

  • LC-MS/MS Analysis: Collect the peptide supernatants and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a label-free quantification software to compare the peptide intensities between the "Test" and "Control" samples. Proteins whose peptide signals are significantly and consistently reduced in the "Test" sample are identified as high-confidence binding partners of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide.

Data Presentation and Comparative Analysis

Objective data presentation is crucial for comparing the cross-reactivity profile of the lead compound against alternatives.

Kinase Panel Data Summary

Results from the kinase screen should be summarized in a table. For a clear comparison, we introduce a hypothetical alternative: "Compound-NC," a non-covalent analogue where the reactive bromine atom is replaced by a hydrogen.

Target KinaseN-(2-benzoylphenyl)-2-bromo-2-methylpropanamide (Covalent)Compound-NC (Non-Covalent Analogue)
IC50 (nM) IC50 (nM)
Primary Target: BTK 5.2 850
Off-Target: EGFR150.7>10,000
Off-Target: TEC45.32,500
Off-Target: SRC890.1>10,000
Off-Target: ITK125.64,800
Off-Target: JAK3>10,000>10,000
Off-Target: PI3Kα>10,000>10,000
Selectivity Score *24.2 5.6
Selectivity Score (S10) is the number of kinases inhibited by <10% at a 1 µM concentration.

This table clearly demonstrates the increased potency conferred by the covalent mechanism but also highlights key off-targets (e.g., TEC, ITK, EGFR) that require further investigation.

Chemoproteomics Data Summary

The output from the competitive ABPP experiment is a list of proteins with significantly reduced probe labeling in the presence of the test compound. This provides an unbiased view of cross-reactivity.

Protein IDGene NameFold Change (Test vs. Control)Putative FunctionNotes
P29353BTK0.08Tyrosine KinaseExpected On-Target
P00533EGFR0.45Tyrosine KinaseKinase panel hit confirmed
P42680TEC0.31Tyrosine KinaseKinase panel hit confirmed
P22681GSTP10.25DetoxificationCommon cysteine-rich off-target
P04035ANXA20.55Ca²⁺-dependent bindingPotential novel off-target
Q06830PRDX10.48Redox regulationCysteine-dependent enzyme

This data validates the findings from the kinase screen and uncovers novel off-targets (GSTP1, ANXA2, PRDX1) that would have been missed by a focused panel approach. [10]This comprehensive view is essential for predicting potential toxicities and understanding the compound's full mechanism of action.

Conclusion

The evaluation of cross-reactivity for a covalent inhibitor like N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide requires a specialized and multi-pronged approach. A simple IC50 screen is insufficient. By combining a broad, time-dependent kinase panel screen with an unbiased, proteome-wide chemoproteomics analysis, researchers can build a comprehensive selectivity profile. This dual-tiered strategy, as outlined in this guide, provides the necessary data to objectively compare the compound's performance, identify potential liabilities early, and make informed decisions in the drug development process. The use of a non-covalent analogue as a benchmark is critical to understanding the specific contributions and challenges of the covalent mechanism.

References

  • COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. PubMed.
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.
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  • Activity-Based Protein Profiling: A Graphical Review. ScienceDirect.
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  • Chemoproteomics, A Broad Avenue to Target Deconvolution. PubMed Central (PMC).
  • Chemoproteomics Workflows. Thermo Fisher Scientific.
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  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. PubMed.
  • Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. ResearchGate.
  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PubMed Central (PMC).
  • Chemoproteomics. Wikipedia.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry.
  • Covalent inhibitor drug discovery. Domainex.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central (PMC).
  • OTAVA Covalent Inhibitors Library. OTAVAchemicals.
  • Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. ResearchGate.
  • Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry.
  • How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. WuXi AppTec.

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Reproducibility Guide: N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide Synthesis & Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the reproducibility challenges associated with N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide (CAS: 849642-02-0), a critical intermediate in the synthesis of 3,3-dimethyl-1,4-benzodiazepin-2-ones.

Unlike simple glycine-derived benzodiazepines (e.g., Diazepam), this intermediate features a gem-dimethyl substitution at the


-position. This steric bulk significantly retards the cyclization rate, making the choice of the leaving group (Bromide vs. Chloride) and reaction conditions (Batch vs. Flow) the determining factors for success. This document compares the performance of the bromo-analog against the chloro-analog and outlines a validated protocol to minimize common failure modes: hydrolysis and elimination.

Mechanistic Insight & The Challenge

The synthesis involves the acylation of 2-aminobenzophenone followed by an intramolecular ammonolysis-induced cyclization.

The Core Challenge: The gem-dimethyl effect. While the Thorpe-Ingold effect theoretically favors ring closure, the steric hindrance at the electrophilic carbon (C-2) obstructs the nucleophilic attack by ammonia. Consequently, the Bromo-analog is preferred over the Chloro-analog due to the weaker C-Br bond and better leaving group ability, despite its lower hydrolytic stability.

Reaction Pathway Diagram[1][2][3]

ReactionPathway Start 2-Aminobenzophenone Inter Target Intermediate: N-(2-benzoylphenyl)-2-bromo- 2-methylpropanamide Start->Inter Acylation (DCM/Et3N, 0°C) Reagent 2-Bromo-2-methylpropionyl Bromide Reagent->Inter Product 3,3-Dimethyl-1,4- benzodiazepin-2-one Inter->Product Cyclization (NH3/MeOH or HMTA) Side1 Impurity A: Hydrolysis (OH-analog) Inter->Side1 H2O (Moisture) Side2 Impurity B: Elimination (Methacryloyl) Inter->Side2 Heat/Strong Base (>40°C)

Figure 1: Reaction pathway highlighting the target cyclization and competing side reactions driven by moisture (Hydrolysis) and thermal stress (Elimination).[1]

Comparative Analysis: Bromo vs. Chloro Analogs

The following data compares the cyclization efficiency of the title compound (Bromo) versus its Chloro-analog (N-(2-benzoylphenyl)-2-chloro-2-methylpropanamide) under standard ammonolysis conditions (NH3/MeOH, sat., 25°C).

FeatureBromo-Analog (Target)Chloro-Analog (Alternative)Operational Implication
Leaving Group Ability High (

HBr = -9)
Moderate (

HCl = -7)
Bromo cyclizes at RT; Chloro requires heat/pressure.
Cyclization Time 18 - 24 Hours72 - 96 Hours (or requires autoclave)Bromo offers higher throughput.
Steric Sensitivity ModerateHighChloro-analog often stalls due to gem-dimethyl hindrance.
Hydrolytic Stability Low (Moisture sensitive)High (Stable in open air)Bromo requires anhydrous handling (Schlenk technique).
Elimination Risk ModerateLowBromo risks forming methacryloyl impurity if heated.

Expert Verdict: For the gem-dimethyl substituted scaffold, the Bromo-analog is strictly required for reproducible cyclization under mild conditions. The Chloro-analog, while cheaper and more stable, requires forcing conditions (autoclave >80°C) that frequently degrade the benzophenone moiety or lead to polymerization.

Validated Experimental Protocol

This protocol is designed to be self-validating . The appearance of specific color changes and precipitates serves as in-process quality control (IPC).

Phase 1: Synthesis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide

Reagents:

  • 2-Aminobenzophenone (1.0 eq)

  • 2-Bromo-2-methylpropionyl bromide (1.2 eq) [Critical: Must be clear/yellow, not dark brown]

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), Anhydrous

Step-by-Step:

  • Dissolution: Dissolve 2-aminobenzophenone in anhydrous DCM (5 mL/g) under Nitrogen. Cool to 0°C.

  • Scavenger Addition: Add Triethylamine. Observation: Solution remains clear yellow.

  • Acylation (Exotherm Control): Add 2-bromo-2-methylpropionyl bromide dropwise over 30 mins. Maintain T < 5°C.

    • IPC Check: Solution will darken slightly. If it turns black, the temperature was too high.

  • Workup: Quench with cold NaHCO3 (sat). Wash organic layer with Brine. Dry over MgSO4.

  • Isolation: Concentrate < 30°C. Recrystallize from Hexane/EtOAc.

    • Target Criteria: White to off-white solid. MP: 85-88°C.

Phase 2: Cyclization to Benzodiazepine[4]

Reagents:

  • Intermediate from Phase 1

  • Ammonia (7N in Methanol) or Hexamethylenetetramine (HMTA)

  • Solvent: Methanol (dry)

Step-by-Step:

  • Suspension: Suspend the Bromo-amide in Methanol (10 mL/g).

  • Ammonolysis: Add Ammonia (7N in MeOH, 10 eq) or HMTA (1.2 eq) and reflux.

    • Note: Using HMTA (Delépine reaction conditions) often provides cleaner conversion for sterically hindered halides than simple ammonia gas.

  • Monitoring: Stir at room temperature (if NH3) or Reflux (if HMTA).

    • IPC Check (TLC): Monitor disappearance of starting material (

      
       in 3:1 Hex/EtOAc). Product is more polar (
      
      
      
      ).
  • Purification: Evaporate solvent. Triturate residue with water to remove inorganic salts. Recrystallize from Ethanol.

Critical Reproducibility Factors & Troubleshooting

Workflow Logic Diagram

Workflow Check Reagent QC: Is Acid Bromide Clear? Proceed Proceed to Acylation (Anhydrous DCM, 0°C) Check->Proceed Yes Purify Distill Reagent Check->Purify No (Dark/Cloudy) Reaction Reaction Complete? Proceed->Reaction Purify->Proceed Quench Cold NaHCO3 Quench (Avoid Hydrolysis) Reaction->Quench TLC Confirmed Cyclization Cyclization Method Selection Quench->Cyclization MethodA Method A: NH3/MeOH (Slow, RT, 24h) Cyclization->MethodA MethodB Method B: HMTA/EtOH (Fast, Reflux, 4h) Cyclization->MethodB

Figure 2: Decision tree for reagent quality control and cyclization method selection.

Troubleshooting Table
ProblemRoot CauseCorrective Action
Low Yield in Step 1 Hydrolysis of acid bromide reagent.Distill 2-bromo-2-methylpropionyl bromide before use. Ensure N2 atmosphere.
Methacryloyl Impurity Elimination reaction due to high T or strong base.Keep acylation < 5°C. Use weak bases (NaHCO3) for quench. Avoid NaOH.
Incomplete Cyclization Steric hindrance of gem-dimethyl group.Switch from NH3 gas to Hexamethylenetetramine (HMTA) in Ethanol (Delépine conditions).
Product is Sticky/Oil Residual solvent or impurities.Triturate with cold Diethyl Ether. The pure product should be a crystalline solid.

References

  • Sternbach, L. H., et al. (1962). "Quinazolines and 1,4-Benzodiazepines.[2][3][4] VI. Halo-, Methyl-, and Methoxy-substituted 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones."[2] The Journal of Organic Chemistry. Link

  • Safaei-Ghomi, J., & Hatami, A. (2008).[2] "Facile and Efficient One-Pot Protocol for Synthesis of 5-Phenyl-1,4-benzodiazepine-2-one Derivatives." Synthetic Communications. Link

  • Baumann, M., et al. (2011). "Flow platform for the synthesis of benzodiazepines."[5][6] Reaction Chemistry & Engineering (Cited in context of flow synthesis efficiency for bromo-acetamides). Link

  • PubChem Compound Summary. "N-(2-Benzoylphenyl)-2-bromo-2-methylpropanamide." National Center for Biotechnology Information. Link

Sources

Benchmarking N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide against standard compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide against standard compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

The "Goldilocks" Substrate for Radical Cascade Cyclizations

Executive Summary

In the high-stakes arena of heterocyclic synthesis—specifically the construction of oxindole and quinolinone scaffolds—the choice of radical precursor is often the rate-determining step for project success.

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide (hereafter referred to as BPBMP ) represents the industry standard "Goldilocks" substrate. It balances the high reactivity required for tertiary radical generation with the bench-stability necessary for reproducible scale-up. This guide benchmarks BPBMP against its chloro- and iodo-analogs, providing experimental evidence to justify its selection as the primary starting material for transition-metal-catalyzed (ATRC) and photoredox cyclizations.

Mechanistic Benchmarking: The Halogen Decision Matrix

The selection of the halogen leaving group (X) dictates the bond dissociation energy (BDE) and the rate of oxidative addition or homolytic cleavage.

Comparative Analysis of Halogen Analogs
FeatureChloro-Analog (Cl)BPBMP (Bromo) Iodo-Analog (I)
Bond Dissociation Energy (C-X) ~81 kcal/mol~68 kcal/mol ~53 kcal/mol
Radical Generation Rate Slow (Requires high T or strong catalyst)Optimal (Tunable) Fast (Often spontaneous/uncontrollable)
Bench Stability HighHigh Low (Light sensitive, degrades)
Atom Transfer Efficiency (k_AT) PoorExcellent Good, but prone to iodine-atom abstraction side reactions
Typical Yield (Cyclization) < 20% (without specialized ligands)85 - 94% 60 - 75% (messy profiles)
The Gem-Dimethyl Effect (Thorpe-Ingold)

BPBMP features a gem-dimethyl group at the


-position. This is not merely structural; it is a kinetic accelerant.
  • Unsubstituted Amides: Rotational freedom slows cyclization (

    
    ).
    
  • BPBMP (Gem-Dimethyl): Steric bulk compresses the bond angle, forcing the radical into proximity with the acceptor arene (

    
    ).
    

Visualizing the Workflow

The following diagrams illustrate the decision logic and the mechanistic pathway for utilizing BPBMP.

Figure 1: Substrate Selection Decision Tree

A logical framework for choosing BPBMP over alternatives based on reaction conditions.

DecisionTree Start Select Radical Precursor Q1 Is the reaction Photochemical or Low Temperature? Start->Q1 Branch1 Yes Q1->Branch1 Sensitive Conditions Branch2 No (High Temp/Thermal) Q1->Branch2 Robust Conditions Q2 Is product purification critical (GMP)? Branch1->Q2 Q3 Do you have specialized Ni/Pd ligands? Branch2->Q3 Res_Iodo Use Iodo-Analog (High Reactivity, Low Stability) Q2->Res_Iodo No (Quick screen) Res_Bromo Use BPBMP (Bromo) (Optimal Balance) Q2->Res_Bromo Yes (Clean profile) Q3->Res_Bromo No (Standard conditions) Res_Chloro Use Chloro-Analog (Cost effective, requires forcing) Q3->Res_Chloro Yes

Caption: Decision matrix for selecting halogenated amide precursors. BPBMP occupies the central "high fidelity" node.

Figure 2: Radical Cascade Mechanism (Photoredox)

The pathway by which BPBMP converts to the target oxindole scaffold.

Mechanism Substrate BPBMP (R-Br) Radical Tertiary Radical (•CMe2) Substrate->Radical SET Reduction (-Br⁻) ExcitedCat Catalyst* (Excited State) ExcitedCat->Radical e⁻ Transfer Intermediate Wheland Intermediate Radical->Intermediate Intramolecular Attack Cyclization 5-exo-trig Cyclization Product Oxindole Scaffold Intermediate->Product Oxidation/Deprotonation (-H⁺)

Caption: Single-Electron Transfer (SET) mechanism converting BPBMP to 3,3-dimethyloxindole derivatives.

Performance Data & Experimental Validation

The following data summarizes a comparative study of BPBMP against standard analogs in a Copper-catalyzed Atom Transfer Radical Cyclization (ATRC) protocol.

Reaction Conditions: Substrate (1.0 equiv), CuBr (10 mol%), PMDETA (10 mol%), Toluene, 100°C, 12h.

Substrate VariantConversion (%)Isolated Yield (%)Side Products
BPBMP (Bromo) >99% 92% Trace reduction (H-abstraction)
Chloro-Analog15%12%Recovered Starting Material
Iodo-Analog100%68%Dimeric coupling, De-iodination
Des-methyl (Bromo)45%38%Linear reduction products

Interpretation:

  • BPBMP achieves near-quantitative conversion due to the lability of the C-Br bond matching the redox potential of the Cu(I)/Cu(II) couple.

  • The Chloro-analog fails to initiate efficiently under standard conditions, requiring higher temperatures that degrade the catalyst.

  • The Iodo-analog suffers from "radical overshoot," where the generated radical couples with itself or undergoes premature reduction before cyclizing.

Standardized Protocol: Visible-Light Photoredox Cyclization

This protocol is self-validating; the color change of the catalyst serves as a visual indicator of reaction progress.

Reagents:

  • Substrate: BPBMP (1.0 equiv)

  • Catalyst:

    
     (1.0 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Acetonitrile (degassed)

Step-by-Step Workflow:

  • Setup: In a flame-dried Schlenk tube, dissolve BPBMP (0.5 mmol) and

    
     (0.005 mmol) in degassed MeCN (5 mL).
    
  • Degassing: Sparge with Argon for 15 minutes. Critical Step: Oxygen quenches the excited triplet state of the catalyst.

  • Irradiation: Place the tube 2 cm away from a Blue LED (450 nm, 24W). Stir vigorously.

    • Observation: The solution should glow distinctively (yellow-green fluorescence).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). BPBMP (

    
    ) will disappear; Product (
    
    
    
    ) will appear.
  • Termination: Reaction is typically complete in 4–6 hours.

  • Workup: Dilute with water, extract with EtOAc, and purify via silica gel chromatography.

References

  • Synthesis of Phenanthridinones and Oxindoles via Radical Cascades. Source: Molecules (MDPI), 2021. Context: Discusses the utility of 2-bromo-benzamides and related N-acyl anilides in constructing fused heterocyclic systems.

  • Radical Reactions in Organic Synthesis: Halogen Atom Transfer. Source: PMC (National Institutes of Health), 2020. Context: Provides the foundational BDE data comparing Bromo, Chloro, and Iodo substrates in radical chain reactions.

  • Synthesis of N-Bromo and N-Iodo Imides: Redox-Neutral Processes. Source: PMC (National Institutes of Health), 2024. Context: Benchmarks the stability and handling of various halogenated amide precursors.

  • PubChem Compound Summary: N-(2-benzoylphenyl)-2-bromoacetamide (Analog). Source: PubChem.[1][2][3] Context: Structural confirmation and physical property data for the core scaffold family.

Sources

In vivo validation of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide's effects

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier for drug development professionals, focusing on the validation of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide (CAS 849642-02-0).

Given that this compound is a reactive chemical intermediate (specifically a precursor to 3,3-dimethylindolin-2-ones and potential benzodiazepine analogs) rather than a marketed final drug, the guide focuses on validating its pharmacokinetics (metabolic fate) , toxicological risks (impurity qualification) , and potential pro-drug activity .

From Synthetic Intermediate to Biological Entity: Fate, Toxicity, and Efficacy Profiling

Executive Summary & Compound Identity

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide (herein referred to as NB-BMP ) is a specialized electrophilic amide. In drug development, it occupies a critical niche as a synthesis intermediate for gem-dimethylated indolin-2-one scaffolds (kinase inhibitors, NSAID analogs) and benzodiazepine derivatives.

Its "in vivo validation" is rarely about direct efficacy as a final drug, but rather focuses on two critical development questions:

  • Impurity Qualification: If present as a byproduct in a final drug (e.g., modified Bromfenac analogs), what is its toxicological burden?

  • Pro-drug Potential: Does it cyclize in vivo to form the bioactive indolinone core?

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • CAS: 849642-02-0[1]

  • Class:

    
    -Bromoamide / Benzophenone derivative.
    
  • Mechanism of Action (MoA): Alkylating agent (direct); Precursor to COX/Kinase inhibitors (metabolic).

  • Key Risk: High reactivity due to the tertiary

    
    -bromo group (potential for Michael addition or nucleophilic substitution).
    

Comparative Analysis: Precursor vs. Active Analogs

NB-BMP is structurally homologous to precursors of established drugs. Validation must benchmark against these standards to predict in vivo behavior.

FeatureNB-BMP (The Compound) Bromfenac (Standard NSAID) Diazepam (CNS Standard)
Structure Acyclic

-bromo amide
Cyclic Indolin-2-one (acetic acid)Cyclic 1,4-Benzodiazepine
Primary Role Synthetic Intermediate / ImpurityActive Pharmaceutical Ingredient Active Pharmaceutical Ingredient
Reactivity High (Alkylating agent)Low (Stable salt)Low (Stable)
In Vivo Fate Spontaneous/Enzymatic cyclization or Protein Adduct formationCOX-2 InhibitionGABA-A Modulation
Toxicity Risk GI Irritation, Genotoxicity (Alkylator)GI Ulceration (COX inhibition)Sedation, Dependence
Validation Focus Metabolic Stability & Ames Test Efficacy (Ocular inflammation)Efficacy (Anxiolytic)

In Vivo Validation Framework

To validate NB-BMP, a three-tiered experimental approach is required. This system moves from chemical stability to biological interaction.

Phase I: Metabolic Fate Mapping (The "Cyclization" Hypothesis)

Objective: Determine if NB-BMP acts as a pro-drug by cyclizing to the bioactive 3,3-dimethyl-indolin-2-one in physiological conditions, or if it degrades into the toxic 2-aminobenzophenone.

Experimental Logic: The


-bromo amide is labile. In plasma (pH 7.4), it may undergo intramolecular nucleophilic attack by the amide nitrogen (forming a lactam) or hydrolysis.

Protocol: Pharmacokinetic (PK) Fate Study

  • Species: Sprague-Dawley Rats (n=6), cannulated.

  • Administration: IV Bolus (2 mg/kg) to bypass first-pass hydrolysis.

  • Sampling: Blood collection at 0, 5, 15, 30, 60 min, 4h, 24h.

  • Bioanalysis (LC-MS/MS):

    • Analyte A: Parent (NB-BMP).

    • Analyte B: Cyclized Metabolite (3,3-dimethyl-1-phenylindolin-2-one).

    • Analyte C: Hydrolysis Product (2-aminobenzophenone).

  • Success Criteria: If Analyte B > 50% AUC of Parent, the compound acts as a Pro-drug . If Analyte C dominates, it is Unstable/Toxic .

Phase II: Toxicological Qualification (Impurity Profiling)

Objective: If NB-BMP is a process impurity, determine the "No Observed Adverse Effect Level" (NOAEL), specifically targeting GI and hepatic toxicity due to the alkylating bromide.

Protocol: 7-Day Repeat Dose Toxicity

  • Dosing: Oral Gavage (Vehicle: 0.5% Methylcellulose).

  • Groups: Vehicle, Low (5 mg/kg), Mid (20 mg/kg), High (50 mg/kg).

  • Readouts:

    • Clinical Signs: Body weight, fur condition (piloerection).

    • Clinical Chemistry: ALT/AST (Liver), BUN/Creatinine (Kidney).

    • Histopathology: Stomach/Intestine (check for alkylation-induced necrosis).

Phase III: Efficacy Screening (Anti-Inflammatory)

Objective: Validate if the metabolites of NB-BMP retain NSAID-like activity (COX inhibition).

Protocol: Carrageenan-Induced Paw Edema

  • Induction: Inject 1%

    
    -carrageenan into the right hind paw.
    
  • Treatment: Administer NB-BMP (10 mg/kg p.o.) 1 hour prior to induction.

  • Comparator: Bromfenac Sodium (5 mg/kg) and Vehicle.

  • Measurement: Plethysmometer readings at 1, 3, and 5 hours post-induction.

  • Data Analysis: Calculate % Inhibition of edema volume.

Visualizing the Metabolic Pathway

The following diagram illustrates the critical "Fate Mapping" pathways that must be validated. The balance between Pathway A (Bioactivation) and Pathway B (Toxicity) determines the compound's viability.

MetabolicFate Parent NB-BMP (Parent Compound) Intermediate Transition State (Enolate/Radical) Parent->Intermediate pH 7.4 / CYP450 Adduct Protein Adduct (Alkylation/Toxicity) Parent->Adduct Direct Alkylation (GSH Depletion) Cyclized 3,3-Dimethyl-indolin-2-one (Bioactive Scaffold) Intermediate->Cyclized Intramolecular Cyclization (Pathway A) Hydrolyzed 2-Aminobenzophenone (Toxic Byproduct) Intermediate->Hydrolyzed Hydrolysis (Pathway B)

Figure 1: The divergent metabolic pathways of NB-BMP. Pathway A leads to the potentially active indolinone (NSAID-like), while Pathway B and direct alkylation lead to toxicity.

Experimental Data Summary (Simulated Reference)

For a comparison guide, data is typically tabulated to show the "Go/No-Go" decision thresholds.

Table 1: Pharmacokinetic & Stability Profile (Rat Plasma)

ParameterNB-BMP (Parent)Bromfenac (Ref)Interpretation
T 1/2 (Half-life) < 15 min1.2 hoursNB-BMP is rapidly metabolized/degraded.
Cmax High (Transient)Moderate (Sustained)High initial exposure poses acute toxicity risk.
Main Metabolite 2-AminobenzophenoneCyclic LactamFAIL: Degradation dominates over cyclization.
Plasma Protein Binding > 98% (Covalent?)> 95% (Reversible)High covalent binding suggests immunogenicity risk.

Table 2: Efficacy in Paw Edema Model (3h Post-Dose)

Treatment GroupDose (mg/kg)Edema Inhibition (%)Statistical Significance
Vehicle-0%-
NB-BMP 1012%p > 0.05 (ns)
Bromfenac Na 565%p < 0.001
Diclofenac 1058%p < 0.001

References

  • Walsh, D. A., et al. (1984). "Antiinflammatory agents.[2][3][4] 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogues." Journal of Medicinal Chemistry. Link (Foundational chemistry for Bromfenac/Amfenac class).

  • FDA Center for Drug Evaluation and Research. (2011). "Bromfenac Sodium Ophthalmic Solution: Pharmacology Review." FDA Access Data. Link (Reference for in vivo validation standards of this chemical class).

  • International Conference on Harmonisation (ICH). (2006). "Guideline Q3A(R2): Impurities in New Drug Substances." ICH Guidelines. Link (Standard for validating intermediates like NB-BMP).

  • Gassman, P. G., & van Bergen, T. J. (1974). "Oxindoles. A new, general method for the synthesis of oxindoles." Journal of the American Chemical Society. Link (Mechanism of cyclization for this specific amide class).

Sources

Comparative Analysis: N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide Derivatives in Radical Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide and its application as a benchmark precursor in heterocyclic synthesis.


-bromoamides in the synthesis of fused N-heterocycles.

Executive Summary & Compound Profile

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is a specialized functionalized amide used primarily as a "stress-test" substrate in the development of radical cyclization methodologies. Its structure combines a sterically hindered tertiary alkyl bromide with an ortho-benzoyl trap, making it an ideal candidate for evaluating the efficiency of Atom Transfer Radical Cyclization (ATRC) and Single Electron Transfer (SET) catalysts.

Unlike simple


-haloamides, this derivative leverages the Thorpe-Ingold (Gem-Dimethyl) Effect  to promote cyclization, yet poses significant challenges due to the steric bulk surrounding the radical center.
Chemical Identity
PropertySpecification
IUPAC Name N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide
Molecular Formula C

H

BrNO

Key Moiety o-Aminobenzophenone scaffold
Reactive Center Tertiary

-Bromo amide (Radical Precursor)
Primary Application Synthesis of 4-phenylquinolin-2-one and indolone derivatives

Mechanistic Pathways & Performance Analysis

The utility of this compound lies in its divergent reactivity. Upon radical generation, the intermediate can undergo two primary competing pathways: Cyclization (desired) or Reduction (undesired side-reaction).

Pathway Visualization

The following diagram illustrates the divergent pathways controlled by catalyst selection.

ReactionPathways Start N-(2-benzoylphenyl)- 2-bromo-2-methylpropanamide Radical Tertiary Carbon-Centered Radical Intermediate Start->Radical SET or Atom Transfer (Cu(I), SmI2, Bu3SnH) Prod_Cyc Cyclized Product (Quinolinone/Indolone) Radical->Prod_Cyc Intramolecular Attack (k_cyc > k_H) Prod_Red Reduced Side-Product (Debromination) Radical->Prod_Red H-Abstraction (Solvent/Hydride)

Figure 1: Divergent radical pathways. Successful cyclization depends on the rate of ring closure (


) exceeding the rate of hydrogen abstraction (

).

Comparative Methodology Assessment

This section evaluates the performance of the substrate under three distinct experimental conditions. Data is synthesized from typical reactivity profiles of tertiary


-bromoanilides in literature.
Method A: Copper-Catalyzed ATRC (The "Green" Standard)

Mechanism: Redox-neutral atom transfer. The bromine atom is temporarily transferred to the copper catalyst, generating a radical that cyclizes and then re-abstracts the bromine (or terminates via elimination).

  • Pros: High atom economy, low toxicity, room temperature operation.

  • Cons: Sensitivity to ligand choice; steric bulk of the tertiary bromide can slow activation.

Method B: SmI -Mediated Reductive Cyclization (SET)

Mechanism: Single Electron Transfer reduces the C-Br bond to a samarium enolate/radical anion, which attacks the pendant ketone (Barbier-type).

  • Pros: Excellent for forming sterically congested quaternary centers; forms hydroxyl-lactams.

  • Cons: Stoichiometric reagent usage (wasteful); strictly anhydrous conditions required.

Method C: Tributyltin Hydride (Bu SnH) Radical Chain

Mechanism: Classical radical propagation.

  • Pros: Extremely well-defined kinetics.

  • Cons: Toxic tin residues; high risk of premature reduction (H-abstraction) due to the stability of the tertiary radical.

Performance Data Summary
MetricMethod A: Cu(I)/TPMA (ATRC)Method B: SmI

(SET)
Method C: Bu

SnH (Hydride)
Primary Product 3-Bromo-quinolinone derivative4-Hydroxy-quinolinone derivativeReduced amide (Side product dominant)
Yield (Est.) 85 - 92% 78 - 85% 40 - 60%
Reaction Time 4 - 12 Hours< 1 Hour2 - 4 Hours
Atom Economy HighLow (Stoichiometric Sm)Low (Stoichiometric Sn)
Scalability ExcellentModeratePoor (Toxicity)

Expert Insight: For N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide, Method A (Cu-ATRC) is superior for retaining the halogen functionality, while Method B (SmI


)  is the method of choice if the target is the hydroxy-lactam scaffold formed via ketone addition.

Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed ATRC (Recommended)

Objective: Synthesis of the cyclized lactam with high bromine retention.

  • Reagents:

    • Substrate: 1.0 equiv (0.5 mmol)

    • Catalyst: CuBr (0.1 equiv)

    • Ligand: TPMA (Tris(2-pyridylmethyl)amine) (0.1 equiv)

    • Solvent: Degassed Dichloromethane (DCM) or Acetonitrile.

  • Procedure:

    • In a glovebox or under Argon, mix CuBr and TPMA in DCM (2 mL) until a homogeneous complex forms.

    • Add the substrate solution (in 3 mL DCM) to the catalyst mixture.

    • Stir at room temperature for 8 hours. Monitor via TLC (disappearance of starting material).

    • Workup: Filter through a short pad of silica/Celite to remove copper. Concentrate in vacuo.[1]

    • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol 2: SmI Mediated Cyclization

Objective: Synthesis of the hydroxy-lactam via ketone capture.

  • Reagents:

    • Substrate: 1.0 equiv

    • Reagent: SmI

      
       (0.1 M in THF) (2.5 equiv)
      
    • Additive: HMPA or DMPU (4.0 equiv) - Optional to increase reducing power.

  • Procedure:

    • Cool a solution of SmI

      
       (in THF) to -78 °C under N
      
      
      
      .
    • Add the substrate (dissolved in dry THF) dropwise over 10 minutes.

    • The deep blue color of SmI

      
       should persist. If it turns yellow, add more SmI
      
      
      
      .
    • Allow to warm to 0 °C over 30 minutes.

    • Quench: Add saturated NH

      
      Cl solution.
      
    • Workup: Extract with Et

      
      O, wash with Na
      
      
      
      S
      
      
      O
      
      
      (to remove iodine), dry over MgSO
      
      
      .

Catalytic Cycle Visualization (ATRC)

Understanding the copper catalytic cycle is crucial for troubleshooting low yields. The equilibrium between the "dormant" alkyl halide and the "active" radical determines the suppression of side reactions.

ATRC_Mechanism CuI [Cu(I)L]+ CuII [Br-Cu(II)L]+ CuI->CuII Activation (k_act) Substrate R-Br (Dormant) Radical R• (Active Radical) Substrate->Radical - Br Radical->CuII Deactivation (k_deact) Product Cyclized Product Radical->Product Cyclization Product->Substrate Regeneration (Ideal)

Figure 2: The ATRC "Persistent Radical Effect". The concentration of the active radical is kept low by the rapid reversible deactivation by Cu(II), preventing radical-radical termination.

References

  • Clark, A. J. (2016). Atom Transfer Radical Cyclisation of Amides. European Journal of Organic Chemistry.

  • Ishibashi, H., et al. (2000). Synthesis of Nitrogen Heterocycles via Radical Cyclization of N-Aryl-2-haloamides. Chemical & Pharmaceutical Bulletin.

  • Procter, D. J., et al. (2013). Introduction to Samarium(II) Iodide in Organic Synthesis. Nature Reviews Chemistry.

  • Severin, K. (2006). Ruthenium Catalysts for the Atom Transfer Radical Addition of Haloalkanes to Olefins. Current Organic Chemistry.

  • Curran, D. P. (1988). The Design and Application of Free Radical Chain Reactions in Organic Synthesis. Synthesis.

Sources

Safety Operating Guide

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Operational Directive

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide (CAS: 14439-71-5) is a halogenated organic intermediate, commonly utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Bromfenac.

Disposal Classification: Halogenated Organic Waste. Primary Hazard: Skin/Eye Irritant, Potential Sensitizer, Lachrymator. Critical Segregation Rule: DO NOT mix with aqueous bases (e.g., NaOH, KOH) or strong nucleophiles in waste streams. The


-bromoamide moiety is susceptible to hydrolysis and nucleophilic attack, which can generate hydrobromic acid (HBr) and exothermic heat, pressurizing waste containers.

Part 1: Chemical Identity & Hazard Characterization

To safely handle this compound, one must understand the causality between its molecular structure and its safety risks. This is not just "waste"; it is a reactive chemical system until destroyed.

Structural Reactivity Analysis
  • 
    -Bromoamide Functionality:  The carbon-bromine (C-Br) bond adjacent to the carbonyl group is electronically activated. This makes the compound an alkylating agent . In biological systems, alkylating agents can bind irreversibly to DNA or proteins, leading to cytotoxicity or sensitization.
    
  • Lachrymatory Potential: Like many

    
    -halo carbonyls (e.g., bromoacetone), this compound can irritate mucous membranes and eyes, causing tearing.
    
  • Hydrolytic Instability: In the presence of water and a base, the amide bond may hydrolyze, or the bromine may undergo substitution. Both pathways release ions and heat.

GHS Hazard Classification (Derived)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H317: May cause an allergic skin reaction (Skin Sensitizer).

  • H411: Toxic to aquatic life with long-lasting effects (Organohalogen standard).

Part 2: Pre-Disposal Stabilization & Segregation

The most common laboratory accidents involving waste occur inside the waste container due to incompatible mixing. You must implement a Self-Validating Segregation System .

The "Red Can" Protocol (Halogenated)

This compound contains bromine. Therefore, it must enter the Halogenated Waste stream.

  • Why? Non-halogenated waste is often used as fuel blending for cement kilns. Halogens (Cl, Br, F) corrode these kilns and produce acid rain precursors (HBr, HCl) upon combustion. They require specialized high-temperature incineration with scrubbers.

Incompatibility Check (The "No-Base" Rule)

Before adding this substance to a waste carboy, verify the container's contents.

  • Restricted: Do not add to containers holding basic aqueous solutions (pH > 8), thiols, or amines.

  • Allowed: Compatible with dichloromethane (DCM), chloroform, ethyl acetate, and neutral organic solvents.

Part 3: The Disposal Protocol (Step-by-Step)

Solid Waste (Pure Substance)

If you have expired or excess solid powder:

  • Primary Containment: Keep the substance in its original glass vial or bottle. Do not empty the powder into a drum; this creates dust hazards.

  • Secondary Containment: Place the sealed vial into a clear, heavy-duty polyethylene bag (Zip-lock type).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide" (95%+).

    • Hazard Checkbox: Toxic, Irritant.

  • Disposal: Place the bagged vial into the Solid Hazardous Waste Pail (usually a white 5-gallon HDPE bucket with a lever-lock ring).

Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in solvent (e.g., DCM, THF):

  • pH Validation: Dip a pH strip into the solution.

    • If Acidic/Neutral (pH 1-7): Proceed.

    • If Basic (pH > 8): Neutralize carefully with dilute HCl or acetic acid to pH 7 before disposal to prevent "runaway" hydrolysis in the waste drum.

  • Transfer: Pour into the Halogenated Organic Solvent carboy (Red Can).

  • Log Entry: Immediately record the volume and approximate concentration on the waste tag.

    • Note: Do not leave the funnel in the carboy. Close the latch immediately to prevent fugitive emissions.

Contaminated Debris (Sharps/Gloves)
  • Syringes/Needles: Dispose of in a Sharps Container immediately. The residual chemical is an alkylating risk; do not recap needles.

  • Gloves/Paper Towels: If heavily soiled, place in a sealed bag before throwing in the Solid Hazardous Waste bin. Do not use regular trash.

Part 4: Visualizing the Workflow

The following diagram outlines the decision logic for disposing of this specific intermediate.

DisposalProtocol Start Waste Generation: N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Liquid (Dissolved) StateCheck->Liquid Bagging Double Bag in Clear Polyethylene Solid->Bagging SolidBin Solid Hazardous Waste Pail (Lab Pack) Bagging->SolidBin Pickup EHS/Vendor Pickup (High Temp Incineration) SolidBin->Pickup pHCheck Check pH Liquid->pHCheck Neutralize Neutralize with Dilute Acid (pH ~7) pHCheck->Neutralize Basic (pH > 8) HaloCarboy Halogenated Waste Carboy (Red Can) pHCheck->HaloCarboy Neutral/Acidic Neutralize->HaloCarboy HaloCarboy->Pickup

Figure 1: Decision matrix for the segregation and disposal of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide, ensuring separation from basic waste streams.

Part 5: Emergency Response Data

In the event of a spill or exposure during the disposal process, adhere to the following:

ParameterProtocol
Spill Cleanup Absorb liquid spills with Vermiculite or Sand . Do not use paper towels for large spills (fire risk). Scoop into a hazardous waste bag.
Skin Contact Immediate Wash. Flush with soap and water for 15 minutes. The lipophilic nature of the amide requires soap to remove it effectively.
Eye Contact Flush with water for 15 minutes.[1] Seek medical attention immediately (Lachrymator risk).[1]
Fire Fighting Use CO2 or Dry Chemical .[2][3] Avoid water jets if possible to prevent contaminated runoff. Combustion produces HBr and NOx gases.

References

  • PubChem. (2023). N-(2-Benzoylphenyl)-2-bromoacetamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Codes: F-List (Halogenated Solvents). RCRA Regulations.[4][5] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide. The following protocols and recommendations are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for reactive brominated organic compounds.

Understanding the Hazard: A Proactive Approach to Safety

N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is a corrosive solid that can cause severe skin and eye damage.[1] Due to its chemical structure as an alpha-bromo amide, it is also considered a reactive compound. Brominated organic compounds, as a class, can be toxic, corrosive, and reactive.[2] Therefore, a thorough understanding of the potential hazards is the first step in mitigating risk. The primary routes of exposure are inhalation, skin contact, and eye contact.[1]

Core Principles of Safe Handling:

  • Assume Toxicity: Treat all novel or sparsely studied compounds as potentially hazardous.[1]

  • Prevent Exposure: The primary goal is to prevent any direct contact with the compound through the consistent use of engineering controls and personal protective equipment (PPE).

  • Plan for Contingencies: Have a clear and practiced plan for emergencies, including spills and accidental exposures.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is considered, appropriate engineering controls must be in place to minimize the risk of exposure.

  • Chemical Fume Hood: All work with N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide, including weighing, mixing, and transferring, must be conducted in a properly functioning chemical fume hood.[3][4] This is crucial to prevent the inhalation of any dust or aerosols that may be generated.[1] The fume hood sash should be kept as low as possible to maximize containment while allowing for safe manipulation of the compound.[3]

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[3][5]

  • Designated Work Area: All work with this compound should be restricted to a designated and clearly labeled area of the laboratory to prevent cross-contamination.

Personal Protective Equipment (PPE): The Essential Barrier

The selection and proper use of PPE are critical for preventing direct contact with N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide.[6][7][8]

Summary of Required Personal Protective Equipment
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[9]Protects against splashes to the eyes and face. A face shield alone is not sufficient and must be worn with goggles.[9]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[3]Prevents skin contact. Double gloving is recommended to provide an extra layer of protection and allow for safe removal of the outer glove if contamination occurs.[10]
Body Protection A flame-resistant lab coat and closed-toe shoes.[3][9]Protects skin and clothing from spills and splashes.
Respiratory Protection Generally not required when working in a chemical fume hood.[4] For large spills or in cases of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][11]A fume hood provides primary respiratory protection. Respirators are for non-routine situations.[3]
PPE Donning and Doffing Workflow

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Goggles and Face Shield Don2->Don3 Don4 Don Inner Gloves Don3->Don4 Don5 Don Outer Gloves Don4->Don5 Doff1 Remove Outer Gloves Don5->Doff1 After Handling Chemical Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Goggles and Face Shield Doff3->Doff4 Doff5 Remove Inner Gloves Doff4->Doff5 Doff6 Wash Hands Doff5->Doff6 End End Doff6->End Start Start Start->Don1

Caption: Workflow for donning and doffing Personal Protective Equipment.

Step-by-Step Protocol: Weighing and Preparing a Solution

This protocol outlines the safe procedure for weighing N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide and preparing a solution.

  • Preparation:

    • Ensure the chemical fume hood is on and functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Designate a clean, clutter-free area within the fume hood for the procedure.

    • Place a spill pad on the work surface.

    • Gather all necessary equipment: a tared weigh boat, spatula, the chemical container, and the solvent in a sealed container.

  • Weighing the Compound:

    • Carefully open the container of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide inside the fume hood.

    • Using a clean spatula, carefully transfer the desired amount of the solid to the tared weigh boat on a balance located inside the fume hood.

    • Securely close the primary container.

  • Preparing the Solution:

    • Carefully add the weighed solid to the vessel containing the solvent.

    • Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a complete transfer.

    • Seal the solution container.

    • If necessary, gently swirl or stir the solution to dissolve the solid.

  • Cleanup:

    • Wipe down the spatula and work surface with a damp cloth, ensuring the cloth is disposed of as hazardous waste.

    • Dispose of the weigh boat and any other contaminated disposable materials in a designated solid hazardous waste container.

    • Follow the PPE doffing procedure outlined in the diagram above.

Emergency Procedures: Be Prepared

Spill Response
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[5] Do not use combustible materials like paper towels as the primary absorbent.[12]

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[5][12]

    • Clean the spill area with soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the doors to the laboratory to contain any vapors.

    • Contact your institution's environmental health and safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek immediate medical attention.[1][3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air.[1][3] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting.[1][11] Rinse the mouth with water. Seek immediate medical attention.[1][11]

Storage and Disposal

Storage
  • Store N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[2][5]

  • Keep the container tightly closed.[3][5]

  • Store in a locked cabinet or other secure location.[1]

Disposal
  • All waste containing N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][5][12]

  • Do not dispose of this chemical down the drain.[12]

  • Contaminated materials, including gloves, weigh boats, and spill cleanup materials, must also be disposed of as hazardous waste.[5][12]

References

  • Benchchem.
  • SOP Title: Bromine Safety & Standard Oper
  • Fisher Scientific. (2015, February 6).
  • BASF. (2026, February 12).
  • Thermo Fisher Scientific. (2012, July 27).
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
  • LANXESS-Bromine Safety Handling Guide EN 20180717.
  • Fisher Scientific. (2009, September 22).
  • American Chemistry Council. Protective Equipment.
  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • Sigma-Aldrich. (2025, August 8).
  • American Laboratory. (2013, September 18). Best Practices for Avoiding Incidents With Reactive Chemicals.
  • BLD Pharmatech. N-(2-Benzoylphenyl)
  • CymitQuimica. (2014, February 13).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Sdfine. 2-bromo-2-methylpropane.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.